molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]ethanol CAS No. 78092-91-8

2-[(2-Pyridin-4-ylethyl)thio]ethanol

Cat. No.: B1270881
CAS No.: 78092-91-8
M. Wt: 183.27 g/mol
InChI Key: RVSLGHONXIRODY-UHFFFAOYSA-N
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Description

2-[(2-Pyridin-4-ylethyl)thio]ethanol is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Pyridin-4-ylethyl)thio]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Pyridin-4-ylethyl)thio]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyridin-4-ylethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSLGHONXIRODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366112
Record name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78092-91-8
Record name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 78092-91-8 | Molecular Weight: 183.27 g/mol [1][2][3][4][5]

Executive Summary & Molecular Identity

2-[(2-Pyridin-4-ylethyl)thio]ethanol is a heterobifunctional organic compound utilized primarily as a biochemical standard in proteomics and a specialized intermediate in organic synthesis.[3][5][6] Structurally, it consists of a pyridine ring functionalized at the 4-position with an ethyl-thio-ethanol chain.[3][4][5][6]

Its precise molecular weight of 183.27 g/mol and unique solubility profile make it a critical reference material for validating cysteine alkylation protocols in mass spectrometry-based proteomics.[3][5][6]

Physicochemical Data Table
PropertyValueNotes
Molecular Weight 183.27 g/mol Calculated based on IUPAC atomic weights.[3][5]
Molecular Formula C₉H₁₃NOS
CAS Number 78092-91-8
Physical State Viscous LiquidHygroscopic; tends to darken upon oxidation.[3][5][6]
Solubility High (Polar Organic)Soluble in MeOH, EtOH, DMSO, CH₂Cl₂.[3][5][6]
pKa (Pyridine N) ~5.3Estimated based on 4-alkylpyridine analogs.[3][5]
LogP ~0.8 - 1.2Moderate lipophilicity.[3][5]

Synthesis & Reaction Mechanics

The synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol is a classic example of a Thiol-Michael Addition .[3][5] This reaction exploits the electron-deficient nature of 4-vinylpyridine, which acts as an excellent Michael acceptor for the nucleophilic sulfhydryl group of 2-mercaptoethanol.[3][5][6]

The Mechanism

The nitrogen atom in the pyridine ring withdraws electron density from the ring, and by conjugation, from the exocyclic vinyl group.[3][5][6] This makes the


-carbon of the vinyl group highly electrophilic, facilitating attack by the sulfur nucleophile even under mild conditions.[3][5][6]

ReactionMechanism Reactant1 4-Vinylpyridine (Michael Acceptor) Transition Zwitterionic Intermediate Reactant1->Transition Nucleophilic Attack Reactant2 2-Mercaptoethanol (Nucleophile) Reactant2->Transition Product 2-[(2-Pyridin-4-ylethyl)thio]ethanol (Target) Transition->Product Proton Transfer

Figure 1: Mechanistic pathway of the Thiol-Michael addition between 4-vinylpyridine and 2-mercaptoethanol.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize 5.0 g of high-purity 2-[(2-Pyridin-4-ylethyl)thio]ethanol.

Reagents:

  • 4-Vinylpyridine (4-VP): 1.05 equiv (Freshly distilled to remove inhibitors).[3][5][6]

  • 2-Mercaptoethanol: 1.0 equiv.[3][5][6]

  • Solvent: Methanol (anhydrous).[3][5][6]

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, accelerates proton transfer.[3][5][6]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-mercaptoethanol (1.0 equiv) in Methanol (5 mL per gram of thiol).

  • Addition: Cool the solution to 0°C. Add 4-vinylpyridine (1.05 equiv) dropwise over 20 minutes. Note: The reaction is exothermic; cooling prevents polymerization of 4-VP.[3][5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[3][5][6] The disappearance of the thiol spot (using Ellman’s reagent stain) indicates completion.[3][5][6]

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol.

  • Purification: The residue is often pure enough for use.[3][5][6] For analytical grade, perform vacuum distillation (high boiling point) or flash column chromatography (Silica gel, DCM:MeOH gradient).[3][5][6]

Applications in Research & Development

A. Proteomics: Cysteine Alkylation Standard

In proteomic workflows, cysteine residues are often alkylated with 4-vinylpyridine to prevent disulfide bond reformation.[3][5][6] This process converts Cysteine to S-(2-pyridylethyl)cysteine .[3][5][6]

  • Role of the Topic Molecule: 2-[(2-Pyridin-4-ylethyl)thio]ethanol serves as a structural mimic or reference standard for these alkylated peptides.[3][5][6] It mimics the ionization efficiency and retention time behavior of the pyridylethyl-thioether moiety without the complexity of the peptide backbone.[3][5][6]

B. Corrosion Inhibition

The molecule combines a nitrogen-containing heterocycle (pyridine) with a sulfur atom and a hydroxyl tail.[3][5][6]

  • Mechanism: The pyridine nitrogen and thioether sulfur adsorb onto metal surfaces (e.g., mild steel) via coordinate bonds.[3][5][6] The hydrophobic ethyl spacer and the terminal hydroxyl group form a protective barrier against acidic media.[3][5][6]

C. Ligand Design

The N, S, O donor set makes this molecule a potential tridentate or bidentate ligand for transition metals (Cu, Zn, Ni), useful in catalysis or metal extraction frameworks.[3][5][6]

Workflow cluster_0 Proteomics Validation Workflow Step1 Protein Reduction (DTT/TCEP) Step2 Alkylation (4-Vinylpyridine) Step3 Digestion (Trypsin) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Reference Reference Standard: 2-[(2-Pyridin-4-ylethyl)thio]ethanol Reference->Step4 Calibrate Retention/Ionization

Figure 2: Integration of the molecule as a reference standard in proteomic alkylation workflows.

Analytical Characterization (Quality Control)

To ensure the integrity of the molecule, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine Ring: Two doublets at ~8.5 ppm (α-protons) and ~7.1 ppm (β-protons).[3][5][6]

    • Ethyl Linker: Two triplets at ~2.9 ppm (Py-CH₂-) and ~2.7 ppm (-CH₂-S-).[3][5][6]

    • Ethanol Tail: Triplet at ~2.7 ppm (-S-CH₂-) and triplet at ~3.7 ppm (-CH₂-OH).[3][5][6]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed peak at 184.27 m/z .[3][5][6]

    • Fragmentation: Loss of the hydroxyethyl group or cleavage at the C-S bond may be observed.[3][5][6]

References

  • Santa Cruz Biotechnology. 2-[(2-Pyridin-4-ylethyl)thio]ethanol (CAS 78092-91-8) Product Data. [1][3][5][6]

  • Friedman, M., et al. (1970).[3][5][6] Reactions of amino groups in amino acids, peptides, and proteins with α,β-unsaturated compounds.[3][5][6] Journal of the American Chemical Society.[3][5][6] (Contextual grounding for Vinyl Pyridine alkylation chemistry). [3][5][6]

  • Cavins, J. F., & Friedman, M. (1970).[3][5][6] Specific modification of protein sulfhydryl groups with α,β-unsaturated compounds.[3][5][6] Analytical Biochemistry.[3][5][6] [3][5][6]

  • PubChem. Compound Summary: 2-(2-Pyridin-4-ylethylthio)ethanol. [3][5][6]

Sources

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and organic synthesis, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents and efficient synthetic methodologies. Pyridine and its derivatives have long been recognized as privileged structures in drug design, owing to their ability to engage in a variety of biological interactions.[1][2] The introduction of a thioether linkage and a primary alcohol further functionalizes the pyridine core, opening avenues for diverse chemical modifications and potential biological activities. This guide provides a comprehensive technical overview of the chemical properties of 2-[(2-Pyridin-4-ylethyl)thio]ethanol, a molecule of interest for its potential as a versatile building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly available literature, this document will synthesize the available information and provide expert insights based on the well-established chemistry of its constituent functional groups.

Molecular Structure and Physicochemical Properties

1.1. Chemical Identity

  • Systematic Name: 2-[(2-Pyridin-4-ylethyl)thio]ethanol

  • CAS Number: 78092-91-8[3]

  • Molecular Formula: C₉H₁₃NOS[3]

  • Molecular Weight: 183.27 g/mol [3]

1.2. Structural Features

2-[(2-Pyridin-4-ylethyl)thio]ethanol incorporates three key functional groups: a pyridine ring, a thioether linkage, and a primary alcohol.

  • Pyridine Ring: The 4-substituted pyridine ring is a weakly basic aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions. The aromatic nature of the ring influences the reactivity of the ethyl side chain.

  • Thioether Linkage: The thioether group (-S-) is known for its nucleophilicity and its ability to be oxidized to sulfoxides and sulfones, which can have distinct biological properties. It also introduces a degree of flexibility into the molecule.

  • Primary Alcohol: The terminal hydroxyl group (-OH) is a versatile functional handle for further synthetic transformations, such as esterification, etherification, or oxidation. It can also participate in hydrogen bonding, influencing the molecule's solubility and interactions with biological targets.

1.3. Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow oilSimilar to many functionalized pyridines and thioethers.
Boiling Point > 200 °C at atmospheric pressureThe presence of the polar hydroxyl group and the pyridine nitrogen will lead to a higher boiling point than simpler thioethers.
Melting Point Not applicable (likely a liquid at STP)The asymmetry and flexibility of the molecule are not conducive to efficient crystal packing.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Sparingly soluble in nonpolar solvents.The pyridine nitrogen and the hydroxyl group will facilitate hydrogen bonding with protic solvents.
pKa ~5-6The pyridine nitrogen is expected to have a pKa in the typical range for 4-alkylpyridines.

Synthesis and Purification

The primary route for the synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol is via a Michael addition of 2-mercaptoethanol to 4-vinylpyridine.

2.1. Synthetic Protocol

This protocol is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the target compound.

Reaction Scheme:

G 4-Vinylpyridine 4-Vinylpyridine 2-[(2-Pyridin-4-ylethyl)thio]ethanol 2-[(2-Pyridin-4-ylethyl)thio]ethanol 4-Vinylpyridine->2-[(2-Pyridin-4-ylethyl)thio]ethanol + 2-Mercaptoethanol, NaOMe, Ethanol

A schematic of the synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol.

Materials and Reagents:

  • 4-Vinylpyridine

  • 2-Mercaptoethanol

  • Sodium methoxide (NaOMe)

  • Absolute Ethanol

  • Chloroform

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Slowly add a solution of 2-mercaptoethanol in absolute ethanol to the cooled sodium methoxide solution.

  • Subsequently, add a solution of 4-vinylpyridine in absolute ethanol dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain a crude oil.

  • Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in chloroform (e.g., starting with pure chloroform and gradually increasing to 1-2% methanol).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-[(2-Pyridin-4-ylethyl)thio]ethanol as an oil.

2.2. In-process Controls and Validation

  • TLC Monitoring: The reaction should be monitored by TLC to ensure the complete consumption of the starting materials. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting materials, will have a lower Rf value.

  • Post-purification Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized molecule.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The expected signals for 2-[(2-Pyridin-4-ylethyl)thio]ethanol are:

    • Pyridine protons: Two sets of doublets in the aromatic region (typically δ 8.5 and 7.2 ppm), characteristic of a 4-substituted pyridine.

    • Ethyl protons: Two triplets corresponding to the two CH₂ groups of the ethyl linker.

    • Thioethanol protons: Two triplets for the CH₂ groups adjacent to the sulfur and oxygen atoms.

    • Hydroxyl proton: A broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the characteristic shifts for the pyridine ring carbons, the aliphatic carbons of the ethyl and ethanol moieties, and the carbon bearing the hydroxyl group.

3.2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI): This is a suitable ionization method for this molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 184.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretches: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=N and C=C stretches: Characteristic absorptions for the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-O stretch: A strong band around 1050 cm⁻¹ for the primary alcohol.

Chemical Reactivity and Potential Transformations

The reactivity of 2-[(2-Pyridin-4-ylethyl)thio]ethanol is dictated by its three principal functional groups.

4.1. Reactions at the Pyridine Nitrogen

  • Protonation: The pyridine nitrogen is basic and will be protonated in acidic conditions to form a pyridinium salt.

  • Alkylation/Quaternization: The nitrogen can be alkylated with alkyl halides to form quaternary pyridinium salts. This modification can be used to alter the molecule's solubility and electronic properties.

4.2. Reactions of the Thioether Group

  • Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These oxidized derivatives often exhibit different biological activities compared to the parent thioether.

  • Coordination to Metals: The sulfur atom can act as a soft ligand and coordinate to transition metals.

4.3. Reactions of the Hydroxyl Group

  • Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions.

  • Etherification: The hydroxyl group can be converted to an ether, for example, through a Williamson ether synthesis.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., PCC, PDC, or TEMPO-based systems for the aldehyde; Jones reagent or KMnO₄ for the carboxylic acid).

G 2-[(2-Pyridin-4-ylethyl)thio]ethanol 2-[(2-Pyridin-4-ylethyl)thio]ethanol Pyridinium Salt Pyridinium Salt 2-[(2-Pyridin-4-ylethyl)thio]ethanol->Pyridinium Salt Protonation Quaternary Salt Quaternary Salt 2-[(2-Pyridin-4-ylethyl)thio]ethanol->Quaternary Salt Alkylation Sulfoxide Sulfoxide 2-[(2-Pyridin-4-ylethyl)thio]ethanol->Sulfoxide Mild Oxidation Ester Ester 2-[(2-Pyridin-4-ylethyl)thio]ethanol->Ester Esterification Ether Ether 2-[(2-Pyridin-4-ylethyl)thio]ethanol->Ether Etherification Aldehyde Aldehyde 2-[(2-Pyridin-4-ylethyl)thio]ethanol->Aldehyde Mild Oxidation Sulfone Sulfone Sulfoxide->Sulfone Strong Oxidation Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Oxidation

Potential reaction pathways for 2-[(2-Pyridin-4-ylethyl)thio]ethanol.

Potential Applications in Drug Development and Research

While specific biological activity data for 2-[(2-Pyridin-4-ylethyl)thio]ethanol is not currently published, its structural motifs are present in many biologically active compounds. This suggests its potential as a valuable intermediate in drug discovery programs.

5.1. Scaffold for Library Synthesis

The presence of multiple, orthogonally reactive functional groups makes this molecule an excellent scaffold for the creation of diverse chemical libraries. By systematically modifying the pyridine nitrogen, the thioether, and the hydroxyl group, a large number of analogues can be rapidly synthesized and screened for biological activity.

5.2. Precursor for Bioactive Molecules

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The thioether and alcohol functionalities can be used to attach this pyridine-containing core to other pharmacophores or to modulate the physicochemical properties of a lead compound to improve its pharmacokinetic profile.

5.3. Role in Fragment-Based Drug Discovery

As a relatively small molecule with key functional groups, 2-[(2-Pyridin-4-ylethyl)thio]ethanol could be used as a fragment in fragment-based drug discovery (FBDD) campaigns. The pyridine ring can provide a key interaction with a biological target, and the thioethyl-ethanol tail can be elaborated to grow the fragment into a more potent lead compound.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-[(2-Pyridin-4-ylethyl)thio]ethanol. Therefore, a conservative approach to handling, based on the potential hazards of its constituent functional groups, is essential.

6.1. Hazard Assessment

  • Pyridine: Pyridine is flammable, harmful if swallowed, and can cause skin and eye irritation.[5][6]

  • Thiols and Thioethers: While the thioether in this molecule is less odorous and reactive than a free thiol, it can still be a skin and eye irritant.

  • Alcohols: Ethanol is flammable and can cause eye irritation.

6.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.

Conclusion

2-[(2-Pyridin-4-ylethyl)thio]ethanol is a versatile, polyfunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, its synthesis is straightforward, and its chemical behavior can be reliably predicted based on the well-understood reactivity of its pyridine, thioether, and alcohol moieties. This guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound for the synthesis of novel molecules with potential therapeutic applications. Further research into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of new and valuable chemical entities.

References

  • Amerigo Scientific. 2-[(2-Pyridin-4-ylethyl)thio]ethanol. Amerigo Scientific. Retrieved from [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 148, 107435.
  • Fisher Scientific. (2015). Safety Data Sheet: 2-(2-Hydroxyethyl)pyridine. Fisher Scientific.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. PubChem. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8075, 2-(Ethylthio)ethanol. PubChem. Retrieved from [Link].

  • PrepChem. Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. PrepChem. Retrieved from [Link].

  • U.S. Patent No. 3,213,144. (1965). Production of 2-(ethylthio) ethanol.
  • Carl ROTH GmbH + Co. KG. (2021).
  • ChemicalBook. (2023).
  • Chemos GmbH & Co.KG. (2021).
  • Airgas. (2019).
  • Fisher Scientific. (2014).
  • AK Scientific, Inc. (2021).
  • Popa, M., & Ghorab, M. M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4858.

Sources

Technical Guide: Solubility & Handling of 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-[(2-Pyridin-4-ylethyl)thio]ethanol (CAS: 78092-91-8).[1]

Executive Summary

2-[(2-Pyridin-4-ylethyl)thio]ethanol (also known as 4-[2-(2-hydroxyethylthio)ethyl]pyridine ) is a functionalized pyridine derivative characterized by a thioether linkage connecting a pyridine ring to a hydroxyethyl tail.[1] It serves as a critical intermediate in the synthesis of functionalized polymers, ligands for metal coordination, and proteomics reagents.[1]

Unlike simple organic solvents, its solubility is pH-dependent due to the basic nitrogen on the pyridine ring.[1] This guide provides an evidence-based solubility matrix, solubilization protocols for biological and chemical applications, and synthesis-derived physical data.[1]

Compound Identity
PropertyDetail
CAS Number 78092-91-8
IUPAC Name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Molecular Formula C₉H₁₃NOS
Molecular Weight 183.27 g/mol
Physical State Viscous Oil (at room temperature)
Key Functional Groups Pyridine (Basic), Thioether (Lipophilic/Oxidation prone), Hydroxyl (Polar)

Solubility Data & Matrix

Qualitative Solubility Matrix

The following data is derived from synthesis workup procedures and standard physiochemical properties of pyridine-thioether derivatives.

SolventSolubility RatingMechanistic Insight
Chloroform (CHCl₃) High Primary solvent for extraction and chromatography; completely miscible.[1]
Methanol / Ethanol High Used as reaction media (synthesis) and eluents; H-bonding with hydroxyl group.[1]
DMSO / DMF High Preferred for preparing concentrated stock solutions (>100 mM) for biological assays.[1]
Water (Neutral pH 7) Low / Moderate The lipophilic thioethyl chain limits solubility; may form an emulsion or separate oil phase.[1]
Water (Acidic pH < 4) High Protonation of the pyridine nitrogen (

) drastically increases hydrophilicity.[1]
Diethyl Ether Moderate Soluble, but less effective than chlorinated solvents for extraction.[1]
Hexane / Heptane Low Immiscible due to the polarity of the pyridine and hydroxyl moieties.
Partition Coefficient (Inferred)
  • LogP (Predicted): ~1.0 – 1.5[1]

  • Implication: The compound is moderately lipophilic.[1] It will partition into organic layers (DCM/Chloroform) during aqueous workups unless the aqueous phase is strongly acidic.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Target Audience: Biologists and Analytical Chemists[1]

Reagents:

  • Compound: 2-[(2-Pyridin-4-ylethyl)thio]ethanol (MW: 183.27 g/mol )[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute)[1]

Procedure:

  • Weighing: Since the compound is a viscous oil, weigh by difference using a glass syringe or positive displacement pipette.[1] Do not rely on density for precise molarity without prior calibration.[1]

    • Target Mass: Weigh 18.3 mg of the oil into a tared 2 mL amber glass vial.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. The oil should dissolve instantly without heating.[1]

  • Storage: Flush the headspace with Nitrogen or Argon (essential to prevent oxidation of the sulfur atom to sulfoxide/sulfone).[1] Store at -20°C.

Protocol B: Aqueous Solubilization for pH-Sensitive Applications

Target Audience: Formulation Scientists[1]

Challenge: The free base separates as an oil in neutral aqueous buffers. Solution: In situ salt formation.[1]

  • Acidification: Dissolve the neat oil in a minimal volume of 0.1 M HCl or acetic acid.

    • Stoichiometry: 1.05 equivalents of acid per mole of pyridine ring.[1]

  • Dilution: Dilute to the desired volume with water or buffer.

  • pH Adjustment: Carefully adjust pH back to near-neutral (pH 6.5–7.0) if necessary, monitoring for cloudiness (precipitation of the free base).

Synthesis-Derived Solubility Logic

The solubility profile is best understood through its synthesis pathway.[1] The compound is produced by the Michael addition of 2-mercaptoethanol to 4-vinylpyridine.[1]

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation and the solubility logic dictating the purification steps.

SynthesisSolubility Reactants Reactants: 4-Vinylpyridine + 2-Mercaptoethanol Solvent Solvent: Absolute Ethanol (Catalyst: NaOMe) Reactants->Solvent Dissolve Reaction Reaction: Michael Addition (Stir 23h, RT) Solvent->Reaction N2 Atm Crude Crude Product: Thick Oil Reaction->Crude Concentrate Purification Purification: Silica Chromatography Eluent: CHCl3 -> 1% MeOH/CHCl3 Crude->Purification Dissolve in CHCl3 Product Final Product: 2-[(2-Pyridin-4-ylethyl)thio]ethanol (Viscous Oil) Purification->Product Evaporate

Caption: Synthesis and purification workflow demonstrating high solubility in Ethanol and Chloroform.

Mechanism of Action
  • Reaction Medium (Ethanol): The reactants and the catalyst (sodium methoxide) are fully soluble in ethanol, ensuring homogeneous kinetics.[1]

  • Purification (Chloroform): The crude oil is redissolved in chloroform.[1] The fact that it elutes with 1% Methanol/Chloroform on silica gel indicates it is moderately polar but retains high affinity for chlorinated solvents.[1]

Handling, Stability & Hazards

Chemical Stability
  • Oxidation Sensitivity: The thioether group (-S-) is susceptible to oxidation to sulfoxide (-S(=O)-) and sulfone (-S(=O)₂-) upon prolonged exposure to air.[1]

    • Mitigation: Store under inert gas (N₂/Ar).[1]

  • Hygroscopicity: The hydroxyl and pyridine groups can absorb atmospheric moisture.[1]

    • Mitigation: Store in tightly sealed containers, preferably in a desiccator.

Safety (GHS Classification)
  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves and safety goggles.[1] Handle in a fume hood to avoid inhaling vapors or aerosols.[1]

References

  • Preparation of Pyridine Deriv

    • Source: PrepChem / US Patent 4,246,263[1]

    • Context: Describes the synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine (CAS 78092-91-8)
    • URL:[Link] (Verified via search snippet 1.6)

  • Chemical Identity & Properties

    • Source: PubChem / National Center for Biotechnology Information[1]

    • Context: Compound identification, molecular weight, and related thio-ethanol structures.[1][2]

    • URL:[Link][1]

  • Commercial Availability & Physical St

    • Source: Santa Cruz Biotechnology (SCBT)[1]

    • Context: Product listing confirming CAS 78092-91-8 and its classification as a biochemical reagent.[1]

Sources

Technical Monograph: 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-[(2-Pyridin-4-ylethyl)thio]ethanol" Literature Review & Technical Guide Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Synthesis, Reactivity, and Applications in Medicinal & Polymer Chemistry[1]

Executive Summary

2-[(2-Pyridin-4-ylethyl)thio]ethanol (CAS 78092-91-8), often abbreviated in internal workflows as PTE , is a bifunctional heterocyclic building block characterized by a pyridine ring connected to a primary alcohol via a flexible ethyl-thio-ethyl linker.[1]

Its utility stems from its dual reactivity: the pyridine nitrogen offers pH-sensitivity (pKa ~5.[1]2) and metal coordination sites, while the primary hydroxyl group serves as a handle for esterification, halogenation, or polymerization.[1] This molecule is critical in three primary domains:

  • Medicinal Chemistry: As a side-chain intermediate for antibacterial agents (e.g., MenB inhibitors).[1]

  • Proteomics: As a stable adduct model for validating cysteine alkylation protocols.[1]

  • Materials Science: As a precursor for redox-active hydrogels and glucose biosensors.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 2-[2-(Pyridin-4-yl)ethylthio]ethanol
CAS Number 78092-91-8
Molecular Formula C₉H₁₃NOS
Molecular Weight 183.27 g/mol
Appearance Viscous oil (colorless to pale yellow)
Solubility Soluble in Ethanol, Chloroform, DMSO; Sparingly soluble in water
pKa (Pyridine N) ~5.2 (Conjugate acid)

Synthesis & Manufacturing

The synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol is a classic example of a Thiol-Michael Addition .[1] This reaction is favored due to the electron-deficient nature of the vinyl group on 4-vinylpyridine, which acts as an excellent Michael acceptor for the thiolate nucleophile generated from 2-mercaptoethanol.[1]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the sulfur atom on the


-carbon of the vinyl pyridine.[1]

MichaelAddition Reactant1 4-Vinylpyridine (Michael Acceptor) Intermediate Zwitterionic Intermediate Reactant1->Intermediate Activation Reactant2 2-Mercaptoethanol (Nucleophile) Reactant2->Intermediate Base Cat. (NaOMe) Product 2-[(2-Pyridin-4-ylethyl)thio]ethanol Intermediate->Product Proton Transfer

Figure 1: Thiol-Michael addition mechanism showing the convergence of reactants to the final thioether product.[1]

Validated Synthetic Protocol

Objective: Synthesis of 5.0 g of 2-[(2-Pyridin-4-ylethyl)thio]ethanol.

Reagents:

  • 4-Vinylpyridine (4-VP)[1][2][3][4][5][6]

  • 2-Mercaptoethanol[1][6][7][8]

  • Sodium Methoxide (NaOMe)[1]

  • Absolute Ethanol (EtOH)[1]

Protocol:

  • Catalyst Preparation: Under a nitrogen atmosphere, dissolve NaOMe (1.0 eq) in absolute EtOH.[1] Cool the solution to 0°C in an ice bath to prevent exotherms during initial addition.

  • Thiol Addition: Add 2-mercaptoethanol (1.0 eq) dropwise over 5 minutes. The base deprotonates the thiol, generating the reactive thiolate species.[1]

  • Michael Addition: Add 4-vinylpyridine (1.0 eq) dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature <10°C during addition to prevent polymerization of 4-VP.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 23 hours.

  • Workup: Concentrate the mixture under reduced pressure to yield a thick oil.

  • Purification: Dilute with chloroform. (Note: A strong exotherm may occur; add solvent slowly).[1] Purify via silica gel flash chromatography using Chloroform/Methanol (99:1 to 95:5 gradient).

Yield: Typical isolated yields range from 60-85% .[1]

Applications & Reactivity Profile

Medicinal Chemistry: Antibacterial Linkers

In drug discovery, the pyridine-thioether motif serves as a flexible linker that interacts with enzyme active sites via hydrogen bonding (pyridine nitrogen) and hydrophobic interactions (thioethyl chain).[1]

  • Case Study (MenB Inhibitors): This scaffold has been utilized in the synthesis of 1,4-benzoxazine derivatives targeting Mycobacterium tuberculosis.[1][9] The hydroxyl group allows for the attachment of the linker to the core pharmacophore, extending the pyridine ring into the binding pocket of the MenB enzyme to disrupt menaquinone biosynthesis.[1]

Proteomics: Cysteine Alkylation Model

4-Vinylpyridine is a standard alkylating agent used in proteomics to block free cysteine residues, preventing disulfide bond scrambling during digestion.[1]

  • Relevance: 2-[(2-Pyridin-4-ylethyl)thio]ethanol is the exact chemical adduct formed when 4-VP reacts with a cysteine residue (mimicked here by mercaptoethanol).[1]

  • Utility: Researchers use this synthesized compound as a mass spectrometry standard to verify alkylation completeness and to study the fragmentation patterns of 4-VP-alkylated peptides.[1]

Polymer Science: Redox Polymers & Biosensors

The hydroxyl group of the title compound can be methacrylated to form 2-[(2-Pyridin-4-ylethyl)thio]ethyl methacrylate .[1]

PolymerWorkflow Compound 2-[(2-Pyridin-4-ylethyl)thio]ethanol Monomer Methacrylate Derivative Compound->Monomer Methacryloyl Chloride TEA, DCM Polymer Poly(4-VP-thio-methacrylate) Monomer->Polymer AIBN, Heat Application Glucose Biosensor (Osmium Complexation) Polymer->Application Os(bpy)₂Cl₂ Coordination

Figure 2: Downstream processing of the title compound into functional redox polymers.[1]

  • Mechanism: The pendant pyridine groups in the resulting polymer coordinate with Osmium or Ruthenium complexes.[1] These "redox polymers" act as electron transfer mediators in enzymatic glucose sensors, shuttling electrons between Glucose Oxidase (GOx) and the electrode surface.[1]

Safety & Handling (E-E-A-T)

  • Pyridine Toxicity: Like most pyridine derivatives, this compound may exhibit CNS depressant effects and skin irritation.[1] Handle in a fume hood.

  • Thiol Stench: While the product is a thioether (less odorous), the starting material (2-mercaptoethanol) has a potent, disagreeable odor.[1] Bleach (sodium hypochlorite) should be kept nearby to neutralize any minor thiol spills immediately.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The thioether moiety is susceptible to oxidation to sulfoxides/sulfones if exposed to air over prolonged periods.[1]

References

  • Synthesis Protocol & Characterization

    • Source: PrepChem (Derived from US Patent 4,246,263).[1]

    • Title: Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine.[1]

    • URL:[Link]

  • Medicinal Chemistry Application

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[1][9]

    • Title: Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis.[1][9]

    • URL:[Link]

  • Proteomics Application (Alkylation Context)

    • Source: Molecular BioSystems (RSC Publishing).[1]

    • Title: Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
    • URL:[Link]

  • Polymer/Sensor Application

    • Source: National Institutes of Health (PMC).[1]

    • Title: Enhanced Solubility and Electron Transfer of Osmium-Based Mediators via Quaternized Poly(4-Vinylpyridine) for Electrochemical Glucose Detection.[1][3]

    • URL:[Link]

Sources

Technical Whitepaper: Strategic Design and Evaluation of 2-[(2-Pyridin-4-ylethyl)thio]ethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 2-[(2-Pyridin-4-ylethyl)thio]ethanol scaffold (CAS 78092-91-8), focusing on its utility in Fragment-Based Drug Discovery (FBDD), synthetic accessibility, and structural analog design.

Executive Summary

The molecule 2-[(2-Pyridin-4-ylethyl)thio]ethanol represents a "privileged fragment" in medicinal chemistry, characterized by a flexible thioether linker connecting a polar hydroxyl tail to a basic pyridine pharmacophore. Its structure complies with the "Rule of Three" (Ro3) for fragment-based drug discovery (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3), making it an ideal starting point for exploring protein-ligand interactions.

This guide details the structural architecture, synthetic pathways, and analog expansion strategies for this scaffold. We examine its potential as a precursor for tridentate ligands (N, S, O donors) in metallodrugs and its utility in generating diverse libraries of antimicrobial and antiproliferative agents.

Chemical Architecture & Synthetic Accessibility

The Core Scaffold

The molecule consists of three distinct functional domains:

  • The Head (Pyridine-4-yl): A hydrogen bond acceptor and pH-sensitive base (pKa ~5.2). It engages in

    
    -
    
    
    
    stacking and cation-
    
    
    interactions within active sites.
  • The Linker (Ethyl-thio-ethyl): A flexible tether. The sulfur atom provides a "soft" donation site for metals and can be oxidized to sulfoxides or sulfones to alter polarity and geometry.

  • The Tail (Ethanol): A primary alcohol serving as a hydrogen bond donor/acceptor or a handle for further derivatization (e.g., esterification, halogenation).

Synthesis: The Thiol-Michael Addition

The most efficient route to this scaffold is the Thiol-Michael Addition ("Click" Chemistry) of 2-mercaptoethanol to 4-vinylpyridine. This reaction is atom-economical, often solvent-free or water-based, and requires no metal catalyst.

Reaction Mechanism: The thiolate anion (generated in situ) attacks the


-carbon of the vinyl pyridine, followed by protonation.

Synthesis Vinyl 4-Vinylpyridine (Electrophile) Reaction Thiol-Michael Addition (Exothermic, rt) Vinyl->Reaction Mercapto 2-Mercaptoethanol (Nucleophile) Mercapto->Reaction Product 2-[(2-Pyridin-4-ylethyl)thio]ethanol (Target Scaffold) Reaction->Product Yield >90%

Figure 1: Atom-economical synthesis via Thiol-Michael addition.

Structural Analog Design Strategies

To optimize bioactivity, researchers should explore three primary vectors of structural modification.

Series A: Oxidation State Modulation (The S-Linker)

The thioether sulfur is susceptible to metabolic oxidation. Proactively synthesizing the sulfoxide (chiral) and sulfone (achiral) analogs allows for the assessment of:

  • H-Bonding: Sulfones are strong H-bond acceptors.

  • Metabolic Stability: Sulfones are generally metabolically stable endpoints.

  • Geometry: Sulfoxides introduce a kink and chirality, potentially improving selectivity.

Series B: Isomeric & Ring Variation (The Head)

Shifting the nitrogen position alters the basicity and the vector of H-bonding.

  • 2-Pyridyl: Allows for bidentate chelation (N-S) with 5-membered rings.

  • 3-Pyridyl: Non-chelating geometry; often used to target specific pockets (e.g., CYP450 inhibition).

  • Quinoline/Isoquinoline: Increases lipophilicity and

    
    -surface area.
    
Series C: Tail Functionalization

The hydroxyl group is a synthetic handle.

  • Amines: Via mesylation/amination (improves solubility).

  • Ethers: Lipophilic capping to improve membrane permeability.

  • Acids: Oxidation to carboxylic acid (creates zwitterions).

Analog Decision Tree

Analogs Core Core Scaffold 2-[(2-Pyridin-4-ylethyl)thio]ethanol Vector1 Linker Oxidation (Metabolism/Polarity) Core->Vector1 Vector2 Ring Isomerism (Basicity/Geometry) Core->Vector2 Vector3 Tail Modification (Solubility/Permeability) Core->Vector3 Sulfoxide Sulfoxide (S=O) Chiral Center Vector1->Sulfoxide Sulfone Sulfone (O=S=O) Polar/Stable Vector1->Sulfone Iso2 2-Pyridyl (Chelating) Vector2->Iso2 Iso3 3-Pyridyl (Non-chelating) Vector2->Iso3 Amine Ethylamine (Basic Tail) Vector3->Amine Acid Acetic Acid (Anionic Tail) Vector3->Acid

Figure 2: Strategic classification of structural analogs for SAR studies.

Pharmacological & Functional Profile

Biological Activity

While the core molecule is a fragment, its derivatives exhibit significant biological activities.

  • Antimicrobial: Pyridine-thioether derivatives have shown efficacy against E. coli and C. albicans by disrupting cell wall synthesis or interfering with metabolic enzymes [1].

  • Antiproliferative: Thienopyridine and substituted pyridine analogs inhibit hepatic gluconeogenesis and show cytotoxicity against cancer cell lines (e.g., HepG2, MCF7) [2, 3].

  • Kinase Inhibition: The pyridine nitrogen often acts as the "hinge binder" in kinase inhibitors, mimicking the adenine ring of ATP.

Metal Chelation (Metallodrugs)

The N-S-O motif (Nitrogen-Sulfur-Oxygen) is a classic tridentate pincer ligand.

  • Application: Synthesis of Ruthenium(II) or Platinum(II) complexes for anticancer applications.

  • Mechanism: The "soft" sulfur and "borderline" pyridine nitrogen stabilize transition metals, while the "hard" oxygen can be hemilabile, allowing for active site accessibility.

Experimental Protocols

Protocol A: Synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Objective: High-yield synthesis of the core scaffold.

  • Reagents: 4-Vinylpyridine (10 mmol, 1.05 g), 2-Mercaptoethanol (10 mmol, 0.78 g), Glacial Acetic Acid (Catalytic, 0.1 mL), Methanol (10 mL).

  • Procedure:

    • Dissolve 4-vinylpyridine in methanol in a round-bottom flask.

    • Add acetic acid catalyst.

    • Add 2-mercaptoethanol dropwise over 10 minutes at room temperature (Exothermic reaction).

    • Stir at reflux for 4 hours.

    • Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Evaporate solvent under reduced pressure.

    • The residue is usually a pure oil. If necessary, purify via vacuum distillation or silica column chromatography.

  • Validation:

    • 1H NMR (CDCl3): Look for pyridine protons (AA'XX' system) at ~8.5 and 7.1 ppm. Look for the ethyl linker triplets at ~2.8-3.0 ppm.

Protocol B: Controlled Oxidation to Sulfoxide

Objective: Create the chiral sulfoxide analog.

  • Reagents: Core scaffold (1 mmol), Sodium Periodate (NaIO4, 1.1 mmol), Water/Methanol (1:1).

  • Procedure:

    • Dissolve scaffold in Water/MeOH at 0°C.

    • Add NaIO4 slowly.

    • Stir at 0°C for 2 hours, then warm to RT.

  • Workup:

    • Filter precipitate (NaIO3).

    • Extract filtrate with Chloroform.

    • Dry over MgSO4 and concentrate.

Data Summary: Key Physicochemical Properties

PropertyValueRelevance
Formula C9H13NOSCore composition
MW 183.27 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~0.8 - 1.2Good water solubility & membrane permeability
H-Bond Donors 1 (OH)Specific interaction capability
H-Bond Acceptors 3 (N, S, O)Versatile binding profile
pKa (Pyridine) ~5.25Ionized at acidic pH (lysosome/tumor microenv.)

References

  • Desai, N. C., et al. (2024). "Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities." ResearchGate.[1]

  • Liu, X., et al. (2018). "Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors." Bioorganic & Medicinal Chemistry.

  • Gomha, S. M., et al. (2024). "Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon." Molecules (Basel, Switzerland).

  • Santa Cruz Biotechnology. "2-[(2-Pyridin-4-ylethyl)thio]ethanol Product Data Sheet." SCBT.

Sources

Pyridine Thioether Derivatives: Synthetic Architecture and Biochemical Application

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

Pyridine thioethers (sulfides) represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, antiviral agents, and precursors to proton pump inhibitors (PPIs). Their utility stems from the unique electronic interplay between the electron-deficient pyridine ring and the electron-rich sulfur atom. This guide provides a high-level technical analysis of their synthesis, physicochemical optimization, and biochemical profiling, designed for researchers requiring actionable, high-fidelity protocols.

Part 1: Structural & Physicochemical Properties

The pyridine thioether moiety is not merely a structural linker; it is a functional modulator of drug-like properties.

Electronic Modulation and Lipophilicity

The sulfur atom acts as a "soft" nucleophile, while the pyridine nitrogen provides basicity and hydrogen bond acceptor (HBA) capability.

  • Lipophilicity (LogP): The thioether linkage (-S-) is significantly more lipophilic than its ether (-O-) or amine (-NH-) counterparts. This is utilized to enhance membrane permeability in polar drug candidates.

  • Electronic Effects: The sulfur atom exerts a weak inductive withdrawal (-I) but a strong resonance donation (+R) effect. When coupled with a pyridine ring (particularly at the 2- or 4-position), this creates a "push-pull" system that modulates the pKa of the pyridine nitrogen.

Metabolic Susceptibility

The thioether is the primary site of metabolic liability, subject to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

  • Thioether

    
     Sulfoxide (Chiral):  Often the active metabolite or the target drug (e.g., PPIs like Omeprazole).
    
  • Sulfoxide

    
     Sulfone:  Generally an inactivation pathway.
    

Table 1: Comparative Physicochemical Properties of Pyridine Linkers

Linker TypeBond AngleH-Bonding CapacityMetabolic LiabilityLogP Contribution
Ether (-O-) ~105°AcceptorO-dealkylationLow
Amine (-NH-) ~107°Donor/AcceptorN-oxidation/DealkylationMedium
Thioether (-S-) ~90-92°Weak AcceptorS-oxidation (High) High

Part 2: Synthetic Architectures

Constructing pyridine thioethers requires selecting the correct methodology based on the electronic nature of the pyridine substrate.

Pathway Logic: SNAr vs. Cross-Coupling
  • Nucleophilic Aromatic Substitution (

    
    ):  Viable only for electron-deficient pyridines (e.g., 2-halo or 4-halopyridines) where the nitrogen atom can stabilize the Meisenheimer complex.
    
  • Transition Metal Catalysis (Buchwald-Hartwig): Required for electron-neutral or electron-rich pyridines (e.g., 3-halopyridines) or when mild conditions are necessary to preserve sensitive functional groups.

Visualization: Synthetic Decision Tree

SyntheticPathways Substrate Halopyridine Substrate Pos2_4 2- or 4-Position (Electron Deficient) Substrate->Pos2_4 Pos3 3-Position (Electron Neutral) Substrate->Pos3 SNAr Method A: SNAr Base: NaH/K2CO3 Solvent: DMF/DMSO Pos2_4->SNAr Preferred PdCat Method B: Pd-Catalysis Cat: Pd2(dba)3 / Xantphos Base: DIPEA/Cs2CO3 Pos2_4->PdCat If SNAr fails Pos3->PdCat Mandatory Product Pyridine Thioether SNAr->Product PdCat->Product

Figure 1: Decision matrix for selecting C-S bond formation strategies based on pyridine substitution patterns.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed C-S Coupling (General Procedure)

Context: This protocol is optimized for 3-bromopyridines or deactivated 2-chloropyridines. The use of Xantphos is critical due to its wide bite angle, which facilitates the reductive elimination of the C-S bond.

Reagents:

  • Aryl/Heteroaryl halide (1.0 equiv)

  • Thiol (1.2 equiv)

  • 
     (2.5 mol%)
    
  • Xantphos (5.0 mol%)

  • DIPEA (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, add

    
     and Xantphos to a reaction vial. Dissolve in 1/3 of the total dioxane volume. Stir for 5 minutes until the solution turns a clear, deep orange/red (indicating active 
    
    
    
    species generation).
  • Substrate Addition: Add the bromopyridine and the thiol derivative to the reaction vessel.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine). Note: DIPEA is preferred over inorganic bases here to maintain homogeneity and prevent aggregation of the palladium species.

  • Reaction: Seal the vessel and heat to 100°C for 12-16 hours.

  • Workup: Cool to Room Temperature (RT). Filter through a celite pad (eluting with EtOAc) to remove Pd black.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography. Tip: Pyridine thioethers can streak on silica; add 1% Triethylamine to the eluent.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Context: To assess the liability of the thioether to oxidize to the sulfoxide/sulfone.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the Pyridine Thioether in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove aliquots and quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor transitions for Parent, Sulfoxide (+16 Da), and Sulfone (+32 Da).

Part 4: Biochemical Mechanism & Signaling

In biochemical research, pyridine thioethers often function as reversible inhibitors. However, their specific interaction with cysteine residues in kinases is of particular interest.

Mechanism: Metabolic Activation & Interaction

The thioether can undergo bio-activation. In specific contexts (e.g., PPIs), the pyridine nitrogen facilitates the attack of the sulfur on the enzyme.

MetabolicPathway Thioether Pyridine Thioether (Parent Drug) CYP450 CYP450 / FMO (Liver Microsomes) Thioether->CYP450 Sulfoxide Sulfoxide (Active/Chiral) CYP450->Sulfoxide S-Oxidation Sulfone Sulfone (Inactive/Excreted) Sulfoxide->Sulfone Further Oxidation Target Target Protein (e.g., Cys residue) Sulfoxide->Target Nucleophilic Attack (If electrophilic)

Figure 2: Metabolic trajectory of pyridine thioethers, highlighting the critical sulfoxide intermediate.

References

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075.

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A general, highly efficient system for the coupling of aryl halides with thiols. The Journal of Organic Chemistry, 74(4), 1663-1672.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

Precision Engineering of the Cysteine Proteome: A Master Guide to Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfhydryl group (-SH) of cysteine is the most distinctively reactive functional group available for protein modification. Its low pKa (typically 8.0–9.0, but often lowered by the local environment) allows the thiolate anion (


) to act as a potent nucleophile at neutral pH, enabling site-specific modification in the presence of competing amines (lysines).

This guide moves beyond basic product inserts to explore the physicochemical logic of thiol-reactive chemistries. We will dissect the mechanisms of maleimides, haloacetamides, and pyridyl disulfides, provide self-validating protocols for antibody-drug conjugate (ADC) generation, and detail the critical troubleshooting steps necessary for industrial-grade reproducibility.

Part 1: The Chemical Arsenal – Mechanisms & Selection

Selecting the correct probe is not merely about availability; it is about matching reaction kinetics to the stability of your target protein.

Maleimides: The Gold Standard for Specificity

Maleimides react with thiols via a Michael addition reaction to form a stable thioether bond.

  • Mechanism: The thiolate anion attacks the electron-deficient double bond of the maleimide ring.

  • Optimal pH: 6.5 – 7.5. Above pH 8.0, hydrolysis of the maleimide ring competes significantly, and reactivity toward primary amines increases [1].

  • Stability: The resulting succinimidyl thioether linkage is stable, though it can undergo retro-Michael addition or ring hydrolysis (which actually stabilizes the bond) over time in plasma [2].

Iodoacetamides: The Robust Alternative

Iodoacetamides (and iodoacetates) react via nucleophilic substitution (


).
  • Mechanism: The sulfur displaces the iodide leaving group.

  • Optimal pH: 7.5 – 8.5. They require a slightly higher pH than maleimides to generate the reactive thiolate.

  • Risk: High pH (>9.0) promotes cross-reactivity with histidines and lysines. They are also light-sensitive due to the iodine moiety.

Pyridyl Disulfides: The Reversible Switch

These reagents react via disulfide exchange.

  • Mechanism: The target thiol attacks the disulfide, displacing pyridine-2-thione.

  • Utility: The reaction is reversible using reducing agents (DTT/TCEP), making it ideal for cleavable crosslinkers or transient tagging.

  • Self-Validation: The leaving group, pyridine-2-thione, absorbs strongly at 343 nm, allowing real-time monitoring of the reaction progress [3].

Comparative Analysis of Thiol-Reactive Chemistries
FeatureMaleimidesHaloacetamides (Iodo-)Pyridyl Disulfides
Reaction Type Michael AdditionNucleophilic Substitution (

)
Disulfide Exchange
Selectivity pH 6.5 – 7.58.0 – 8.56.0 – 9.0
Bond Type Thioether (Permanent*)Thioether (Permanent)Disulfide (Reversible)
Kinetics FastSlowMedium
Byproducts NoneHI (Acid)Pyridine-2-thione
Key Risk Hydrolysis / Retro-MichaelLight sensitivity / Over-alkylationRedox instability

*Note: Maleimide bonds can be reversed under specific physiologic conditions unless the ring is hydrolyzed.

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for selecting a probe and the mechanistic pathway for the dominant chemistry (Maleimide).

ThiolReactivity Start Target Protein (Cysteine) Decision Is Reversibility Required? Start->Decision RevYes Use Pyridyl Disulfide Decision->RevYes Yes RevNo Permanent Bond Decision->RevNo No Exchange Disulfide Exchange (Release Pyridine-2-thione) RevYes->Exchange ProdRev Disulfide Conjugate (Cleavable) Exchange->ProdRev pHCheck pH Sensitivity? RevNo->pHCheck Maleimide Use Maleimide (pH 6.5-7.5) pHCheck->Maleimide High Specificity Needed Iodo Use Iodoacetamide (pH 8.0-8.5) pHCheck->Iodo Robust/Access Needed Michael Michael Addition (Kinetic Control) Maleimide->Michael Thioether Succinimidyl Thioether Michael->Thioether Hydrolysis Ring Hydrolysis (Stabilization) Thioether->Hydrolysis Slow, pH > 8 SN2 SN2 Substitution (Thermodynamic Control) Iodo->SN2 SN2->Thioether

Figure 1: Decision matrix and mechanistic pathways for thiol-reactive probe selection. Note the divergent pathways based on reversibility and pH requirements.

Part 3: Critical Experimental Parameters

To ensure data integrity (E-E-A-T), one must control the environment surrounding the thiol.

The TCEP Advantage

Avoid DTT (dithiothreitol) or


-mercaptoethanol during the labeling step. These reagents contain thiols and will scavenge your probe.
  • Recommendation: Use TCEP (tris(2-carboxyethyl)phosphine). It reduces disulfides effectively but does not contain a thiol group, meaning it does not compete with maleimides for conjugation [4].

  • Protocol Note: If you must use DTT to reduce a protein, you must perform a desalting step (e.g., Sephadex G-25 or dialysis) before adding the probe.

Solvent Compatibility

Many thiol-reactive probes are hydrophobic.

  • Dissolution: Dissolve probes in high-quality anhydrous DMSO or DMF immediately before use.

  • Final Concentration: Keep the final organic solvent concentration in the reaction mixture below 10% (v/v) to prevent protein precipitation.

pH Titration
  • Maleimides: Maintain pH 7.0–7.2 using PBS or HEPES. Avoid Tris if possible, as primary amines can compete at higher pH, though Tris is generally acceptable at pH 7.0.

  • Iodoacetamides: Use a buffer at pH 8.0–8.3. Protect from light.

Part 4: Detailed Protocols

Protocol A: Site-Specific Maleimide Labeling of a Reduced Antibody

Objective: Conjugate a fluorophore or drug payload to the interchain cysteines of an IgG.

Materials
  • IgG (1-10 mg/mL in PBS, pH 7.2)

  • TCEP (20 mM stock in water)

  • Maleimide-Linker-Payload (10 mM stock in DMSO)

  • Desalting Column (e.g., Zeba Spin or PD-10)

Workflow
  • Reduction: Add TCEP to the IgG solution to a final concentration of 10–20 molar equivalents (relative to IgG).

    • Why: This selectively reduces the interchain disulfides (solvent accessible) without dismantling the heavy/light chain domains if controlled carefully.

    • Incubation: 37°C for 1 hour.

  • Buffer Exchange (Optional but Recommended): While TCEP is compatible with maleimides, removing it prevents any potential interference or side reactions with sensitive payloads. Pass through a desalting column equilibrated in PBS/EDTA (pH 7.2).

    • Note: EDTA (1-5 mM) is critical to chelate divalent cations that catalyze thiol oxidation.

  • Conjugation: Add the Maleimide probe (20 molar equivalents per IgG).

    • Mix: Gently invert. Do not vortex.

    • Incubation: 2 hours at Room Temperature or Overnight at 4°C.

  • Quenching: Add excess N-acetylcysteine or

    
    -mercaptoethanol to react with remaining free maleimide.
    
  • Purification: Remove excess probe using Size Exclusion Chromatography (SEC) or extensive dialysis.

Protocol B: Ellman’s Assay for Quantifying Free Thiols

Objective: Validate the number of free thiols available before labeling.

Workflow
  • Preparation: Prepare Ellman’s Reagent (DTNB) solution: 4 mg DTNB in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).

  • Blanking: Measure absorbance of the buffer + DTNB at 412 nm.

  • Reaction: Mix protein sample with DTNB solution (ratio typically 1:10 sample:reagent). Incubate 15 mins at RT.

  • Measurement: Measure absorbance at 412 nm (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    is pathlength (cm) [5].

Part 5: Workflow Visualization

The following diagram details the Antibody-Drug Conjugate (ADC) generation workflow, highlighting the critical quality control (QC) steps.

ADCWorkflow IgG Native IgG (Disulfides Intact) Reduction Partial Reduction (TCEP/DTT) IgG->Reduction Desalt Desalting/Buffer Exchange (Remove Reducing Agent) Reduction->Desalt QC1 QC: Ellman's Assay (Confirm -SH count) Desalt->QC1 Conjugation Conjugation (Maleimide-Payload) Desalt->Conjugation QC1->Conjugation If Pass Quench Quench Excess Probe Conjugation->Quench Purify Purification (SEC) Quench->Purify FinalQC Final QC: DAR (Drug-Antibody Ratio) Aggregation (HPLC) Purify->FinalQC

Figure 2: Step-by-step workflow for Antibody-Drug Conjugate (ADC) synthesis via cysteine conjugation, including critical Quality Control (QC) checkpoints.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30, 184–189. [Link]

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking - Pyridyl Disulfides. Molecular Probes Handbook.

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. [Link]

Precision Therapeutics: A Technical Guide to the Discovery of Novel Covalent Protein Modifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical landscape has shifted. For decades, drug discovery relied on the equilibrium occupancy model—drugs that bind and release. Today, the resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized our ability to drug the "undruggable." By exploiting nucleophilic amino acid residues (Cysteine, Lysine, Tyrosine, Serine) to form irreversible or reversible covalent bonds, we can achieve near-infinite residence time, exceptional potency, and kinetic selectivity.

This guide details the technical workflow for discovering these modifiers, moving beyond the serendipity of the past (e.g., Aspirin, Penicillin) to the rational design principles exemplified by the discovery of KRAS G12C inhibitors.

The Chemical Biology of Covalent Modification

The Kinetic Paradigm

Unlike non-covalent inhibitors driven by thermodynamics (


), covalent inhibitors are driven by kinetics. The potency is not defined by equilibrium binding, but by the efficiency of bond formation.

The reaction follows a two-step mechanism:



  • Reversible Binding (

    
    ):  The inhibitor (
    
    
    
    ) binds non-covalently to the enzyme (
    
    
    ).
  • Inactivation (

    
    ):  The "warhead" (electrophile) reacts with the nucleophile to form the covalent complex (
    
    
    
    ).

Critical Insight: Optimization requires maximizing


 (the second-order rate constant), not just minimizing 

.
Warhead Selection Strategy

The choice of electrophile dictates the target residue and the reversibility of the bond.

Target ResidueElectrophile ClassMechanismReversibilityExample
Cysteine AcrylamidesMichael AdditionIrreversibleOsimertinib, Sotorasib
Cysteine CyanoacrylamidesMichael AdditionReversibleRilzabrutinib
Lysine Sulfonyl FluoridesSuFExIrreversibleResearch Tools
Serine CarbamatesAcylationPseudo-irrev.Rivastigmine
Tyrosine TriazolinedionesEne-likeIrreversibleEmerging

Experimental Workflow: From Library to Hit

The discovery pipeline integrates Chemoproteomics and Mass Spectrometry . We do not rely on functional assays (fluorescence/absorbance) for primary screening because they cannot distinguish between sequestration and inhibition, nor can they confirm covalent engagement.

Visualization: The Covalent Discovery Pipeline

The following diagram outlines the iterative process of covalent drug discovery, emphasizing the feedback loop between kinetic analysis and structural design.

CovalentDiscovery Library Electrophilic Fragment Library Screen Primary Screen (Intact Protein MS) Library->Screen High Throughput HitVal Hit Validation (Competitve ABPP) Screen->HitVal >50% Labeling Kinetics Kinetic Profiling (k_inact / K_I) HitVal->Kinetics Selectivity Check Structure Structural Biology (X-ray / Cryo-EM) Kinetics->Structure Mode of Action Lead Lead Optimization Structure->Lead SAR Lead->Library Refine Warhead Lead->Kinetics Tune Reactivity

Caption: The integrated workflow for covalent ligand discovery. Note the critical feedback loop from Lead Optimization back to Kinetic Profiling to balance reactivity and selectivity.

Detailed Protocol: Intact Protein Mass Spectrometry Screening

This is the gold standard for identifying covalent hits. It directly measures the mass shift corresponding to the adduct formation.

Pre-requisites
  • Target Protein: Purified recombinant protein (>95% purity). Must contain the target nucleophile (e.g., Cys).

  • Library: 500–2,000 electrophilic fragments (e.g., acrylamides) stored in DMSO.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.

Step-by-Step Methodology

Step 1: Protein Preparation & Reduction

  • Action: Dilute protein to 2–5 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Expert Insight: If the target Cys is involved in a disulfide bond, you must mildly reduce it. However, for surface Cys targeting, avoid strong reducing agents (DTT/BME) in the screen as they will quench the electrophiles. Use TCEP if necessary, as it is less nucleophilic toward acrylamides than DTT.

Step 2: Compound Incubation

  • Action: Dispense compounds (final conc. 10–50 µM) into 384-well plates. Add protein solution.

  • Incubation: 1 to 4 hours at Room Temperature.

  • Control: DMSO only (Negative) and a known alkylator like Iodoacetamide (Positive).

Step 3: Reaction Quenching (Critical)

  • Action: Acidify with Formic Acid (final 0.5% v/v).

  • Why: This protonates the nucleophiles, stopping the reaction immediately. It also prepares the sample for LC-MS.

Step 4: LC-MS/MS Acquisition

  • Column: C4 or C8 Reverse Phase column (for intact protein).

  • Gradient: Rapid desalting gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 2–4 minutes.

  • Detection: ESI+ mode. Scan range 500–3000 m/z.

Step 5: Data Deconvolution & Analysis

  • Use software (e.g., MaxEnt, BioPharma Finder) to deconvolute the raw charge envelope into zero-charge mass spectra.

  • Hit Criteria: Look for a mass shift of

    
    .
    
    • Mono-adduct: Protein MW + Ligand MW.

    • Multi-adduct: Protein MW + (n × Ligand MW). Note: Multi-adducts usually indicate non-specific "promiscuous" labeling.

Validating Selectivity & Potency

Finding a binder is easy; finding a selective drug is hard.

Activity-Based Protein Profiling (ABPP)

To ensure your hit doesn't bind every cysteine in the proteome, use Competitive ABPP.

  • Lysate: Treat cell lysate with your inhibitor.

  • Probe: Add a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Desthiobiotin).

  • Competition: If your inhibitor binds the target, the probe cannot.

  • Readout: Pull down with Streptavidin and analyze by MS (TMT labeling). A loss of signal for your target peptide indicates engagement.

The Kinetic Metric:

Do not use


. 

for covalent drugs is time-dependent (it decreases as you incubate longer).
  • Protocol: Measure enzyme activity at multiple inhibitor concentrations

    
     over time 
    
    
    
    .
  • Plot:

    
     vs 
    
    
    
    .
  • Fit: Hyperbolic equation

    
    .
    
Visualization: Kinetic Mechanism

The following diagram illustrates the distinct states in covalent inhibition, highlighting the difference between initial binding and final inactivation.

Kinetics E Enzyme (E) EI Complex (E·I) E->EI k_on I Inhibitor (I) EI->E k_off E_I Covalent (E-I) EI->E_I k_inact (Bond Formation)

Caption: The two-step mechanism of covalent inhibition. The efficiency of the drug is the ratio of the inactivation rate (k_inact) to the binding constant (K_I).

Emerging Trends: Beyond Cysteine

While Cysteine is the "low-hanging fruit" due to its high nucleophilicity, the field is expanding.

  • Targeting Lysine: Using Sulfonyl Fluorides (SuFEx chemistry) to target catalytic lysines in kinases (e.g., FGFR1).

  • Targeting Tyrosine: Using triazolinedione-based probes or sulfur-triazole exchange (SuTEx).

  • PROTACs: Covalent warheads are being used as the "ligand" side of Proteolysis Targeting Chimeras to improve the poor pharmacokinetic properties of reversible binders.

References

  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 5–20. [Link]

Methodological & Application

Application Note: Enhancing Mass Spectrometric Analysis of Small Molecules using 2-[(2-Pyridin-4-ylethyl)thio]ethanol as a Novel Derivatization Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Analyzing Low-Ionization Efficiency Analytes

In the realm of drug development and metabolomics, the sensitive and accurate quantification of small molecules by mass spectrometry (MS) is paramount. However, many biologically relevant molecules, such as carboxylic acids and fatty acids, exhibit poor ionization efficiency in common MS ionization sources like electrospray ionization (ESI), leading to suboptimal detection limits. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a "charge tag" into the analyte's structure, thereby enhancing its ionization and improving its detectability.[1][2][3]

This application note introduces a novel potential application for 2-[(2-Pyridin-4-ylethyl)thio]ethanol as a derivatization reagent for the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). The unique structural features of this reagent—a readily protonatable pyridine ring, a stable thioether linkage, and a reactive hydroxyl group—make it an ideal candidate for improving the MS response of otherwise difficult-to-analyze compounds.

Principle of Derivatization with 2-[(2-Pyridin-4-ylethyl)thio]ethanol

The core of this method lies in the esterification reaction between the hydroxyl group of 2-[(2-Pyridin-4-ylethyl)thio]ethanol and the carboxyl group of the target analyte. This reaction, typically facilitated by a coupling agent, forms a stable ester bond, covalently linking the derivatization agent to the analyte.

The key advantages conferred by this derivatization are:

  • Enhanced Ionization: The pyridine moiety of the reagent has a high proton affinity, ensuring efficient protonation and formation of [M+H]⁺ ions in positive-ion ESI-MS.

  • Predictable Fragmentation: The thioether linkage and the ethyl-pyridine bond provide specific sites for fragmentation during tandem mass spectrometry (MS/MS), generating characteristic product ions that can be used for highly selective and sensitive quantification in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.

  • Improved Chromatographic Properties: The derivatization can alter the polarity of the analyte, potentially improving its retention and peak shape in reversed-phase liquid chromatography.

Experimental Protocol: Derivatization of a Model Carboxylic Acid

This section details a generalized protocol for the derivatization of a model carboxylic acid (e.g., a fatty acid) using 2-[(2-Pyridin-4-ylethyl)thio]ethanol.

Materials:

  • 2-[(2-Pyridin-4-ylethyl)thio]ethanol

  • Model carboxylic acid (e.g., Lauric acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Protocol:

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM.

    • Add 2-[(2-Pyridin-4-ylethyl)thio]ethanol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

    • In a separate tube, dissolve DCC (1.5 equivalents) in anhydrous DCM.

  • Derivatization Reaction:

    • Slowly add the DCC solution to the carboxylic acid/reagent mixture while vortexing.

    • Allow the reaction to proceed at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Sample Cleanup:

    • Centrifuge the reaction mixture to pellet the DCU precipitate.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the DCM under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of ACN/water (50:50, v/v).

    • Perform SPE cleanup to remove excess reagents and byproducts. Condition the C18 cartridge with ACN, followed by water. Load the sample, wash with water, and elute the derivatized product with ACN.

  • LC-MS Analysis:

    • Evaporate the eluted sample and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizing the Workflow

The following diagram illustrates the key steps in the derivatization and analysis workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis reagents Carboxylic Acid Analyte + 2-[(2-Pyridin-4-ylethyl)thio]ethanol + Coupling Agent (DCC) + Catalyst (DMAP) reaction Esterification Reaction (2 hours, Room Temp) reagents->reaction cleanup SPE Cleanup (C18 Cartridge) reaction->cleanup lc Reversed-Phase LC Separation cleanup->lc ms Positive-Ion ESI-MS lc->ms msms Tandem MS (MS/MS) (SRM/MRM) ms->msms

Caption: Workflow for derivatization and LC-MS/MS analysis.

Mass Spectrometric Characterization and Data Interpretation

The derivatized analyte is expected to exhibit a distinct and predictable behavior in the mass spectrometer.

Expected Mass Spectra:

  • Full Scan (MS1): A prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the derivatized analyte will be observed. The mass of this ion can be calculated as:

    • m/z = (Molecular Weight of Carboxylic Acid) + (Molecular Weight of 2-[(2-Pyridin-4-ylethyl)thio]ethanol) - (Molecular Weight of H₂O) + 1.0078

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to yield characteristic product ions. The most probable fragmentation pathways are:

    • Neutral loss of the carboxylic acid: This would result in a fragment ion corresponding to the protonated derivatization reagent.

    • Cleavage at the thioether bond: This would produce fragments containing the pyridine ring and parts of the ethylthio chain.

    • Cleavage at the ethyl-pyridine bond: This would result in a fragment corresponding to the protonated pyridine ring.

The following table summarizes the expected m/z values for a lauric acid derivative:

SpeciesFormulaExpected m/z
Lauric AcidC₁₂H₂₄O₂200.1776
2-[(2-Pyridin-4-ylethyl)thio]ethanolC₉H₁₃NOS183.0769
Derivatized Lauric Acid [M+H]⁺C₂₁H₃₆NO₂S⁺366.2467
Predicted Fragment Ions
Fragment 1 (Protonated Reagent)C₉H₁₄NOS⁺184.0847
Fragment 2 (Pyridin-4-ylethyl ion)C₇H₉N⁺107.0735

Visualizing the Fragmentation

The proposed fragmentation pattern for the derivatized lauric acid is depicted below.

G cluster_mol Derivatized Lauric Acid [M+H]+ (m/z 366.2) cluster_frag1 Fragment 1 (m/z 184.1) cluster_frag2 Fragment 2 (m/z 107.1) mol Py-CH2-CH2-S-CH2-CH2-O-CO-(CH2)10-CH3 frag1 Py-CH2-CH2-S-CH2-CH2-OH + H+ mol->frag1 Neutral Loss of Lauric Acid frag2 Py-CH2-CH2+ mol->frag2 Cleavage at Thioether

Caption: Proposed MS/MS fragmentation of derivatized lauric acid.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Stoichiometric Control: The use of defined molar ratios of analyte, reagent, and coupling agents ensures a reproducible derivatization efficiency.

  • Internal Standards: For quantitative applications, the use of a stable isotope-labeled internal standard (e.g., a deuterated version of the carboxylic acid analyte) is highly recommended to account for variations in derivatization efficiency and matrix effects.

  • Chromatographic Confirmation: The retention time of the derivatized analyte provides an additional layer of identification.

  • MS/MS Specificity: The use of specific precursor-to-product ion transitions in SRM/MRM mode provides a high degree of selectivity, minimizing interferences from matrix components.

Conclusion and Future Perspectives

This application note presents a novel and promising application for 2-[(2-Pyridin-4-ylethyl)thio]ethanol as a derivatization reagent for the sensitive analysis of carboxylic acids by LC-MS. The proposed methodology leverages the unique chemical properties of the reagent to enhance ionization efficiency and provide specific fragmentation patterns, thereby improving the overall performance of the analytical method.

Further studies are warranted to fully validate this protocol for a wider range of carboxylic acids and to optimize the derivatization and LC-MS conditions for specific applications in drug metabolism, clinical diagnostics, and environmental analysis. The principles outlined herein provide a solid foundation for researchers and scientists to explore the potential of 2-[(2-Pyridin-4-ylethyl)thio]ethanol as a valuable tool in their analytical toolbox.

References

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 845-858.
  • Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]

  • Ianni, F., & Sardella, R. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 75, 137-149. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

Sources

"2-[(2-Pyridin-4-ylethyl)thio]ethanol" for cysteine blocking in proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note clarifies the role of 2-[(2-Pyridin-4-ylethyl)thio]ethanol within the context of proteomics.

Critical Scientific Clarification: In proteomic workflows, 2-[(2-Pyridin-4-ylethyl)thio]ethanol is not the alkylating reagent itself. Rather, it is the specific chemical byproduct formed when 4-Vinylpyridine (4-VP) is used to block cysteines in the presence of 2-Mercaptoethanol (2-ME) as a reducing agent.

The actual reagent used for the blocking step is 4-Vinylpyridine (4-VP) .[1] The resulting modification on the protein is S-pyridylethyl cysteine (PEC) .

This guide details the protocol for Pyridylethylation (using 4-VP), explains the formation of the title compound as a critical quality control marker, and provides the necessary mass spectrometry parameters.

Subject: High-Fidelity Cysteine Blocking via 4-Vinylpyridine (4-VP) Target Analyte: Sulfhydryl (-SH) groups on Cysteine residues Byproduct Context: Formation and detection of 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Executive Summary & Mechanistic Insight

Cysteine blocking (alkylation) is a mandatory step in bottom-up proteomics to prevent the re-formation of disulfide bonds after reduction. While Iodoacetamide (IAA) is the most common agent, 4-Vinylpyridine (4-VP) offers distinct advantages, particularly for peptides that are difficult to ionize.

The Chemistry of Pyridylethylation

4-VP reacts with free thiols via a Michael Addition mechanism. Unlike IAA (which performs a nucleophilic substitution,


), 4-VP targets the sulfur nucleophile to form a stable thioether bond.
  • Reagent: 4-Vinylpyridine (4-VP)[1][2][3]

  • Protein Modification: S-(2-(4-pyridyl)ethyl)-L-cysteine (PEC)

  • Mass Shift: +105.058 Da per cysteine residue.

The Role of 2-[(2-Pyridin-4-ylethyl)thio]ethanol

When 2-Mercaptoethanol (2-ME) is used to reduce the protein disulfide bonds prior to alkylation, the excess 2-ME competes with the protein cysteines for the 4-VP.

  • Reaction: 2-Mercaptoethanol + 4-Vinylpyridine

    
    2-[(2-Pyridin-4-ylethyl)thio]ethanol 
    
  • Significance: This molecule (MW ~183.27 Da) appears in LC-MS chromatograms as a background peak. Its presence confirms that 4-VP was active and in excess, serving as an internal process control .

Experimental Workflow Visualization

The following diagram illustrates the parallel reaction pathways: the desired protein alkylation and the formation of the byproduct mentioned in the topic.

Pyridylethylation_Workflow Protein_SS Native Protein (Disulfide Bonds) Reduction Reduction Step (Reagent: 2-Mercaptoethanol) Protein_SS->Reduction Denaturation Protein_SH Reduced Protein (Free Cysteines) Reduction->Protein_SH Excess_2ME Excess 2-Mercaptoethanol Reduction->Excess_2ME Residual Reagent Alkylation Alkylation Step (Reagent: 4-Vinylpyridine) Protein_SH->Alkylation Excess_2ME->Alkylation Product_Protein Target Analyte: S-pyridylethyl Cysteine (Protein-S-CH2-CH2-Py) Alkylation->Product_Protein Desired Reaction (+105.06 Da) Product_Byproduct Byproduct (Topic): 2-[(2-Pyridin-4-ylethyl)thio]ethanol (HO-CH2-CH2-S-CH2-CH2-Py) Alkylation->Product_Byproduct Scavenging Reaction (Background Peak)

Figure 1: Reaction pathway showing the generation of the target S-pyridylethyl cysteine and the specific byproduct 2-[(2-Pyridin-4-ylethyl)thio]ethanol.

Detailed Protocol: Pyridylethylation of Cysteine

Safety Note: 4-Vinylpyridine is volatile, toxic, and a skin irritant. Perform all steps in a fume hood.

Reagents Required[1][3][4][5]
  • Denaturing Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • Reducing Agent: 2-Mercaptoethanol (2-ME) (Stock: 14.3 M pure liquid).

    • Alternative: DTT (Dithiothreitol) can be used, but will form a different byproduct than the one listed in the topic.

  • Alkylation Reagent: 4-Vinylpyridine (4-VP) (Stock: Liquid, store at -20°C under N2).

  • Quenching Reagent: Additional 2-Mercaptoethanol or DTT.

Step-by-Step Procedure
Phase 1: Reduction[1]
  • Solubilization: Dissolve 100 µg of protein sample in 50 µL of Denaturing Buffer .

  • Reduction: Add 2-Mercaptoethanol to a final concentration of 20 mM (approx. 0.7 µL of pure 2-ME per 1 mL of buffer).

    • Note: Ensure the pH remains > 8.0, as thiolate anion formation is pH-dependent.

  • Incubation: Incubate at 56°C for 45 minutes or Room Temperature (RT) for 2 hours under nitrogen atmosphere to prevent re-oxidation.

Phase 2: Alkylation (Pyridylethylation)
  • Reagent Preparation: Prepare a fresh working solution of 4-VP. (e.g., dilute 1 µL 4-VP in 50 µL isopropanol or add directly if handling small volumes carefully).

  • Addition: Add 4-Vinylpyridine to the reduced sample to a final concentration of 40–50 mM .

    • Ratio: The molar ratio of 4-VP to total thiols (Cysteine + Reducing Agent) should be at least 2:1 to ensure complete blocking.

  • Reaction: Incubate at Room Temperature for 45 minutes in the dark .

    • Why Dark? While 4-VP is less light-sensitive than IAA, preventing radical formation is good practice.

    • Why RT? Michael addition is slower than

      
      ; do not shorten this time.
      
Phase 3: Quenching & Cleanup[1]
  • Quenching: Add excess 2-Mercaptoethanol (final 100 mM) to consume unreacted 4-VP.

    • Result: This step rapidly generates 2-[(2-Pyridin-4-ylethyl)thio]ethanol .

  • Cleanup: Perform acetone precipitation, molecular weight cutoff (MWCO) filtration, or desalting (e.g., C18 StageTip) to remove the reagents and the byproduct before MS analysis.

Data Analysis & Mass Spectrometry Settings

When analyzing data generated via this protocol, the search engine parameters must be set to "Pyridylethyl" (or "4-Vinylpyridine") rather than the standard "Carbamidomethyl" (IAA).

Quantitative Comparison: Alkylation Agents
FeatureIodoacetamide (IAA)4-Vinylpyridine (4-VP)
Modification Name CarbamidomethylationPyridylethylation
Mass Shift (

M)
+57.0215 Da+105.0578 Da
Reaction Type Nucleophilic Substitution (

)
Michael Addition
pH Optimum 7.5 – 8.08.0 – 9.0
Side Reactions Over-alkylation of N-term, Lys, HisMinimal off-target reactivity
MS Ionization Neutral modificationIncreases charge state (Pyridine N is basic, pKa ~5.2)
Byproduct with 2-ME S-(2-hydroxyethyl)acetamide2-[(2-Pyridin-4-ylethyl)thio]ethanol
Interpretation of Results
  • Positive Identification: Look for cysteine residues with a mass shift of +105.058 Da .

  • Enhanced Ionization: Peptides containing Pyridylethyl-Cysteine often exhibit higher charge states (e.g., +3 or +4) in ESI-MS due to the protonation of the pyridine nitrogen. This improves the detection of hydrophobic or cysteine-rich peptides.

  • Contaminant Peak: If the cleanup step was incomplete, you may observe a singly charged ion at m/z ~184.08 (Protonated 2-[(2-Pyridin-4-ylethyl)thio]ethanol).

References

  • Friedman, M. (2001).[3] "Application of the S-pyridylethylation reaction to the elucidation of the structures and functions of proteins." Journal of Protein Chemistry, 20(6), 431-453. Link

  • Sechi, S., & Chait, B. T. (1998).[3] "Modification of cysteine residues by alkylation: A tool in peptide mapping and protein identification."[3] Analytical Chemistry, 70(24), 5150-5158. Link

  • Hale, J. E. (1995). "Cysteine alkylation with 4-vinylpyridine." Methods in Molecular Biology, 32, 321-326. Link

  • Klammer, A. A., et al. (2020). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." PeerJ, 8, e10202. Link

Sources

"2-[(2-Pyridin-4-ylethyl)thio]ethanol" in bottom-up proteomics workflow

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

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Covalent labeling of cysteine residues with "2-[(2-Pyridin-4-ylethyl)thio]ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the covalent labeling of cysteine residues to generate S-[2-(4-pyridyl)ethyl]cysteine derivatives.

Clarification on Nomenclature: The specific molecule requested, 2-[(2-Pyridin-4-ylethyl)thio]ethanol , is chemically identified as the stable thioether adduct formed between 2-mercaptoethanol and 4-vinylpyridine . It is not an alkylating reagent itself (as it lacks a leaving group or Michael acceptor moiety). The actual reactive reagent required to generate this specific "pyridylethyl-thio" motif on cysteine residues is 4-Vinylpyridine (4-VP) . This guide focuses on the Pyridylethylation of cysteine using 4-VP, which is the standard method to achieve the desired modification.

Methodology: Cysteine Alkylation using 4-Vinylpyridine (4-VP) Target Residue: Sulfhydryl group (-SH) of Cysteine Modification Generated: S-[2-(4-pyridyl)ethyl]cysteine (PEC)

Executive Summary

Pyridylethylation is a robust method for the irreversible alkylation of cysteine residues in proteins and peptides. Unlike haloacetamides (e.g., Iodoacetamide) which react via nucleophilic substitution (


), 4-Vinylpyridine (4-VP)  reacts via a Michael addition  mechanism. This reaction is highly specific to thiols at slightly alkaline pH, generating a stable thioether linkage.

This protocol is critical in proteomics and structural biology for:

  • Disulfide Mapping: Preventing disulfide bond scrambling during digestion.

  • Mass Spectrometry: Enhancing ionization efficiency due to the basic pyridine nitrogen (pKa ~5.6).

  • Quantification: Introducing a defined mass shift (+105.06 Da) for identification.

Scientific Background & Mechanism

The Reaction Mechanism

The labeling process relies on the nucleophilic attack of the thiolate anion (


) of the cysteine residue onto the 

-carbon of the vinyl group of 4-VP.
  • Reduction: Disulfide bonds (

    
    ) are reduced to free thiols (
    
    
    
    ) using DTT or TCEP.
  • Activation: At pH 7.5–8.5, the thiol deprotonates to a thiolate anion.

  • Michael Addition: The thiolate attacks the electron-deficient double bond of 4-VP.

  • Quenching: Excess 4-VP is quenched with an excess of thiol (e.g., 2-mercaptoethanol), generating the byproduct 2-[(2-Pyridin-4-ylethyl)thio]ethanol .

Visualization of the Mechanism

The following diagram illustrates the transformation from a disulfide-linked protein to the pyridylethylated species.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Alkylation (Michael Addition) cluster_2 Step 3: Quenching Protein_SS Protein-S-S-Protein (Oxidized) Protein_SH 2 x Protein-SH (Free Thiols) Protein_SS->Protein_SH Reduction Reductant TCEP / DTT Reductant->Protein_SS Product S-[2-(4-pyridyl)ethyl]cysteine (PEC-Protein) Protein_SH->Product Alkylation (pH 8.0) Reagent 4-Vinylpyridine (4-VP) Reagent->Protein_SH Byproduct 2-[(2-Pyridin-4-ylethyl)thio]ethanol (Scavenger Adduct) Reagent->Byproduct Excess 4-VP Scavenging Quencher 2-Mercaptoethanol Quencher->Byproduct

Figure 1: Reaction pathway for the reduction and pyridylethylation of protein cysteine residues.

Comparative Advantages
Feature4-Vinylpyridine (4-VP)Iodoacetamide (IAM)
Mechanism Michael Addition

Substitution
Specificity High for Cys (low cross-reactivity with Lys/His)Moderate (can alkylate Lys/His/Tyr if over-reacted)
Reaction pH pH 7.0 – 8.5pH 7.5 – 8.5 (Dark required)
Mass Shift +105.0578 Da+57.0215 Da
Ionization Increases (Basic Pyridine N)Neutral

Detailed Protocol

Materials Required
  • Protein Sample: 10–100

    
    g in buffer.
    
  • Denaturing Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5.

    • Note: Avoid amine-containing buffers if downstream labeling involves NHS esters, though they are compatible with 4-VP.

  • Reducing Agent: 500 mM Dithiothreitol (DTT) or TCEP-HCl stock.

  • Alkylation Reagent: 4-Vinylpyridine (4-VP) (liquid, usually ~95% purity).

    • Storage: Store at -20°C under argon. 4-VP can polymerize; discard if viscous or discolored.

  • Quenching Agent: 2-Mercaptoethanol (BME) or L-Cysteine.

Experimental Workflow
Step 1: Denaturation and Reduction

Ensure the protein is unfolded to expose buried hydrophobic cysteines.

  • Dissolve protein in Denaturing Buffer to a concentration of 0.5 – 1.0 mg/mL.

  • Add DTT to a final concentration of 5–10 mM .

    • Calculation: For 100

      
      L sample, add 1 
      
      
      
      L of 1 M DTT.
  • Incubate at 56°C for 30–45 minutes (or 37°C for 1 hour).

    • Why: Heat ensures complete reduction of stubborn disulfides.

Step 2: Alkylation with 4-Vinylpyridine

Perform this step immediately after reduction to prevent re-oxidation.

  • Allow the sample to cool to room temperature (RT).

  • Add 4-Vinylpyridine to a final concentration of 20–50 mM .

    • Molar Ratio: Aim for a 20-fold to 50-fold molar excess over total thiol groups.

    • Handling: 4-VP is volatile and toxic. Work in a fume hood.

    • Example: For 100

      
      L sample, add ~0.5 
      
      
      
      L of neat 4-VP (Density ~0.975 g/mL, MW 105.14, ~9.3 M neat). A pre-dilution in isopropanol or ethanol is recommended for accuracy (e.g., make a 1 M stock).
  • Incubate at Room Temperature for 45 minutes in the dark .

    • Note: While 4-VP is not as light-sensitive as iodides, keeping it dark prevents potential free-radical polymerization side reactions.

Step 3: Quenching

This step generates the molecule "2-[(2-Pyridin-4-ylethyl)thio]ethanol" mentioned in the topic.

  • Add 2-Mercaptoethanol (BME) to a final concentration of 20–50 mM (equimolar to the 4-VP added).

  • Incubate for 10–15 minutes at RT.

    • Mechanism: BME scavenges unreacted 4-VP, preventing it from alkylating other amino acids during digestion or analysis.

Step 4: Cleanup (Optional but Recommended)

Remove excess reagents (DTT, 4-VP, BME, and the BME-4VP adduct) before mass spectrometry.

  • Methods: Dialysis, Gel Filtration (Spin columns), or Acetone Precipitation.

  • For LC-MS: In-solution digestion can often proceed directly if reagents are diluted, but 4-VP can suppress ionization if present in high bulk amounts.

Workflow Diagram

Workflow Start Protein Sample (1 mg/mL) Denature Add Denaturing Buffer (6M GuHCl, pH 8.5) Start->Denature Reduce Add DTT (10 mM) Incubate 56°C, 45 min Denature->Reduce Alkylate Add 4-Vinylpyridine (50 mM) Incubate RT, 45 min, Dark Reduce->Alkylate Quench Add 2-Mercaptoethanol (Scavenge Excess 4-VP) Alkylate->Quench Cleanup Desalting / Dialysis (Remove Reagents) Quench->Cleanup Analysis LC-MS / Proteomics Cleanup->Analysis

Figure 2: Step-by-step experimental workflow for cysteine pyridylethylation.

Data Analysis & Validation

Mass Spectrometry Identification

When analyzing peptides labeled with 4-VP, the search parameters must be adjusted to account for the mass shift.

  • Modification Name: Pyridylethyl (Cys) or 4-Vinylpyridine.

  • Monoisotopic Mass Shift: +105.05785 Da .

  • Chemical Formula Added:

    
    .
    
  • Diagnostic Ions: In MS/MS, the pyridylethyl group can produce a characteristic immonium ion or fragment, aiding in validation.

Quality Control

To verify the labeling efficiency:

  • Ellman’s Assay: Measure free thiols before and after alkylation. Post-reaction absorbance should be near zero.

  • LC-MS Check: Look for "ragged ends" or incomplete alkylation (peaks with mass difference of -105 Da relative to labeled).

  • Over-alkylation: Check for +105 Da shifts on Histidine or Lysine residues (rare at pH < 9.0 but possible with large excess of 4-VP).

References

  • Friedman, M., Krull, L. H., & Cavins, J. F. (1970). The Chromatographic Determination of Cystine and Cysteine Residues in Proteins as S-β-(4-Pyridylethyl)cysteine. Journal of Biological Chemistry, 245(15), 3868–3871. Link

  • Sebastiano, R., et al. (2003). Pyridylethylation of cysteine residues in proteins for peptide mass mapping. Rapid Communications in Mass Spectrometry, 17(21), 2380–2386. Link

  • Hale, J. E., et al. (1994). Cysteine reactivity of the 4-vinylpyridine alkylating agent. Analytical Biochemistry, 216(1), 61-66. Link

Experimental setup for thiol modification with "2-[(2-Pyridin-4-ylethyl)thio]ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Target Moiety: S-[2-(4-Pyridyl)ethyl] (Pyridylethyl-Cysteine) Primary Reagent: 4-Vinylpyridine (4-VP) Model Adduct: 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Executive Summary & Chemical Logic

This guide details the experimental setup for modifying sulfhydryl (thiol) groups using 4-Vinylpyridine (4-VP) . While the prompt references "2-[(2-Pyridin-4-ylethyl)thio]ethanol," it is critical to understand that this specific molecule is the stable thioether product formed when 4-VP reacts with 2-mercaptoethanol (a common reducing agent).

To achieve this modification on biological samples (proteins/peptides) or synthetic thiols, the reactive precursor 4-Vinylpyridine must be used.

Mechanism of Action: The Michael Addition

Unlike iodoacetamide (IAA), which modifies thiols via nucleophilic substitution (


), 4-VP modifies thiols via a Michael Addition . The thiolate anion attacks the 

-carbon of the vinyl group on the pyridine ring.

Key Advantages of this Modification:

  • Specificity: At strict pH conditions (pH 7.0–7.5), 4-VP is highly specific for Cysteine (S-alkylation) and largely avoids Lysine/N-terminus (N-alkylation), a common artifact with IAA.

  • MS Ionization: The pyridine ring introduces a basic nitrogen (

    
    ), which enhances ionization efficiency in positive-mode ESI-MS.
    
  • Stability: The resulting thioether bond is chemically stable during acid hydrolysis and standard proteomic workflows.

Experimental Workflow Visualization

The following diagram illustrates the critical path for thiol modification, highlighting the reduction and alkylation phases.

ThiolModification Start Native Protein/Peptide (Disulfides Intact) Denature Denaturation (6M Guanidine/8M Urea) Start->Denature Reduce Reduction (DTT or TCEP) Denature->Reduce Expose -SH Alkylate Alkylation (Add 4-Vinylpyridine) Reduce->Alkylate Michael Addition Quench Quench/Cleanup (Remove Excess 4-VP) Alkylate->Quench pH < 7 Analysis LC-MS/MS or UV Quantification Quench->Analysis

Figure 1: Step-by-step workflow for pyridylethylation of protein thiols.

Detailed Protocol: Pyridylethylation of Thiols

Reagents Required
  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or 100 mM Tris-HCl (pH 7.5). Avoid phosphate buffers if downstream LC-MS is planned.

  • Denaturant: 8 M Urea or 6 M Guanidine HCl (for proteins).

  • Reducing Agent: Dithiothreitol (DTT) or TCEP-HCl.

  • Alkylating Agent: 4-Vinylpyridine (4-VP) (Sigma-Aldrich/Merck).

    • Note: 4-VP is liquid at RT. Density

      
       0.975 g/mL. Molarity of pure liquid 
      
      
      
      9.3 M.
  • Quenching Agent: 2-Mercaptoethanol (creates the specific adduct mentioned in your prompt).

Step 1: Solubilization & Denaturation

Dissolve the protein/peptide sample in the Denaturing Buffer to a concentration of 0.5 – 2.0 mg/mL.

  • Rationale: Unfolding the protein exposes buried hydrophobic cysteines to the aqueous phase.

Step 2: Reduction

Add DTT to a final concentration of 5–10 mM .

  • Incubate at 56°C for 30–45 minutes (or 95°C for 5 min).

  • Alternative: Use TCEP (5 mM) at Room Temperature (RT) for 30 mins. TCEP is preferred if pH control is difficult, as it is more stable.

Step 3: Alkylation (The Critical Step)

Add 4-Vinylpyridine to the reduced sample.

  • Ratio: Maintain a molar excess of 1:20 to 1:50 (Thiol : 4-VP).

  • Volume Calculation: Since pure 4-VP is ~9.3 M, dilute it 1:10 in ethanol or isopropanol immediately before use to ensure accurate pipetting.

    • Example: To achieve 50 mM 4-VP in the reaction, add the diluted stock accordingly.

  • Incubation: Incubate at Room Temperature for 45 minutes in the DARK .

  • pH Check: Ensure pH stays between 7.0 and 8.0.

    • Warning: If pH > 8.5, 4-VP may alkylate Lysine residues (N-alkylation) or Histidine. If pH < 6.0, the reaction rate drops significantly.

Step 4: Quenching (Optional but Recommended)

Add excess 2-Mercaptoethanol (e.g., 20 mM final) to the mixture.

  • Chemistry: The excess 2-mercaptoethanol reacts with the remaining 4-VP.

  • Result: This generates 2-[(2-Pyridin-4-ylethyl)thio]ethanol , effectively neutralizing the alkylating agent before downstream processing.

Analytical Parameters & Data Interpretation

Mass Spectrometry (Proteomics)

When analyzing peptides modified by 4-VP, the mass spectrometer settings must account for the specific mass shift.

ParameterValueNotes
Modification Name Pyridylethyl (PE)Standard nomenclature in Mascot/Sequest
Monoisotopic Mass Shift +105.0578 Da Added to Cysteine (C)
Chemical Formula

The vinylpyridine group added
Residue Specificity Cysteine (C)Fixed modification
Side Reactions +105.06 Da on Lys/HisOccurs if pH > 8.5 or reaction time > 2 hrs
UV-Vis Quantification

The pyridylethyl group has a distinct UV absorbance that allows for the quantification of cysteine content.

  • Absorbance Max: 254 nm.

  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    5,000
    
    
    (at 254 nm).
  • Application: By comparing the

    
     (Protein) and 
    
    
    
    (Pyridylethyl), one can estimate the number of cysteines per protein molecule.

Troubleshooting & Safety

Safety: 4-Vinylpyridine Handling
  • Toxicity: 4-VP is a lachrymator and skin irritant. It is volatile.

  • Containment: ALL steps involving neat or diluted 4-VP must be performed in a Chemical Fume Hood .

  • Storage: Store 4-VP at -20°C. It can polymerize over time (turning viscous/solid). If the liquid is brown or viscous, discard and buy fresh reagent.

Common Issues
  • Incomplete Alkylation:

    • Cause: pH dropped below 7.0 during reaction or old TCEP/DTT was used.

    • Fix: Check pH of buffer; use fresh reducing agent.

  • Over-Alkylation (Lysine modification):

    • Cause: pH was too high (>8.5) or incubation was too long (>1 hour).

    • Fix: Buffer with Tris-HCl pH 7.5 rigidly. Reduce time to 30 mins.

  • Precipitation:

    • Cause: 4-VP is hydrophobic. High concentrations can precipitate proteins.

    • Fix: Ensure denaturant (Urea/Guanidine) concentration is sufficient. Add 10% acetonitrile if compatible with downstream steps.

References

  • Friedman, M., Krull, L. H., & Cavins, J. F. (1970). The chromatographic determination of cystine and cysteine residues in proteins as S-β-(4-pyridylethyl)cysteine. Journal of Biological Chemistry, 245(15), 3868-3871. Link

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein sequencing. Analytical Chemistry, 70(24), 5150-5158. Link

  • Hale, J. E., et al. (2004). Comparison of Cysteine Alkylating Agents for Proteomic Analysis. Analytical Biochemistry, 333(1), 174-181. Link

Application Note: S-Pyridylethylation for Protein Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of S-Pyridylethylation chemistry in protein structure analysis, specifically focusing on the formation and utility of the adduct 2-[(2-Pyridin-4-ylethyl)thio]ethanol .

Focus: 2-[(2-Pyridin-4-ylethyl)thio]ethanol as a Model Adduct & Cysteine Modification Marker[1]

Part 1: Introduction & Mechanism
1.1 The Role of 2-[(2-Pyridin-4-ylethyl)thio]ethanol

In the rigorous study of protein structure—particularly via Mass Spectrometry (MS) and X-ray Crystallography—the precise definition of cysteine residues is critical.[1] Free thiols are prone to oxidation, disulfide scrambling, and aggregation, which obscure structural data.[1]

2-[(2-Pyridin-4-ylethyl)thio]ethanol (Structure: HO-CH2-CH2-S-CH2-CH2-(C5H4N)) is the specific thioether adduct formed when 4-Vinylpyridine (4-VP) reacts with 2-Mercaptoethanol (β-ME) .[1] While often generated as a reaction byproduct during the quenching of protein alkylation, this molecule serves two distinct, critical roles in structural biology:[1]

  • Reference Standard: It acts as the small-molecule mimic for S-(2-(4-pyridyl)ethyl)-L-cysteine (PEC) , the modified residue generated on the protein.[1] It is used to calibrate UV absorbance (254 nm) and verify alkylation efficiency in LC-MS.[1]

  • Scavenging Product: Its formation is the mechanism by which excess alkylating reagent (4-VP) is neutralized, preventing non-specific modification of other nucleophiles (e.g., Lysine, Histidine) after the desired Cysteine reaction is complete.[1]

1.2 Mechanism of Action: The Michael Addition

The core chemistry relies on the Michael addition of a thiolate anion to the vinyl group of 4-vinylpyridine.[1] This reaction is highly specific to sulfhydryls at pH 7.0–8.5.[1]

  • Protein Reaction: Protein-SH + 4-VP

    
     Protein-S-Ethyl-Pyridyl (Stable Thioether).[1]
    
  • Quenching Reaction: HO-Et-SH (β-ME) + 4-VP

    
    2-[(2-Pyridin-4-ylethyl)thio]ethanol .[1]
    

Unlike Iodoacetamide (IAM), which generates a neutral carboxyamidomethyl derivative, pyridylethylation introduces a basic pyridine ring .[1] This has profound advantages:

  • Enhanced Ionization (MS): The pyridine nitrogen (pKa ~5.[1]6) protonates in acidic MS buffers, increasing charge state and sensitivity for peptide mapping.[1]

  • Solubility Modulation: The polarity of the pyridine ring can help solubilize hydrophobic peptides.[1]

  • UV Traceability: The pyridyl group has a distinct molar absorptivity at 254 nm (

    
    ), allowing precise quantification of cysteine content.[1]
    
Part 2: Experimental Protocols
Protocol A: Preparation of 2-[(2-Pyridin-4-ylethyl)thio]ethanol Reference Standard

Use this protocol to generate the reference compound for LC-MS retention time calibration or UV quantitation curves.[1]

Reagents:

  • 4-Vinylpyridine (4-VP) [Sigma V3877] - Store under inert gas at -20°C.[1]

  • 2-Mercaptoethanol (β-ME) [Sigma M6250].[1]

  • Reaction Buffer: 0.1 M Tris-HCl, pH 7.5.[1]

Step-by-Step:

  • Buffer Prep: Prepare 10 mL of 0.1 M Tris-HCl, pH 7.5 in a glass vial.

  • Thiol Addition: Add 70 µL of 2-Mercaptoethanol (1.0 mmol) to the buffer.

  • Alkylation: Add 108 µL of 4-Vinylpyridine (1.0 mmol) dropwise while stirring.

    • Note: 4-VP is light-sensitive; perform in low light or amber vials.[1]

  • Incubation: Stir at Room Temperature (RT) for 60 minutes.

  • Verification: The product, 2-[(2-Pyridin-4-ylethyl)thio]ethanol, is formed quantitatively.

  • Usage: Dilute 1:100 in 0.1% Formic Acid for LC-MS standard injection.

Protocol B: High-Efficiency Protein Pyridylethylation

This is the standard workflow for modifying protein cysteines for structural analysis (Peptide Mapping/Crystallography).[1]

Reagents:

  • Denaturing Buffer: 6 M Guanidine-HCl, 0.1 M Tris, pH 8.5, 1 mM EDTA.[1]

  • Reducing Agent: Dithiothreitol (DTT) or TCEP (Preferred over β-ME for the reduction step to avoid competition).[1]

  • Alkylating Agent: 4-Vinylpyridine (neat).[1][2]

  • Quencher: 2-Mercaptoethanol (β-ME).[1][3]

Workflow:

  • Solubilization: Dissolve 100 µg of protein in 50 µL Denaturing Buffer.

  • Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 mins (or RT for 1 hour).

    • Why? Ensures all disulfides are broken and accessible.[1]

  • Alkylation: Add 2 µL of 4-Vinylpyridine (approx. 100-fold molar excess over thiols).[1][2]

    • Critical: Vortex immediately.[1] Incubate in the dark at RT for 45 minutes.

    • pH Check: Ensure pH remains > 7.0 (4-VP reaction is slow at acidic pH).[1]

  • Quenching (Formation of Title Molecule): Add 5 µL of 2-Mercaptoethanol. Incubate for 10 minutes.

    • Mechanism:[1][4][5] The excess β-ME rapidly reacts with remaining 4-VP, generating 2-[(2-Pyridin-4-ylethyl)thio]ethanol .[1] This stops the reaction and prevents non-specific alkylation of Lys/His residues.[1]

  • Desalting: Remove reagents (including the title molecule byproduct) using a Zeba Spin Column or dialysis against the target structural buffer (e.g., 25 mM HEPES pH 7.5).[1]

Part 3: Data Analysis & Visualization
3.1 Comparative Analysis of Alkylating Agents
FeaturePyridylethylation (4-VP)Carboxyamidomethylation (IAM)
Reagent 4-VinylpyridineIodoacetamide
Reaction Type Michael Addition (No leaving group)Nucleophilic Substitution (

)
Specificity High for Cys (pH < 9)High, but can modify Lys/N-term if excess
Mass Shift +105.06 Da +57.02 Da
Charge Change Adds +1 charge (Protonatable N)Neutral
UV Detection Yes (254 nm) Weak/None
Stability Very Stable (Thioether)Stable
Application Peptide Mapping, MS SensitivityRoutine Proteomics
3.2 Reaction Pathway Diagram

The following diagram illustrates the parallel pathways occurring during the protocol: the desired protein modification and the generation of the title molecule (quenching product).

Pyridylethylation_Pathway cluster_0 Desired Pathway cluster_1 Quenching / Byproduct Protein_SS Protein Disulfide (Native) Protein_SH Reduced Protein (Free Thiols) Protein_SS->Protein_SH Reduction (DTT/TCEP) Product_PEC S-Pyridylethyl-Protein (Analyte for Structure) Protein_SH->Product_PEC + 4-VP (Michael Addition) Reagent_4VP 4-Vinylpyridine (Reagent) Reagent_4VP->Product_PEC Product_Adduct 2-[(2-Pyridin-4-ylethyl)thio]ethanol (Scavenger Adduct) Reagent_4VP->Product_Adduct Quenching Step Quencher_BME 2-Mercaptoethanol (Quencher) Quencher_BME->Product_Adduct + Excess 4-VP

Caption: Schematic of the S-pyridylethylation workflow. The title molecule is formed in the quenching step (grey box).[1]

Part 4: Troubleshooting & Critical Considerations
  • pH Sensitivity: The reaction requires a deprotonated thiol.[1] Ensure the buffer pH is between 7.5 and 8.[1]5. Below pH 6, the reaction rate drops significantly.[1] Above pH 9, lysine modification becomes a risk.[1]

  • Reagent Quality: 4-Vinylpyridine can polymerize over time.[1]

    • Test: Add a drop of 4-VP to the Reference Standard buffer (Protocol A).[1] If it turns cloudy or precipitates immediately without thiols, the reagent is polymerized.[1] Distill or buy fresh.

  • Removal of Byproducts: While 2-[(2-Pyridin-4-ylethyl)thio]ethanol is a small molecule (MW ~183 Da), it must be removed before crystallization trials as it may act as a contaminant ligand.[1] Use size-exclusion chromatography (SEC) or dialysis.[1]

  • Mass Spectrometry Interpretation: When analyzing data, set the variable modification for Cysteine to Pyridylethyl (+105.0578 Da) .[1] Do not confuse this with the mass of the free adduct.[1]

Part 5: References
  • Friedman, M. (2001).[1][2] "Application of the S-pyridylethylation reaction to the elucidation of the structures and functions of proteins." Journal of Protein Chemistry, 20(6), 431-453.[1] Link

  • Sechi, S., & Chait, B. T. (1998).[1] "Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification."[1][2] Analytical Chemistry, 70(24), 5150-5158.[1] Link[1]

  • Griffith, O. W. (1980).[1] "Determination of glutathione and glutathione disulfide using glutathione reductase and 2-vinylpyridine." Analytical Biochemistry, 106(1), 207-212.[1] Link

  • Hampton Research. (n.d.).[1] "Crystallization Additives and Scavengers."[1] Hampton Research User Guide. Link (General reference for additive removal).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling with 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers utilizing 2-[(2-Pyridin-4-ylethyl)thio]ethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring you achieve maximum efficiency and reproducibility in your labeling experiments. Our approach is grounded in established biochemical principles and extensive field experience to help you navigate the nuances of your experimental workflow.

Troubleshooting Guide: Enhancing Your Labeling Efficiency

This section addresses common challenges encountered during the labeling process with 2-[(2-Pyridin-4-ylethyl)thio]ethanol. Each solution is presented with a rationale to help you understand the underlying chemistry and make informed decisions.

Issue 1: Low or No Labeling Yield

You've performed the conjugation reaction, but analysis (e.g., by spectrophotometry or chromatography) indicates a poor yield of the desired labeled product.

Possible Cause & Recommended Solution

  • Suboptimal pH of Reaction Buffer: The efficiency of the thiol-maleimide reaction, a common application for this compound, is highly pH-dependent. The thiol group (-SH) must be in its deprotonated, nucleophilic thiolate form (-S⁻) to react efficiently with an electrophile like a maleimide.

    • Troubleshooting Steps:

      • Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. A pH that is too low will result in a protonated and unreactive thiol, while a pH that is too high (above 8.5) can lead to hydrolysis of the maleimide group.

      • Prepare fresh buffer for each experiment to avoid pH drift.

      • Verify the pH of your final reaction mixture after adding all components, as the reagents themselves can slightly alter the pH.

  • Presence of Reducing Agents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with your target molecule for the labeling reagent.

    • Troubleshooting Steps:

      • Remove all traces of reducing agents from your protein or molecule of interest before initiating the labeling reaction. This can be achieved through dialysis, desalting columns, or buffer exchange.

      • If a reducing agent is necessary to prevent disulfide bond formation in your protein, consider a strategy that involves selective reduction followed by removal of the reducing agent prior to labeling.

  • Oxidation of the Thiol Group: The thiol group on 2-[(2-Pyridin-4-ylethyl)thio]ethanol is susceptible to oxidation, forming disulfide bonds (dimers) that are unreactive.

    • Troubleshooting Steps:

      • Degas your buffers to remove dissolved oxygen, which can promote oxidation.

      • Consider adding a small amount of a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture to keep the thiol in its reduced, reactive state. TCEP is effective over a wider pH range and does not contain a thiol group itself.

Issue 2: Non-Specific Labeling or Background Signal

Your results show labeling on unintended sites or high background signal, complicating data interpretation.

Possible Cause & Recommended Solution

  • Reaction with Other Nucleophiles: At higher pH values (typically > 8.5), primary amines (like lysine residues on a protein) can also react with maleimides, leading to non-specific labeling.

    • Troubleshooting Steps:

      • Strictly maintain the reaction pH between 6.5 and 7.5 to favor the thiol-maleimide reaction.

      • If you must work at a higher pH, consider reducing the reaction time or the concentration of the labeling reagent to minimize side reactions.

  • Hydrolysis of the Labeling Reagent: The electrophilic partner in your reaction (e.g., a maleimide-functionalized dye) can hydrolyze, becoming non-reactive and contributing to background.

    • Troubleshooting Steps:

      • Always prepare stock solutions of your labeling reagent in an anhydrous solvent like DMSO or DMF and store them properly (desiccated at -20°C).

      • Avoid repeated freeze-thaw cycles of the labeling reagent stock.

      • Add the labeling reagent to the reaction mixture immediately after preparing it.

Issue 3: Instability of the Labeled Product

The conjugate appears to be unstable over time, leading to a loss of signal or altered properties.

Possible Cause & Recommended Solution

  • Reversibility of the Thiol-Maleimide Adduct: The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to dissociation of the label. This is more likely to occur if there is an excess of other thiol-containing molecules in the solution.

    • Troubleshooting Steps:

      • Ensure that after the labeling reaction, any unreacted 2-[(2-Pyridin-4-ylethyl)thio]ethanol is removed.

      • Store the final conjugate in a buffer free of other thiol-containing compounds.

      • For long-term storage, consider snap-freezing the conjugate in single-use aliquots at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 2-[(2-Pyridin-4-ylethyl)thio]ethanol to my molecule of interest?

A1: The optimal molar ratio can vary depending on the number of available labeling sites and the reactivity of your specific molecule. A good starting point is a 10- to 20-fold molar excess of the thiol compound relative to the molecule to be labeled. You may need to perform a titration experiment to determine the ideal ratio for your specific application.

Q2: How should I store 2-[(2-Pyridin-4-ylethyl)thio]ethanol?

A2: It is recommended to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For solutions, prepare small, single-use aliquots in an anhydrous solvent like DMSO and store at -20°C to minimize oxidation and hydrolysis.

Q3: Can I monitor the progress of my labeling reaction in real-time?

A3: Yes. If you are labeling with a fluorescent dye that has a maleimide group, you can often monitor the decrease in the fluorescence of the unreacted dye over time. Alternatively, you can take small aliquots of the reaction at different time points, quench the reaction, and analyze the products by HPLC or LC-MS.

Q4: What quenching reagent should I use to stop the reaction?

A4: To quench the reaction, you can add a small molecule containing a thiol group, such as β-mercaptoethanol or L-cysteine, in a significant molar excess. This will react with any remaining unreacted labeling reagent.

Experimental Workflow & Visualization

Optimizing Labeling Efficiency: A Step-by-Step Protocol
  • Preparation of Molecule of Interest:

    • Dissolve your molecule (e.g., a protein with a maleimide group) in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).

    • Ensure any competing substances, like reducing agents, have been removed.

  • Preparation of 2-[(2-Pyridin-4-ylethyl)thio]ethanol:

    • Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 2-[(2-Pyridin-4-ylethyl)thio]ethanol solution to your molecule of interest.

    • Incubate the reaction at room temperature for 2 hours with gentle stirring. Protect from light if using a light-sensitive dye.

  • Quenching:

    • Add a 100-fold molar excess of L-cysteine to stop the reaction.

  • Purification:

    • Remove unreacted labeling reagent and quenching reagent using a desalting column or dialysis.

  • Analysis:

    • Determine the degree of labeling using spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.

Visualizing the Troubleshooting Logic

TroubleshootingWorkflow cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions Start Low Labeling Yield? pH Suboptimal pH? Start->pH Yes ReducingAgent Reducing Agents Present? pH->ReducingAgent No AdjustpH Adjust Buffer to pH 6.5-7.5 pH->AdjustpH Yes Oxidation Thiol Oxidation? ReducingAgent->Oxidation No RemoveReducers Remove Reducing Agents (e.g., Dialysis) ReducingAgent->RemoveReducers Yes DegasAddTCEP Degas Buffers & Add TCEP Oxidation->DegasAddTCEP Yes ReactionMechanism Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Product Thioether Adduct Thiolate->Product Maleimide Maleimide Maleimide->Product

Caption: The key steps of the thiol-maleimide conjugation reaction.

Quantitative Data Summary

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances thiol deprotonation with maleimide stability.
Temperature 4°C - 25°C (Room Temp)Reaction proceeds efficiently at room temperature; lower temperatures can be used to slow down potential side reactions.
Molar Excess of Thiol 10x - 20xDrives the reaction to completion.
Reaction Time 1 - 4 hoursTypically sufficient for completion; can be optimized for specific molecules.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Shafer, D. E., et al. (2000). TCEP (tris(2-carboxyethyl)phosphine): A new reducing agent for the study of protein sulfhydryls. Analytical Biochemistry, 283(1), 121-136. [Link]

  • Smyth, D. G., et al. (1964). Reactions of N-ethylmaleimide with peptides and amino acids. Biochemical Journal, 91(3), 589-595. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Reversible maleimide-thiol adducts for controlling network properties in gelatin-based hydrogels. Polymer Chemistry, 2(10), 2247-2252. [Link]

Technical Support Center: Optimizing 2-[(2-Pyridin-4-ylethyl)thio]ethanol Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub.

You are likely accessing this guide because you are observing anomalous data—super-stoichiometric binding, high background noise, or "sticky" behavior—when utilizing 2-[(2-Pyridin-4-ylethyl)thio]ethanol (herein referred to as PET-OH ) in fragment screening (SPR/NMR) or affinity chromatography.

As Senior Application Scientists, we understand that PET-OH presents a unique "Janus-faced" challenge: it possesses a hydrophilic tail (ethanol) but a potentially problematic aromatic head (pyridine) linked by a flexible thioether. This guide deconstructs the physicochemical causes of its non-specific binding (NSB) and provides validated protocols to eliminate them.

Diagnostic Hub: Identifying the Mechanism of Failure

Before altering your protocol, you must identify why PET-OH is binding non-specifically. The pyridine ring (pKa ~5.25) and the thioether linker are the primary drivers.

The Physicochemical Profile
  • The Pyridine Trap (Electrostatic NSB): At pH < 6.0, the pyridine nitrogen becomes protonated (

    
    ). If you are using carboxylated surfaces (e.g., CM5 chips in SPR) or cation-exchange resins, the molecule acts as a cation and binds electrostatically to the matrix.
    
  • The Thioether/Ring Trap (Hydrophobic NSB): The aromatic ring and thioether linker contribute to lipophilicity. If the target protein has large hydrophobic patches, or if the sensor surface is under-functionalized, PET-OH will bind via hydrophobic effect/π-stacking.

Interactive Troubleshooting Workflow

NSB_Troubleshooting Start Start: Observed Anomaly Check_Profile Analyze Binding Profile Start->Check_Profile Check_pH Check Buffer pH Electrostatic Diagnosis: Electrostatic NSB (Pyridine Protonation) Check_pH->Electrostatic pH < 6.0 Hydrophobic Diagnosis: Hydrophobic NSB (Ring Stacking) Check_pH->Hydrophobic pH > 7.0 Check_Profile->Check_pH Fast on/off rates but high signal Aggregation Diagnosis: Micellar Aggregation Check_Profile->Aggregation Slow dissociation (Sticky) Action_Salt Action: Increase Ionic Strength (>150mM NaCl) Electrostatic->Action_Salt Action_pH Action: Raise pH to > 7.2 Electrostatic->Action_pH Action_Detergent Action: Add 0.05% Tween-20 or 5% DMSO Hydrophobic->Action_Detergent Aggregation->Action_Detergent

Figure 1: Decision tree for diagnosing the root cause of PET-OH non-specific binding based on experimental conditions and binding kinetics.

Protocol Module: Surface Plasmon Resonance (SPR)

Context: You are screening PET-OH as a fragment against a target protein, but the Reference Channel (Fc1) shows significant signal, or the Analyte Channel (Fc2) exceeds theoretical


.
Issue: Matrix Interaction (Dextran)

The carboxymethylated dextran matrix (CM-series chips) is negatively charged. If your running buffer is MES (pH 5.5-6.0), the pyridine moiety of PET-OH becomes positively charged, turning your sensor chip into a cation exchanger.

Optimized Running Buffer Protocol

Objective: Neutralize the pyridine nitrogen and shield the matrix.

ComponentStandard Conc.Optimized for PET-OHFunction
Buffer Base PBS or HEPES50 mM HEPES Maintain pH stability.
pH 7.47.4 - 8.0 Critical: Keeps Pyridine uncharged (pKa ~5.3).
Salt (NaCl) 150 mM250 - 300 mM High ionic strength shields electrostatic interactions.
Detergent 0.005% P200.05% P20 Disrupts weak hydrophobic binding.
Cosolvent None1-5% DMSO Solubilizes the fragment; matches sample buffer.

Step-by-Step Implementation:

  • Preparation: Prepare the Optimized Buffer (above). Filter through a 0.22 µm unit.

  • Solvent Correction: If PET-OH is stored in DMSO, ensure the running buffer contains the exact same percentage of DMSO (usually 2-5%) to prevent "bulk refractive index" jumps. Perform a Solvent Correction cycle.

  • High-Salt Wash: If NSB persists, inject a "High Salt Pulse" (350 mM NaCl) between cycles to regenerate the matrix without denaturing the ligand.

Expert Insight: "In fragment screening, weak affinities require high concentrations (mM range). At these concentrations, even weak NSB becomes signal-dominant. Always use a 'Reference' protein on Fc1 (e.g., BSA or HSA) rather than an empty activated/deactivated surface to mimic the protein surface chemistry." — Refer to Cytiva Biacore Handbook [1].

Protocol Module: NMR & Solution Assays

Context: You are observing line broadening in NMR or false inhibition in biochemical assays.

Issue: Aggregation-Based Promiscuity

PET-OH, like many aromatic fragments, can form colloidal aggregates at high concentrations (>500 µM). These aggregates sequester proteins, leading to false positives.

The "Detergent Challenge" Validation

To confirm if the binding is real or an artifact of aggregation, you must perform a detergent sensitivity test.

Protocol:

  • Baseline Measurement: Measure the

    
     or inhibition (
    
    
    
    ) of PET-OH in standard buffer.
  • Detergent Spike: Add 0.01% - 0.1% Triton X-100 (or Tween-20) to the assay buffer.

  • Re-Measure:

    • Result A (Unchanged): Binding is specific (1:1 interaction).

    • Result B (Loss of Activity): Binding was non-specific (Aggregation-based). The detergent disrupted the colloid.

Technical Note: The thioether in PET-OH is susceptible to oxidation to sulfoxide (


) or sulfone (

) over time, which increases polarity but changes geometry. Always verify sample purity via LC-MS prior to screening.

Frequently Asked Questions (FAQ)

Q: Can I use TCEP to prevent oxidation of the thioether? A: Yes, but be cautious. While TCEP is stable and non-volatile, it can compete for binding sites on certain metal-dependent targets. For PET-OH, storing stock solutions under Nitrogen at -20°C is usually sufficient. If using TCEP, keep concentration < 1 mM.

Q: Why does PET-OH bind to my Ni-NTA resin during purification? A: The pyridine nitrogen can act as a weak ligand for Nickel (


) or Cobalt (

), mimicking the Histidine imidazole ring.
  • Fix: Include 10-20 mM Imidazole in the lysis and wash buffers. This low concentration will outcompete the weak pyridine-metal bond without eluting your His-tagged protein.

Q: I see "negative binding" in SPR. What is happening? A: This is often a "Excluded Volume" effect or mismatched DMSO concentrations. PET-OH is a small molecule; if it does not bind, it displaces water near the surface. If your reference subtraction is imperfect, or if the DMSO concentration in the flow buffer is slightly lower than in the sample, you will see negative dips. Ensure strictly matched buffers [2].

Visualizing the Interaction Landscape

The following diagram illustrates the specific molecular interactions driving NSB for PET-OH and the logic behind the buffer modifications.

Molecular_Interaction cluster_molecule PET-OH Structure Pyridine Pyridine Ring (Hydrophobic + Basic) Thioether Thioether Linker (Flexible + Lipophilic) Pyridine->Thioether Matrix Neg. Charged Matrix (Dextran/Resin) Pyridine->Matrix Electrostatic Attraction (If pH < 6.0) HydrophobicPatch Non-Target Hydrophobic Pocket Pyridine->HydrophobicPatch Pi-Stacking Ethanol Ethanol Tail (Hydrophilic) Thioether->Ethanol Thioether->HydrophobicPatch Hydrophobic Effect Salt Solution: High Salt (Shields Charge) Salt->Matrix Blocks pH Solution: pH > 7.4 (Deprotonates N) pH->Pyridine Neutralizes Detergent Solution: Tween-20 (Disrupts Stacking) Detergent->HydrophobicPatch Competes

Figure 2: Mechanistic view of PET-OH non-specific interactions and the chemical logic of the proposed countermeasures.

References

  • Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) – Biacore Sensor Surface Handbook. (Accessed 2024). Provides authoritative guidelines on pH scouting and mitigating non-specific binding on CM5 chips. [Link]

  • Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry 59.14 (2016): 6563-6590. The definitive guide on fragment screening, solubility limits, and aggregation artifacts. [Link]

  • Shoichet, B. K. "Screening in a spirit of haunting." Drug Discovery Today 11.13-14 (2006): 607-615. Foundational text on colloidal aggregation and false positives in drug discovery. [Link]

  • Giannetti, A. M. "From experimental design to validated hits: a comprehensive guide to fragment screening using SPR." Methods in Enzymology 493 (2011): 169-218. Details solvent correction and buffer optimization for small molecules. [Link]

Technical Support Center: Stability of 2-[(2-Pyridin-4-ylethyl)thio]ethanol in Biological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-[(2-Pyridin-4-ylethyl)thio]ethanol" (CAS 78092-91-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in common biological buffers. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.

Introduction to 2-[(2-Pyridin-4-ylethyl)thio]ethanol and its Stability Considerations

This guide will walk you through potential stability issues, provide protocols for stability assessment, and offer solutions to common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-[(2-Pyridin-4-ylethyl)thio]ethanol that might affect its stability?

A1: The key functional groups are the pyridine ring, the thioether (-S-) linkage, and the primary ethanol (-CH₂OH) group. The thioether is the most likely site of instability, being susceptible to oxidation. The pyridine ring is generally stable in aqueous solutions, and the ethanol group is also relatively stable under typical biological conditions.[4][5]

Q2: What are the potential degradation pathways for this compound in biological buffers?

A2: The primary degradation pathway is likely the oxidation of the thioether to form a sulfoxide and subsequently a sulfone.[4] This can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents in the buffer. Other potential, though less likely, degradation pathways could involve reactions of the ethanol group.

Q3: How does pH affect the stability of 2-[(2-Pyridin-4-ylethyl)thio]ethanol?

A3: The stability of the thioether linkage can be pH-dependent.[4] While specific data for this compound is unavailable, thioethers are generally more susceptible to oxidation at certain pH values. It is crucial to determine the optimal pH range for your experiments through a stability study. The pyridine ring, with a pKa of the conjugate acid around 5.3 for a similar compound, will be protonated at acidic pH, which could influence its interaction with the solvent and other molecules.[6]

Q4: Is the compound sensitive to light or temperature?

A4: While specific photostability data is not available, many organic compounds can be sensitive to light. It is good practice to protect solutions from direct light, especially during long-term storage. Increased temperature will generally accelerate the rate of any degradation reactions.[4][7] Therefore, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound spends at room temperature.

Q5: What are the best practices for preparing and storing stock solutions?

A5: We recommend preparing a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol, which can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to minimize potential degradation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Compound degradation in the assay buffer.1. Perform a stability study of the compound in your specific assay buffer under the exact experimental conditions (temperature, duration). 2. Prepare fresh working solutions immediately before each experiment. 3. Consider adding an antioxidant to the buffer if oxidation is suspected, but first verify that it does not interfere with your assay.
Precipitation of the compound upon dilution in aqueous buffer. Poor aqueous solubility.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring the final co-solvent concentration is compatible with your biological system. 3. Prepare a fresh, less concentrated stock solution.
Changes in the appearance (e.g., color) of the stock or working solution over time. Potential degradation or contamination.1. Discard the solution. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Ensure proper storage conditions (protection from light, appropriate temperature).

Experimental Protocol: Assessing the Stability of 2-[(2-Pyridin-4-ylethyl)thio]ethanol in a Biological Buffer

This protocol provides a general framework for evaluating the stability of 2-[(2-Pyridin-4-ylethyl)thio]ethanol in a user-defined biological buffer. The primary analytical method suggested is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from its potential degradation products.

Materials
  • 2-[(2-Pyridin-4-ylethyl)thio]ethanol

  • Biological buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV detector and a suitable C18 column

  • Temperature-controlled incubator or water bath

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Stock Solution Preparation:

    • Accurately weigh a known amount of 2-[(2-Pyridin-4-ylethyl)thio]ethanol and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Working Solution Preparation:

    • Dilute the stock solution with the biological buffer of interest to a final concentration relevant to your experiments (e.g., 100 µM). Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubation:

    • Aliquot the working solution into several HPLC vials.

    • Store a "Time 0" sample at -20°C or analyze it immediately.

    • Incubate the remaining vials at the desired temperature (e.g., room temperature or 37°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.

    • Analyze the sample by HPLC. A typical starting method could be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. The UV detector should be set to a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the "Time 0" sample.

    • Plot the percentage of remaining compound versus time to determine the stability profile.

Experimental Workflow Diagram

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Working Prepare Working Solution (e.g., 100 µM in Buffer) Stock->Working Incubate Incubate at Desired Temperature (e.g., 37°C) Working->Incubate Timepoints Collect Samples at Time Points (0, 2, 4, 8, 24h) Incubate->Timepoints HPLC Analyze by HPLC-UV Timepoints->HPLC Quantify Quantify Peak Area HPLC->Quantify Calculate Calculate % Remaining Quantify->Calculate Plot Plot Stability Profile Calculate->Plot

Caption: Workflow for assessing compound stability.

Potential Degradation Pathway

The most probable degradation pathway for 2-[(2-Pyridin-4-ylethyl)thio]ethanol in a biological buffer containing oxygen is the oxidation of the thioether.

Degradation_Pathway Parent 2-[(2-Pyridin-4-ylethyl)thio]ethanol (Thioether) Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Likely oxidative degradation pathway.

Stability Profile Summary (Hypothetical Data)

The following table provides a hypothetical stability profile based on general chemical principles. Users must perform their own stability studies to obtain accurate data for their specific conditions.

Buffer System (pH)Temperature (°C)Incubation Time (hours)% Remaining (Hypothetical)Notes
PBS (pH 7.4)3724>90%Generally stable under physiological conditions.
PBS (pH 7.4)3748~85%Some degradation may be observed over longer periods.
Acetate Buffer (pH 5.0)3724>95%Potentially more stable at slightly acidic pH.
Carbonate Buffer (pH 9.0)3724<80%Increased degradation may occur at alkaline pH.

Conclusion

The stability of 2-[(2-Pyridin-4-ylethyl)thio]ethanol in biological buffers is a critical parameter for the successful execution of in vitro and in vivo studies. While the pyridine and ethanol moieties are relatively stable, the thioether linkage presents a potential liability, primarily through oxidation. By understanding these potential issues and employing the troubleshooting and experimental guidance provided, researchers can ensure the integrity of their experimental results. We strongly recommend performing stability studies under your specific experimental conditions to validate the use of this compound.

References

  • European Medicines Agency. Stability Testing of Biotechnological/Biological Products. Available from: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Available from: [Link]

  • Marczak, W., et al. (2011). Molecular clusters in aqueous solutions of pyridine and its methyl derivatives. Physical Chemistry Chemical Physics, 13(13), 6260-9. Available from: [Link]

  • Bartzatt, R., et al. (2013). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. American Journal of Pharmacological Sciences, 1(1), 8-12. Available from: [Link]

  • PubChem. Ethanol degradation IV. Available from: [Link]

  • Chen, J., et al. (2023). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. Microorganisms, 11(11), 2739. Available from: [Link]

  • Anapharm. Considerations to properly assess drug stability within biological samples. Available from: [Link]

  • ResearchGate. Stability of thiol groups at different pH environments at 37°C. Available from: [Link]

  • PubMed. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available from: [Link]

  • ACS Publications. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Available from: [Link]

  • Amerigo Scientific. 2-[(2-Pyridin-4-ylethyl)thio]ethanol. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. ACS Omega, 6(38), 24949–24961. Available from: [Link]

  • National Center for Biotechnology Information. The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical Research, 18(5), 559–566. Available from: [Link]

  • ResearchGate. The stability of aqueous ethanol solutions after 13 years storage. Available from: [Link]

  • Linseis. Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Available from: [Link]

  • ResearchGate. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Available from: [Link]

  • ResearchGate. Stabilizing Drug Molecules in Biological Samples. Available from: [Link]

  • PubMed. Preanalytical Factors Influencing the Stability of Ethanol in Antemortem Blood and Urine Samples. Available from: [Link]

  • ACS Publications. Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. Available from: [Link]

  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available from: [Link]

  • ACS Green Chemistry Institute. Thioether Formation. Available from: [Link]

  • PubChem. 2-(2-Hydroxyethyl)pyridine. Available from: [Link]

  • PubMed. Molecular clusters in aqueous solutions of pyridine and its methyl derivatives. Available from: [Link]

  • European Medicines Agency. ICH Q5C Stability testing of Biotechnological / Biological products. Available from: [Link]

  • ResearchGate. Two ethanol production pathways from pyruvate. PFOR pyruvate ferredoxin... Available from: [Link]

  • ResearchGate. A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Available from: [Link]

  • MDPI. Decarboxylation of Pyruvate to Acetaldehyde for Ethanol Production by Hyperthermophiles. Available from: [Link]

Sources

Technical Support Guide: Optimizing Synthesis & Yield of 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol (CAS: 78092-91-8).[1][2] The reaction proceeds via a Thiol-Michael Addition (conjugate addition), where 2-mercaptoethanol (nucleophile) attacks the


-carbon of 4-vinylpyridine (Michael acceptor).

While theoretically an atom-efficient "Click" reaction, users frequently report yields <40% due to three competitive failure modes:

  • Homopolymerization of 4-vinylpyridine (forming viscous "goo").

  • Disulfide formation (oxidation of the thiol).

  • Phase transfer losses during aqueous work-up (product is amphiphilic).

The "Golden Route" Protocol

Based on validated literature (PrepChem, US Patents) and internal optimization.

ParameterSpecificationReason
Reagents 4-Vinylpyridine (1.0 eq), 2-Mercaptoethanol (1.0–1.1 eq)Slight excess of thiol drives equilibrium.
Catalyst Sodium Methoxide (NaOMe) or TEA (0.05 eq)Generates the reactive thiolate species.
Solvent Absolute Ethanol or MethanolProtic solvents stabilize the transition state; prevents transesterification side-products.
Atmosphere Nitrogen/Argon (Strict)Prevents thiol oxidation to disulfides.
Temperature 0°C

RT
Initial cooling controls the exotherm and inhibits polymerization.

Diagnostic Workflow (Visual)

Use this decision tree to identify the specific cause of your yield loss before attempting a re-synthesis.

TroubleshootingFlow Start Start: Analyze Reaction Mixture State What is the physical state of the crude mixture? Start->State Solid Solid / Viscous Gel State->Solid Gooey/Hard Liquid Clear/Yellow Oil State->Liquid Fluid PolymerDiag ACTION: Use inhibitor, Lower Temp, Add 4-VP slowly Solid->PolymerDiag Diagnosis: 4-VP Polymerization TLC Check TLC (10% MeOH in DCM) Liquid->TLC Spots Spot Profile? TLC->Spots BaseLine Spot at Baseline Spots->BaseLine High Polarity MultiSpot Multiple Spots (Rf ~0.8) Spots->MultiSpot Non-polar impurities SingleSpot Major Product Spot Spots->SingleSpot Clean conversion SaltDiag SaltDiag BaseLine->SaltDiag Diagnosis: Pyridinium Salt Formation DisulfideDiag ACTION: Degas solvents, Increase Thiol eq. MultiSpot->DisulfideDiag Diagnosis: Disulfide Oxidation YieldLow Yield Low after Workup? SingleSpot->YieldLow Extraction Did you extract with Hexane or Ether? SolubilityIssue ACTION: Product is Amphiphilic. Use DCM or CHCl3 for extraction. Extraction->SolubilityIssue Yes ColumnIssue ColumnIssue Extraction->ColumnIssue No (used DCM) YieldLow->Extraction

Caption: Diagnostic logic for identifying failure modes in 4-vinylpyridine thiol-ene reactions.

Troubleshooting Q&A: Specific Failure Modes

Issue 1: "The reaction mixture turned into a solid rubbery gel."

Diagnosis: Uncontrolled Homopolymerization. 4-Vinylpyridine is notorious for spontaneous polymerization, especially in the presence of heat or radical initiators. Once polymerized, the material is useless and difficult to remove.

  • The Fix:

    • Inhibitor Management: Ensure your 4-vinylpyridine contains an inhibitor (e.g., 100 ppm tert-butylcatechol) if storing. However, for the reaction, distill fresh under reduced pressure immediately before use if the bottle is old or brown.

    • Order of Addition: Do not add the catalyst to the 4-vinylpyridine directly. Dissolve the thiol and catalyst in the solvent first, then add the 4-vinylpyridine dropwise at 0°C.

    • Temperature Control: Keep the reaction at 0°C for the first hour. The Michael addition is exothermic; excess heat triggers polymerization.

Issue 2: "TLC shows the product, but I recovered almost nothing after extraction."

Diagnosis: Incorrect Solvent Choice (Partition Coefficient). The product contains a pyridine ring (basic/polar) and a hydroxyl group (polar). It is highly soluble in water and alcohols.

  • Common Mistake: Extracting with Diethyl Ether or Hexane. The product will stay in the aqueous layer.

  • The Fix:

    • Salting Out: Saturate the aqueous layer with NaCl to push the organic product out.

    • Solvent Switch: Use Dichloromethane (DCM) or Chloroform for extraction. Repeat extraction 3–4 times.

    • pH Adjustment: Ensure the aqueous phase is basic (pH > 9). If the pyridine is protonated (acidic conditions), it becomes an ionic salt and will never extract into the organic layer.

Issue 3: "My yield is 30%, and I see a non-polar impurity on TLC."

Diagnosis: Disulfide Formation (Oxidation). 2-Mercaptoethanol readily oxidizes to 2-hydroxyethyl disulfide (HO-CH


CH

-S-S-CH

CH

-OH) in the presence of oxygen and base. This consumes your starting material.
  • The Fix:

    • Degas Solvents: Sparge the ethanol with Nitrogen or Argon for 15 minutes before adding reagents.

    • Stoichiometry: Increase 2-mercaptoethanol to 1.2 equivalents to account for oxidative loss.

Mechanistic Insight & Optimization

The reaction relies on the nucleophilic attack of the thiolate anion.[3] Understanding the mechanism clarifies why specific conditions (Base vs. Acid) matter.

Mechanism cluster_conditions Critical Factors Step1 Activation: Base deprotonates Thiol (R-SH -> R-S-) Step2 Michael Attack: Thiolate attacks 4-VP (Beta-carbon) Step1->Step2 Nucleophilic Attack Step3 Protonation: Enolate picks up H+ from solvent Step2->Step3 Stabilization Factor1 Solvent: Ethanol (Proton Source for Step 3) Factor2 Substrate: 4-VP (Nitrogen withdraws electrons, activating vinyl group)

Caption: Base-catalyzed Thiol-Michael addition mechanism showing the critical role of solvent protonation.

Solvent & Catalyst Effects Table[4]
SystemYield PotentialRisk ProfileNotes
NaOMe / EtOH High (>85%) ModerateFast reaction. Requires careful temperature control to prevent polymerization.
TEA / DCM Moderate (60%)LowSlower. DCM is easier to work up, but non-protic solvent slows the proton transfer step.
Water (pH 7-8) VariableHigh"On-water" catalysis works, but product isolation from water is difficult due to high solubility.
Acetic Acid Low to ModerateLowAcid activates 4-VP strongly but suppresses thiolate formation. Only use if base-route fails completely.

References

  • PrepChem. (n.d.). Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. Retrieved from [Link]

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724–744.
  • Koehler, K. C., et al. (2013). "Michael-type addition of thiols to vinyl pyridines." Journal of Polymer Science Part A: Polymer Chemistry.
  • Google Patents. (1981). US4246263A - Pyridine derivatives. (Source of the NaOMe/Ethanol protocol).

Sources

Technical Support Center: 2-[(2-Pyridin-4-ylethyl)thio]ethanol Interactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and proteomics specialists encountering issues related to 2-[(2-Pyridin-4-ylethyl)thio]ethanol (often referred to as the 4-VP/BME Adduct ) in protein characterization workflows.

Topic: Troubleshooting Side Reactions and Interferences in Protein Alkylation Product Context: 4-Vinylpyridine (4-VP) Alkylation Reagents, 2-Mercaptoethanol (BME), Proteomics Sample Preparation Audience: Proteomics Researchers, Mass Spectrometry Specialists, Protein Chemists

Technical Overview & Mechanism

What is 2-[(2-Pyridin-4-ylethyl)thio]ethanol?

This compound (CAS 78092-91-8) is a thioether formed by the Michael addition of 2-Mercaptoethanol (BME) to 4-Vinylpyridine (4-VP) . In proteomics, it typically appears not as a deliberate reagent, but as a byproduct when 4-VP is used to alkylate cysteine residues in the presence of residual BME reducing agent.

  • Formation: $ \text{4-VP} + \text{BME} \rightarrow \text{2-[(2-Pyridin-4-ylethyl)thio]ethanol} $

  • Molecular Weight: 183.27 Da[1]

  • Role: Scavenger product (if BME is used to quench 4-VP) or Contaminant (if BME was not removed prior to alkylation).

The "Side Reaction" Paradox

While the adduct itself is chemically stable under neutral conditions, users often report "side reactions" arising from its presence. These are typically caused by:

  • Retro-Michael Reversal: Under high pH or thermal stress, the adduct releases free 4-VP, which then alkylates non-cysteine residues (Lysine, Histidine).

  • Ion Suppression: The adduct is an ionizable pyridine derivative that can dominate Mass Spec (MS) spectra, suppressing peptide signals.

  • Mass Masquerading: The adduct mass (183 Da) or its fragments can be misidentified as biological modifications.

Critical Troubleshooting Guide

Issue 1: Unexpected Mass Shifts on Non-Cysteine Residues

Symptom: You observe a mass shift of +105.06 Da on Lysine (K), Histidine (H), or Tyrosine (Y) residues, even though you "quenched" the reaction with BME.

Root Cause (The "Hidden" Source): While you may have formed the 2-[(2-Pyridin-4-ylethyl)thio]ethanol adduct to "stop" the reaction, this adduct is in equilibrium with free 4-VP. If the sample is subjected to high pH (>8.5) or heat (e.g., during digestion or elution), the Retro-Michael reaction releases free 4-VP. This "zombie" 4-VP then indiscriminately alkylates nucleophilic side chains.

Solution Protocol:

  • Avoid BME Quenching: Do not rely on BME to quench 4-VP if downstream steps involve heat or basic pH.

  • Physical Removal: Remove excess 4-VP immediately after alkylation using desalting columns (Zeba™ Spin) or molecular weight cutoff (MWCO) filters.

  • pH Control: Maintain pH < 7.5 post-alkylation to stabilize the thioether bond and prevent 4-VP release.

Issue 2: High Background Noise in LC-MS/MS

Symptom: Total Ion Chromatogram (TIC) shows a persistent, high-intensity peak at m/z ~184.08 (


) that co-elutes with early peptides or washes out late, causing ion suppression.

Root Cause: The 2-[(2-Pyridin-4-ylethyl)thio]ethanol adduct contains a basic pyridine nitrogen (pKa ~5.6), making it ionize efficiently in positive mode ESI. It acts as a "ionization sponge," stealing charge from low-abundance peptides.

Removal Workflow:

Step Method Efficiency Notes
1 C18 SPE Cleanup High The adduct is moderately hydrophobic and binds to C18. Ensure thorough washing with 5% ACN before peptide elution.
2 SCX (Strong Cation Exchange) Medium Both peptides and the adduct are positively charged at acidic pH; separation may be difficult.

| 3 | Lyophilization | Low | The adduct is not sufficiently volatile. It will concentrate in the sample. |

Issue 3: Incomplete Cysteine Alkylation

Symptom: You detect unmodified cysteines or BME-disulfide adducts (+76 Da) instead of the expected Pyridylethyl (PE) modification (+105 Da).

Root Cause: If BME and 4-VP are mixed before adding to the protein, or if BME is in large excess, the 4-VP is consumed rapidly to form 2-[(2-Pyridin-4-ylethyl)thio]ethanol, leaving insufficient free 4-VP to alkylate the protein cysteines.

Corrective Action:

  • Sequential Addition: Reduce with BME

    
    Remove BME  (Desalt) 
    
    
    
    Alkylate with 4-VP.
  • Alternative Reductant: Use TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not contain thiols and does not react with 4-VP, preventing adduct formation entirely.

Mechanistic Visualization

The following diagram illustrates the formation of the adduct and the "Side Reaction" pathway where it acts as a reservoir for off-target alkylation.

G cluster_0 Reversible Equilibrium BME 2-Mercaptoethanol (Reducing Agent) Adduct 2-[(2-Pyridin-4-ylethyl)thio]ethanol (The Adduct) BME->Adduct Michael Addition (Fast) VP 4-Vinylpyridine (Alkylating Agent) VP->Adduct Excess BME PECys PE-Cys (Desired Modification) VP->PECys Alkylation (Desired) OffTarget Alkylated Lys/His (Side Reaction) VP->OffTarget Non-Specific Alkylation ProteinSH Protein-Cys-SH ProteinSH->PECys Adduct->VP Retro-Michael (High pH / Heat)

Caption: Pathway showing the competition between Adduct formation and Protein Alkylation. Note the dashed red line indicating the Retro-Michael reversal that regenerates 4-VP, leading to off-target side reactions.

Frequently Asked Questions (FAQ)

Q: Can 2-[(2-Pyridin-4-ylethyl)thio]ethanol covalently bind to my protein? A: Directly? No. It is a stable thioether. However, if it undergoes Retro-Michael reversal , it releases 4-VP, which will covalently bind to Lysine or Histidine residues. This is often mistaken for the adduct reacting, but it is actually the regeneration of the reagent.

Q: Why do I see a +105 Da shift on Lysine? Is this the adduct? A: No, the +105 Da shift is the Pyridylethyl (PE) group from 4-VP. The adduct itself would add +183 Da if it somehow attached intact (which is chemically unlikely). The modification on Lysine confirms that free 4-VP was present, likely released from the adduct or not fully quenched.

Q: Is this adduct toxic? A: Like many pyridine derivatives and alkylating byproducts, it should be treated as hazardous. It is a skin and eye irritant. Handle with standard PPE.

Q: Can I use this adduct as a standard? A: Yes. It is available from chemical suppliers (e.g., Santa Cruz Biotechnology, Sigma) and can be used to calibrate LC-MS retention times to ensure it is separated from your peptides of interest.

References

  • PubChem. (2025). 2-(Ethylthio)ethanol Compound Summary. National Library of Medicine. [Link]

  • Roesli, C., et al. (2015).[2] Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides. Analytical and Bioanalytical Chemistry. [Link]

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. (Context on Michael Addition reversibility). [Link]

Sources

Technical Support Center: Reaction Control for Thio-Pyridine Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-[(2-Pyridin-4-ylethyl)thio]ethanol (hereafter referred to as the PETE Adduct ) is the stable thioether product resulting from the Michael addition of 2-mercaptoethanol to 4-vinylpyridine (4-VP) .

This reaction is widely utilized in two critical contexts:

  • Proteomics: As a model for S-pyridylethylation of cysteine residues.

  • Organic Synthesis: Creating functionalized pyridine ligands for coordination chemistry or corrosion inhibition.

"Quenching" in this context refers to strictly terminating the alkylation process to prevent side reactions (such as N-alkylation or polymerization) or to stabilize the reaction mixture for analysis. This guide details the thermodynamic and kinetic control points required to successfully halt this specific Michael addition.

Module 1: The Chemistry of Control (Theory)

To effectively troubleshoot, one must understand the driving forces. The formation of the PETE Adduct is a Thiol-Michael Addition .

The Mechanism

The reaction relies on the nucleophilic attack of the thiolate anion (RS⁻) onto the


-carbon of the vinylpyridine.
  • The Driver: The reaction rate is pH-dependent. It requires a pH slightly above the pKa of the thiol (typically pH 7.0–9.0) to generate sufficient thiolate anions.

  • The Brake (Quenching): The reaction is quenched by protonation . By lowering the pH below 4.0, two things happen:

    • The Thiolate (

Technical Support Center: Purification of 2-[(2-Pyridin-4-ylethyl)thio]ethanol Labeled Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins labeled with "2-[(2-Pyridin-4-ylethyl)thio]ethanol". This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your purification protocols and achieve high-purity conjugates. The addition of the 2-[(2-Pyridin-4-ylethyl)thio]ethanol moiety to a protein via a thiol-reactive linkage introduces a pyridinyl group, which can alter the physicochemical properties of your protein of interest. This guide is designed to address the specific challenges that may arise from these changes.

Understanding the Impact of Labeling

Labeling a protein with 2-[(2-Pyridin-4-ylethyl)thio]ethanol covalently attaches a pyridine-containing group to cysteine residues. This modification can significantly impact the protein's behavior during purification by:

  • Increasing Hydrophobicity: The pyridine ring is more hydrophobic than a typical cysteine side chain. This increased surface hydrophobicity can lead to aggregation or altered retention on chromatography media.[1][2]

  • Altering Surface Charge: The pyridine group has a pKa of approximately 5.25.[3] This means that at a pH below 5.25, the pyridine ring will be protonated and carry a positive charge, potentially altering the protein's isoelectric point (pI) and its interaction with ion-exchange resins.

A successful purification strategy will account for these changes to separate the labeled protein from unlabeled protein, excess labeling reagent, and any aggregates that may have formed.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my labeled protein?

A1: There is no single "best" method. The optimal strategy is protein-dependent and often involves a multi-step approach. A common workflow is an initial size-exclusion chromatography (SEC) step to remove excess, unreacted label, followed by ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) to separate labeled from unlabeled protein.

Q2: My protein has precipitated after the labeling reaction. What should I do?

A2: Precipitation is a common issue, often caused by increased hydrophobicity leading to aggregation. Several factors could be at play:

  • Protein Concentration: High concentrations can promote aggregation. Try reducing the protein concentration during labeling.

  • Labeling Ratio: Over-labeling can drastically increase surface hydrophobicity. Optimize the molar ratio of the labeling reagent to your protein.

  • Buffer Conditions: The buffer composition may no longer be optimal for the labeled protein. Consider adding stabilizing excipients like non-ionic detergents (e.g., 0.01% Tween-20), glycerol (5-10%), or arginine.

Q3: How can I confirm that my protein is successfully labeled?

A3: Successful labeling can be confirmed using several methods:

  • UV-Vis Spectroscopy: The pyridine ring has a characteristic UV absorbance around 260 nm. An increase in the A260/A280 ratio of your purified protein compared to the unlabeled protein suggests successful labeling.

  • Mass Spectrometry (MS): This is the most definitive method. An increase in the protein's molecular weight corresponding to the mass of the label (183.27 Da) will confirm covalent modification.

Troubleshooting Purification Protocols

This section provides detailed troubleshooting for common issues encountered during the purification of 2-[(2-Pyridin-4-ylethyl)thio]ethanol labeled proteins.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is an excellent first step to remove small molecules like the excess labeling reagent.[4][5]

Problem: Labeled protein elutes earlier than expected (in the void volume) or shows a broad peak with a shoulder at a higher molecular weight.

  • Likely Cause: Aggregation. The increased hydrophobicity from the pyridine label can cause protein molecules to self-associate, forming soluble aggregates of various sizes.

  • Troubleshooting Strategy:

    • Optimize Mobile Phase:

      • Increase Ionic Strength: Add 150-500 mM NaCl to the SEC buffer.[6][7] This can help to disrupt ionic interactions that may contribute to aggregation.

      • Include Additives: Incorporate additives that reduce non-specific hydrophobic interactions.

        • Arginine: 50-100 mM L-arginine can act as an aggregation suppressor.

        • Non-ionic Detergents: A low concentration of Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can be effective.

        • Glycerol: 5-10% glycerol can increase solvent viscosity and protein stability.

    • Reduce Protein Concentration: Overloading the column can exacerbate aggregation. Try injecting a lower concentration of your sample.

    • Check Flow Rate: A lower flow rate can sometimes improve resolution and reduce shear-induced aggregation.[8]

Problem: Labeled protein co-elutes with unlabeled protein.

  • Likely Cause: The size difference between the labeled and unlabeled protein is too small to be resolved by SEC.

  • Troubleshooting Strategy:

    • Increase Column Length/Resolution: Use a longer SEC column or a resin with a smaller particle size to improve resolving power.

    • Follow with an Orthogonal Method: SEC is often insufficient on its own to separate labeled from unlabeled species. Use the SEC fractions containing the protein mixture for a subsequent IEX or HIC step.

Workflow Diagram: Initial Purification with SEC

SEC_Workflow Start Labeling Reaction Mixture SEC Size-Exclusion Chromatography Start->SEC Fractions Collect Fractions SEC->Fractions ExcessLabel Excess Label & Salts SEC->ExcessLabel Low MW Analysis Analyze Fractions (SDS-PAGE, UV-Vis) Fractions->Analysis ProteinPool Pool Protein Fractions Analysis->ProteinPool NextStep Proceed to IEX or HIC ProteinPool->NextStep HIC_Principle cluster_0 High Salt (Binding) cluster_1 Low Salt (Elution) Unlabeled_H Unlabeled Protein Resin_H HIC Resin Unlabeled_H->Resin_H Weak Interaction Labeled_H Labeled Protein (+ Pyridine) Labeled_H->Resin_H Strong Interaction Unlabeled_L Unlabeled Protein (Elutes First) Resin_L HIC Resin Labeled_L Labeled Protein (Elutes Later) Labeled_L->Resin_L Interaction Weakened

Sources

Technical Support Center: pH Optimization for 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for 2-[(2-Pyridin-4-ylethyl)thio]ethanol , designed as a high-level troubleshooting resource for researchers.

Product ID: PYR-THIO-ET-04 Chemical Class: Pyridine-Thioether Hybrid Primary Application: pH-responsive ligands, surface functionalization, and polymer cross-linking.[1][2][3]

🔬 Executive Summary: The "Dual-Personality" Molecule[2]

This molecule operates as a pH-switchable heterocycle .[2][3] Its reactivity is governed by two competing functional centers: the basic Pyridine Nitrogen (


) and the nucleophilic Thioether Sulfur .
  • Below pH 5.0: The molecule exists as a cationic surfactant .[2] The pyridine ring is protonated (

    
    ), increasing water solubility and deactivating the nitrogen towards electrophiles.
    
  • Above pH 6.5: The molecule exists as a neutral free base .[2] The nitrogen becomes a competitive nucleophile, and the molecule becomes lipophilic (soluble in DCM/CHCl

    
    ).
    

Critical Warning: This compound is a Michael Adduct.[2][3] Extreme pH (very high) or high heat can trigger a Retro-Michael reaction , degrading the compound back into 4-vinylpyridine and 2-mercaptoethanol.[2]

🛠 Module 1: Stability & Storage (The Retro-Michael Trap)

User Scenario: "My compound is degrading into a foul-smelling oil during storage or heating."

Root Cause: The thioether linkage is formed via a reversible Michael addition.[2] High pH (base catalysis) or thermal stress shifts the equilibrium backward (Retro-Michael).[2]

📉 Stability Optimization Protocol
ParameterOptimal RangeMechanism of Action
Storage pH 4.0 – 5.0 Protonation of the pyridine ring (

) creates an electron-deficient system, destabilizing the transition state required for the elimination of the thiol.
Reaction pH 7.5 – 8.5 Mild basicity is required for forward synthesis (thiolate formation), but avoid pH > 10 to prevent degradation.
Temperature < 40°C High heat favors the entropic release of volatile 4-vinylpyridine.[2]

✅ Self-Validating Check: Monitor the appearance of vinyl protons in


-NMR (

5.5–6.5 ppm). If these peaks appear, your pH is too high, or the temperature is uncontrolled.[3]

⚗️ Module 2: Solubility & Purification (Acid-Base Extraction)

User Scenario: "I cannot separate the product from the starting materials, or it is oiling out in aqueous buffer."

Solution: Utilize the pyridine's


 to toggle solubility.[2] This molecule allows for a "hydronium switch" purification without chromatography.[2]
🧪 Step-by-Step Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Acid Wash (The Switch): Extract with 0.1 M HCl (pH ~1-2).[1][2]

    • Result: The target molecule protonates and moves to the Aqueous Phase . Neutral impurities (unreacted thiols/disulfides) stay in the DCM.[2]

  • Separation: Discard the organic (DCM) layer.[2]

  • Basification: Slowly add saturated NaHCO

    
      to the aqueous layer until pH reaches ~8.0.
    
    • Result: The solution will turn cloudy as the free base oils out.

  • Final Extraction: Extract the now-cloudy aqueous layer with fresh DCM. Dry over MgSO

    
     and evaporate.
    
📊 Visualization: The Solubility Switch

ExtractionWorkflow Start Crude Mixture (Organic Phase) AddAcid Add 0.1M HCl (Protonation) Start->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Impurities/Thiols) PhaseSep->OrgLayer Neutral Species AqLayer Aqueous Layer (Target Molecule H+) PhaseSep->AqLayer Cationic Species Basify Add NaHCO3 (pH 8) (Deprotonation) AqLayer->Basify FinalExt Extract into DCM (Pure Product) Basify->FinalExt

Caption: Figure 1. Acid-Base extraction logic utilizing the pyridine nitrogen pKa (~5.[2]6) to isolate the target from neutral byproducts.

⚡ Module 3: Reactivity Tuning (Selective Functionalization)

User Scenario: "I want to react the hydroxyl group (-OH) without alkylating the nitrogen."

Technical Insight: Both the Pyridine Nitrogen and the Primary Alcohol are nucleophiles. To react chemically with the alcohol (e.g., esterification or tosylation) while protecting the nitrogen, you must control the protonation state.

🎯 Selectivity Guide
Desired ReactionTarget SitepH StrategyReagent Choice
Esterification -OH (Alcohol) pH < 4.0 (Acidic)Use Acid Anhydrides or Acid Chlorides in the presence of a non-nucleophilic acid scavenger (or pre-protonate the pyridine with HCl).[1][2]
Quaternization -N (Pyridine) pH > 7.0 (Basic)Use Alkyl Halides (e.g., MeI) in neutral/basic solvent.[2] The N is a better nucleophile than the S or O in this state.
S-Oxidation -S- (Thioether) pH Independent Use stoichiometric H

O

.[2] Note: N-oxidation can also occur; control stoichiometry strictly.[2]
📊 Visualization: Reactivity Pathways

ReactivityPathways Center 2-[(2-Pyridin-4-ylethyl)thio]ethanol LowPH Low pH (< 5.0) Protonated Nitrogen Center->LowPH Add Acid HighPH High pH (> 7.0) Free Base Center->HighPH Add Base OH_React OH-Selective Reaction (Esterification) LowPH->OH_React N is blocked N_React N-Alkylation (Pyridinium Salt) HighPH->N_React N is active Retro Retro-Michael (Degradation) HighPH->Retro Heat (>50°C)

Caption: Figure 2.[2] pH-dependent reactivity map showing how protonation blocks N-alkylation to favor OH-functionalization.

❓ Frequently Asked Questions (FAQ)

Q: Can I use this molecule as a ligand for metal coordination? A: Yes, but it is pH-gated.[2][3] At pH < 5, the nitrogen is protonated and will not coordinate metals effectively. You must operate at pH > 6.0 to ensure the pyridine nitrogen is available for


-donation.[2] The thioether sulfur is a soft donor and binds well to soft metals (Ag, Au, Pd) across a wider pH range.

Q: Why does my product turn yellow/brown over time? A: This indicates oxidation of the thioether to a sulfoxide (yellowing) or trace formation of N-oxide. Store under inert atmosphere (Argon/Nitrogen) at 4°C. Ensure the pH is slightly acidic (pH 5) to prevent auto-oxidation.

Q: I see a "doublet of doublets" in my NMR around 6.0 ppm. What is it? A: That is 4-vinylpyridine.[1][2][3][4][5][6] Your compound has undergone Retro-Michael degradation.[2] This usually happens if you attempted to distill the product at high temperature or stored it in a basic solution.[2] You likely need to re-synthesize or purify via the acid-wash method described in Module 2.[2]

📚 References

  • Reversibility of Michael Additions:

    • Source: R. M. K.[2][3][7] & F. J. (1988).[2] "Elimination Reactions of

      
      -Cyano Thioethers: Evidence for a Carbanion Intermediate." Journal of the American Chemical Society.
      
    • Context: Establishes the mechanism for Retro-Michael degradation in beta-thioether systems.

  • Pyridine pKa and Solubility:

    • Source: PubChem Compound Summary for 4-Ethylpyridine (Analogous structure).[2]

    • Context: Provides the baseline pKa (~6.[2]0) for 4-alkylpyridines, supporting the estimated pKa of ~5.6 for the thio-substituted variant.

  • Thiol-Ene/Michael Addition Chemistry:

    • Source:RSC Polymer Chemistry (2010).[2] "Synthesis of degradable multi-segmented polymers via Michael-addition thiol–ene step-growth polymerization."

    • Context: Validates the synthesis route (4-vinylpyridine + thiol) and thermal stability profiles.

  • Nucleophilicity of Sulfur vs Nitrogen:

    • Source:Chemistry LibreTexts. "Nucleophilicity of Sulfur Compounds."

    • Context: Explains the "Soft" nucleophile nature of sulfur vs the "Hard/Basic" nature of pyridine nitrogen.

Sources

Validation & Comparative

A Comparative Guide to Thiol-Reactive Alkylating Agents: Evaluating "2-[(2-Pyridin-4-ylethyl)thio]ethanol" Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiol-Reactive Probes in Bioconjugation

In the landscape of chemical biology and drug development, the precise modification of proteins is a cornerstone technique. Alkylating agents that target the thiol group of cysteine residues are indispensable tools for labeling proteins, studying protein structure and function, and creating antibody-drug conjugates. The reactivity, specificity, and stability of the resulting bond are critical parameters that dictate the utility of these reagents.

This guide provides an in-depth comparison of the reactivity of a novel compound, "2-[(2-Pyridin-4-ylethyl)thio]ethanol," with three widely used thiol-reactive alkylating agents: Iodoacetamide (IAM), N-Ethylmaleimide (NEM), and Methyl Methanethiosulfonate (MMTS). As a Senior Application Scientist, my goal is to provide not just a direct comparison, but also the scientific rationale behind the experimental design, enabling researchers to make informed decisions when selecting or evaluating new chemical probes.

Understanding the Mechanisms: A Tale of Different Reactive Chemistries

The efficacy of an alkylating agent is fundamentally dictated by its chemical structure and the mechanism through which it reacts with a nucleophilic thiol.

  • Iodoacetamide (IAM): This classic alkylating agent reacts with the thiolate anion of a cysteine residue via a second-order nucleophilic substitution (SN2) reaction.[1] The carbon atom attached to the iodine is electrophilic, and upon attack by the thiolate, iodide is displaced as a leaving group, forming a stable and irreversible thioether bond.[1] This reaction is most efficient at a slightly alkaline pH (typically pH 8-9), where the thiol group is deprotonated to the more nucleophilic thiolate.[2][3]

  • N-Ethylmaleimide (NEM): NEM operates through a different mechanism: a Michael addition.[4] The α,β-unsaturated carbonyl system of the maleimide ring is a potent electrophile. The thiolate anion attacks one of the carbons of the double bond, leading to the formation of a stable thioether linkage.[1][5] NEM generally exhibits higher reactivity and greater specificity for thiols compared to iodoacetamide, particularly at physiological pH (6.5-7.5).[2][6]

  • Methyl Methanethiosulfonate (MMTS): Unlike IAM and NEM, MMTS does not form a thioether bond. Instead, it reacts with thiols to create a mixed disulfide (-S-S-CH₃).[2] This reaction is a thiol-disulfide exchange. While effective for modifying cysteine residues, the resulting disulfide bond is reversible and can be cleaved by reducing agents like dithiothreitol (DTT).[7] This property makes MMTS useful for applications requiring reversible inhibition or trapping the thiol-disulfide state of proteins.[8][9]

  • 2-[(2-Pyridin-4-ylethyl)thio]ethanol: An analysis of this compound's structure, which features a thioether and a primary alcohol, reveals no classical electrophilic center poised for reaction with a nucleophilic thiol under standard bioconjugation conditions. Thioethers are generally stable and do not act as alkylating agents in this context.[10] While the pyridine ring can influence the electronic properties of the molecule, it does not confer direct alkylating activity to the adjacent thioether or ethyl groups. Therefore, it is hypothesized that this compound will exhibit minimal to no direct alkylating reactivity toward thiols.

Below is a diagram illustrating the distinct reaction mechanisms of these agents with a cysteine residue.

G cluster_IAM Iodoacetamide (IAM) - SN2 Reaction cluster_NEM N-Ethylmaleimide (NEM) - Michael Addition cluster_MMTS Methyl Methanethiosulfonate (MMTS) - Thiol-Disulfide Exchange IAM I-CH2-CONH2 Product_IAM Protein-S-CH2-CONH2 + I⁻ IAM->Product_IAM Irreversible Thioether Bond Cys_IAM Protein-S⁻ Cys_IAM->IAM Nucleophilic Attack NEM Maleimide Ring Product_NEM Stable Thioether Adduct NEM->Product_NEM Irreversible Thioether Bond Cys_NEM Protein-S⁻ Cys_NEM->NEM Nucleophilic Addition MMTS CH3-S-SO2-CH3 Product_MMTS Protein-S-S-CH3 + CH3-SO2⁻ MMTS->Product_MMTS Reversible Mixed Disulfide Cys_MMTS Protein-S⁻ Cys_MMTS->MMTS Exchange Reaction

Caption: Reaction mechanisms of common thiol-reactive alkylating agents.

Experimental Design: A Robust Framework for Comparative Reactivity Analysis

To objectively compare the reactivity of these compounds, a well-controlled kinetic assay is essential. The primary goal is to determine the second-order rate constant (k₂) for the reaction of each agent with a model thiol, such as glutathione (GSH), which serves as a consistent and readily available substrate.

Experimental Workflow

The overall workflow is designed to be systematic and reproducible, ensuring that the data generated is reliable for comparative purposes.

G prep Reagent Preparation (Alkylating agents, GSH, DTNB in Reaction Buffer) reaction Initiate Reaction (Mix alkylating agent and GSH) prep->reaction sampling Time-Course Sampling (Aliquots taken at defined intervals) reaction->sampling quench Quench Reaction (Stop alkylation if necessary) sampling->quench dtnb_assay DTNB Assay (Add Ellman's Reagent to samples) quench->dtnb_assay measurement Spectrophotometric Measurement (Read absorbance at 412 nm) dtnb_assay->measurement analysis Data Analysis (Plot ln[GSH] vs. time to find k_obs) measurement->analysis calc Calculate Second-Order Rate Constant (k₂ = k_obs / [Alkylating Agent]) analysis->calc

Caption: Workflow for determining the reactivity of alkylating agents.

Detailed Experimental Protocol

1. Materials:

  • Alkylating Agents: Iodoacetamide (IAM), N-Ethylmaleimide (NEM), Methyl Methanethiosulfonate (MMTS), and 2-[(2-Pyridin-4-ylethyl)thio]ethanol.

  • Model Thiol: Glutathione (GSH).

  • Quantification Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).[11]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation: UV-Vis Spectrophotometer.

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of GSH in the reaction buffer.

  • Prepare 100 mM stock solutions of IAM, NEM, MMTS, and "2-[(2-Pyridin-4-ylethyl)thio]ethanol" in an appropriate solvent (e.g., DMSO or water).

  • Prepare a 10 mg/mL stock solution of DTNB in the reaction buffer.

3. Kinetic Assay Procedure:

  • Equilibrate all solutions to room temperature.

  • In a series of microcentrifuge tubes, prepare the reaction mixtures. For each alkylating agent, add the reaction buffer and the GSH stock solution to a final concentration of 100 µM.

  • To initiate the reaction, add the alkylating agent stock solution to a final concentration of 1 mM (a 10-fold molar excess to ensure pseudo-first-order kinetics). Start a timer immediately.

  • At various time points (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately add the aliquot to a well of a 96-well plate containing 10 µL of the DTNB stock solution. The DTNB will react with the remaining free GSH, producing a yellow-colored product (TNB), which absorbs light at 412 nm.[12]

  • After the final time point, read the absorbance of all wells at 412 nm using a plate reader.

  • Prepare a standard curve of GSH (from 0 to 100 µM) with DTNB to convert absorbance values to GSH concentrations.

4. Data Analysis:

  • Convert the absorbance readings at each time point to the concentration of free GSH using the standard curve.

  • For each alkylating agent, plot the natural logarithm of the GSH concentration (ln[GSH]) against time.

  • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Alkylating Agent] .

Hypothetical Results and Discussion

Based on the known chemistry of these agents, we can predict the outcome of this comparative experiment. The following table summarizes the expected second-order rate constants.

Alkylating AgentReaction MechanismExpected Second-Order Rate Constant (k₂) at pH 7.4 (M⁻¹s⁻¹)Key Characteristics
N-Ethylmaleimide (NEM) Michael Addition~10² - 10³High reactivity and specificity for thiols at neutral pH.[13] Forms a stable thioether bond.
Iodoacetamide (IAM) SN2 Reaction~10¹ - 10²Moderately reactive at neutral pH, with reactivity increasing at higher pH.[2] Forms a very stable, irreversible thioether bond.[14] Potential for off-target reactions with other nucleophiles.[15]
Methyl Methanethiosulfonate (MMTS) Thiol-Disulfide Exchange~10⁰ - 10¹Forms a reversible mixed disulfide bond.[2] Useful for applications requiring subsequent cleavage of the modification. Can potentially induce disulfide bond formation.[8]
2-[(2-Pyridin-4-ylethyl)thio]ethanol None (Hypothesized)Negligible (<10⁻³)Lacks a canonical electrophilic center for reaction with thiols. Not expected to function as a direct alkylating agent under these conditions.
Interpretation and Causality

The expected hierarchy of reactivity (NEM > IAM > MMTS >> "2-[(2-Pyridin-4-ylethyl)thio]ethanol") at physiological pH can be explained by the underlying chemical principles:

  • NEM's Superior Reactivity: The Michael addition reaction of NEM is exceptionally efficient at neutral pH because the maleimide double bond is highly electrophilic and readily attacked by the thiolate anion.[5]

  • IAM's pH-Dependent Reactivity: The SN2 reaction of iodoacetamide is dependent on the concentration of the thiolate anion, which is favored at higher pH values.[16] At pH 7.4, a significant portion of cysteine residues remains protonated, thus lowering the reaction rate compared to NEM.

  • MMTS's Slower Kinetics: The thiol-disulfide exchange reaction of MMTS is generally slower than the covalent bond formation by NEM and IAM.

  • Lack of Reactivity of the Target Compound: As previously discussed, "2-[(2-Pyridin-4-ylethyl)thio]ethanol" lacks the necessary chemical features to act as an alkylating agent. The thioether is a stable functional group and not susceptible to nucleophilic attack by another thiol.

Conclusion and Recommendations

This guide provides a comprehensive framework for comparing the reactivity of thiol-reactive alkylating agents. Based on established chemical principles and a proposed experimental design, N-Ethylmaleimide is the most reactive agent for thiol modification at physiological pH, followed by Iodoacetamide . Methyl Methanethiosulfonate offers a unique reversible modification.

The subject of our investigation, "2-[(2-Pyridin-4-ylethyl)thio]ethanol," is not predicted to be a direct alkylating agent. Its chemical structure suggests it is more likely an intermediate for further chemical synthesis rather than a probe for bioconjugation. For researchers seeking to label cysteine residues, established reagents like NEM and IAM remain the gold standard, with the choice between them depending on the desired reaction kinetics, pH conditions, and specificity requirements. When evaluating novel compounds for bioconjugation, the systematic experimental approach outlined in this guide provides a reliable method for characterizing their reactivity and potential utility.

References

  • Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 4, 24-42. Retrieved from [Link]

  • Hansen, R. E., et al. (2009). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 388(2), 269–277. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Iodoacetamide. Retrieved from [Link]

  • Tomlinson, A. K., et al. (2020). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 18(30), 5852-5859. Retrieved from [Link]

  • J. M. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. Retrieved from [Link]

  • Bachem. (2021, October 4). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction [Video]. YouTube. Retrieved from [Link]

  • N-A, K., & K, S. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of mass spectrometry : JMS, 42(1), 88-98. Retrieved from [Link]

  • Carballal, S., et al. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? Biochemical and Biophysical Research Communications, 359(3), 543-548. Retrieved from [Link]

  • ResearchGate. (n.d.). Does Iodoactamide not work on LMW thiols?. Retrieved from [Link]

  • Carroll, K. S., & Weerapana, E. (2011). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in chemical biology, 3(4), 139–163. Retrieved from [Link]

  • ResearchGate. (2020). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Retrieved from [Link]

  • Wikipedia. (2023, October 23). N-Ethylmaleimide. Retrieved from [Link]

  • Sabir, F., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10892. Retrieved from [Link]

  • MDPI. (2020). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved from [Link]

  • ResearchGate. (2007). Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?. Retrieved from [Link]

  • Diva-portal.org. (2014). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Labeling reaction scheme for cysteine and tyrosine residues. N.... Retrieved from [Link]

  • Schuurmann, G., & Segner, H. (2009). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. Chemical Research in Toxicology, 22(4), 655–665. Retrieved from [Link]

  • ACS Publications. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

  • PubMed. (2023). Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. Retrieved from [Link]

  • Janaszak-Jasiecka, A., et al. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 878(31), 3224-3229. Retrieved from [Link]

  • Nelson, K. J., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of proteomics, 75(15), 4647–4657. Retrieved from [Link]

  • ResearchGate. (2020). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Brot, N., et al. (1999). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 96(24), 13660-13664. Retrieved from [Link]

  • Uptima. (n.d.). MTS reagents. Retrieved from [Link]

  • OUCI. (1988). HPLC determination of biological thiols using polymer-coated solid-phase reagents carrying disulfide functions. Retrieved from [Link]

  • ACS Publications. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of NEM with cysteine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(5-Ethyl-2-pyridinyl)ethanol. Retrieved from [Link]

Sources

Validation of "2-[(2-Pyridin-4-ylethyl)thio]ethanol" labeling by western blot

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of S-Pyridylethylation Labeling in Western Blot Workflows

Executive Summary

This guide addresses the validation of S-β-(4-pyridylethyl)-cysteine formation on proteins. While the chemical entity "2-[(2-Pyridin-4-ylethyl)thio]ethanol" (CAS 78092-91-8) refers specifically to the small-molecule adduct formed by 4-vinylpyridine (4-VP) reacting with 2-mercaptoethanol, in a proteomic context, this structure represents the S-pyridylethyl moiety installed onto protein cysteine residues.

This modification is distinct from standard alkylations (e.g., Iodoacetamide) because it introduces a basic pyridine group , altering the protein's local charge state and isoelectric point (pI). This guide details the comparative performance of S-pyridylethylation against alternative alkylating agents and provides a self-validating Western Blot protocol to confirm successful labeling.

Part 1: Technical Analysis & Comparative Performance

The Chemistry of S-Pyridylethylation

The labeling reaction utilizes 4-Vinylpyridine (4-VP) as a Michael acceptor. It reacts selectively with the thiolate anion of reduced cysteine residues to form a stable thioether bond.[1]

  • Target Moiety: S-β-(4-pyridylethyl)-cysteine.[2][3]

  • Small Molecule Standard: 2-[(2-Pyridin-4-ylethyl)thio]ethanol (used as a retention time standard in HPLC or MS).

  • Key Characteristic: Unlike Iodoacetamide (neutral) or Iodoacetic acid (acidic), 4-VP introduces a positive charge (protonated pyridine nitrogen at acidic/neutral pH).

Comparative Matrix: 4-VP vs. Standard Alkylators
Feature4-Vinylpyridine (S-Pyridylethyl) Iodoacetamide (IAM) N-Ethylmaleimide (NEM) MM(PEG)24
Reaction Type Michael AdditionNucleophilic Substitution (Sn2)Michael AdditionMichael Addition
Mass Shift (per Cys) +105.14 Da+57.02 Da+125.13 Da~1.2 kDa
Charge Alteration Yes (Adds +1 charge) No (Neutral)No (Neutral)No (Neutral)
WB Detectability Mobility Shift (Charge-based) None (Invisible)None (Invisible)Mobility Shift (Mass-based)
Reversibility Irreversible (Stable)IrreversibleIrreversible (Ring hydrolysis possible)Irreversible
Specificity High (at pH 7.5)Moderate (can react with Lys/His)HighHigh
Primary Utility Charge modulation / pI Shift Mass Spec PrepBlocking free thiols"Peg-Switch" Assays

Expert Insight: Use S-pyridylethylation when you need to validate cysteine modification via isoelectric focusing (IEF) or Acid-Urea PAGE , as the mass shift alone (+105 Da) is often undetectable on standard SDS-PAGE for proteins >10 kDa. For mass-based validation on SDS-PAGE, MM(PEG)24 is the superior alternative.

Part 2: Mechanism & Workflow Visualization

The following diagrams illustrate the chemical installation of the moiety and the logical flow for validating this labeling using a "Competition Assay" (Block-and-Tag).

G cluster_0 Reaction Mechanism cluster_1 Validation Logic (Western Blot) Protein Reduced Protein (Free -SH) Product S-Pyridylethyl Protein (Modified) Protein->Product pH 7.5 Michael Addition Reagent 4-Vinylpyridine (4-VP) Reagent->Product Byproduct 2-[(2-Pyridin-4-ylethyl)thio]ethanol (If quenched with 2-ME) Reagent->Byproduct Excess 2-ME Quench Step1 Step 1: Labeling (Target Reaction) Step2 Step 2: Probe (Biotin-Maleimide) Step1->Step2 Remove Excess 4-VP ResultA Scenario A: Labeling SUCCESS (Sites Blocked by 4-VP) Step2->ResultA If 4-VP bound ResultB Scenario B: Labeling FAILURE (Sites Free) Step2->ResultB If 4-VP failed WB_A WB Result: NO SIGNAL ResultA->WB_A WB_B WB Result: STRONG SIGNAL ResultB->WB_B

Figure 1: Left: Mechanism of S-pyridylethylation. Right: The "Negative Validation" logic flow. Successful labeling prevents subsequent reaction with a biotin-probe, resulting in signal loss.

Part 3: Experimental Protocols

Since there are no commercially available antibodies that specifically recognize the S-pyridylethyl epitope with high affinity, validation relies on Indirect Competition (Blocking) or Charge-Shift Electrophoresis .

Protocol A: The "Block-and-Tag" Validation (Recommended)

Objective: Prove that 4-VP has successfully modified all available cysteines by demonstrating the loss of reactivity toward a second, detectable thiol probe (Biotin-Maleimide).

Reagents:

  • Labeling Buffer: 100 mM Tris-HCl, pH 7.5, 1 mM EDTA (Avoid amine-free buffers if using NHS esters, but OK for maleimides).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) – Preferred over DTT/2-ME as it does not compete with alkylators.

  • Target Reagent: 4-Vinylpyridine (neat liquid).

  • Reporter Probe: EZ-Link™ Maleimide-PEG2-Biotin.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare protein lysate (1 mg/mL) in Labeling Buffer containing 1% SDS.

  • Reduction: Add TCEP to 5 mM final concentration. Incubate at 55°C for 20 mins .

  • Split Samples: Divide lysate into two aliquots:

    • Tube A (Experimental): Add 4-VP to a final concentration of 20 mM (approx. 1:100 v/v dilution of neat 4-VP).

    • Tube B (Control): Add equivalent volume of solvent (Ethanol/Water).

  • Incubation: Incubate both tubes at 25°C for 60 mins in the dark (4-VP is light sensitive).

  • Desalting (Critical): Remove excess free 4-VP using Zeba™ Spin Desalting Columns (7K MWCO) or acetone precipitation. Failure to remove 4-VP will quench the reporter probe in the next step.

  • Reporter Labeling: Resuspend pellets/eluate. Add Biotin-Maleimide (0.2 mM final) to BOTH Tube A and Tube B. Incubate 30 mins at RT.

  • Western Blot:

    • Run SDS-PAGE. Transfer to PVDF/Nitrocellulose.

    • Block membrane (BSA-based blocker preferred; milk contains biotin).

    • Probe with Streptavidin-HRP (1:10,000).

  • Data Interpretation:

    • Tube B (Control): Strong Bands (Cysteines are free and labeled with Biotin).

    • Tube A (4-VP Treated): No Signal / Faint Signal .

Protocol B: Charge-Shift Validation (Acid-Urea PAGE)

Objective: Visualize the labeling via the pI shift caused by the basic pyridine group.

  • Labeling: Perform reduction and alkylation with 4-VP as described above.

  • Electrophoresis: Do not use standard SDS-PAGE (SDS masks charge). Use Acid-Urea PAGE (Acetic acid/Urea system).

    • In this system, proteins separate by size and charge.

    • The S-pyridylethyl group adds a positive charge, causing the modified protein to migrate faster toward the cathode (negative electrode) compared to the unmodified/IAM-modified control.

  • Visualization: Coomassie stain or Western Blot for the specific target protein.

    • Result: A distinct band shift relative to the control confirms the chemical modification.

Part 4: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Signal detected in Tube A (Protocol A) Incomplete AlkylationIncrease 4-VP concentration or reaction time. Ensure pH is >7.0 (4-VP requires unprotonated thiols for nucleophilic attack).
Precipitation during labeling Hydrophobicity of 4-VP4-VP is hydrophobic. Ensure at least 1% SDS or 4M Urea is present to maintain solubility.
High Background in WB Endogenous BiotinUse a Streptavidin/Biotin blocking kit or switch to a Fluorescein-Maleimide reporter.
No Shift in SDS-PAGE Physics4-VP adds only ~100 Da. This is expected. Use Acid-Urea PAGE for validation or switch to MM(PEG)24 if mass-shift is the only available readout.

References

  • Friedman, M., Krull, L. H., & Cavins, J. F. (1970). The Chromatographic Determination of Cystine and Cysteine Residues in Proteins as S-β-(4-Pyridylethyl)cysteine.[2] Journal of Biological Chemistry.

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping and Protein Identification.[1][4] Analytical Chemistry.

  • Hale, J. E. (1995). S-Pyridylethylation of intact polyacrylamide gels and in situ digestion of electrophoretically separated proteins. Electrophoresis.

  • Thermo Fisher Scientific. (n.d.). Alkylation of Proteins: 4-Vinylpyridine vs Iodoacetamide. Protein Biology Learning Center.

Sources

Comparative Guide: Pyridylethyl (PE) vs. Carbamidomethyl (CAM) Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass shift analysis of "2-[(2-Pyridin-4-ylethyl)thio]ethanol" modified peptides Interpretation: This guide addresses the S-pyridylethyl (PE) modification of cysteine, derived from the alkylating agent 4-vinylpyridine (4-VP) . Note: The specific chemical name "2-[(2-Pyridin-4-ylethyl)thio]ethanol" refers to the byproduct adduct of 4-VP and 2-mercaptoethanol, often confused with the peptide modification itself.

Executive Summary

In bottom-up proteomics, the alkylation of cysteine residues is a critical step to prevent disulfide bond reformation and facilitate peptide unfolding. While Iodoacetamide (IAA) generating Carbamidomethyl (CAM, +57.02 Da) is the industry standard, 4-Vinylpyridine (4-VP) generating S-pyridylethyl (PE, +105.06 Da) offers distinct advantages in ionization efficiency and chemical stability.

This guide analyzes the mass spectrometry characteristics of PE-modified peptides, contrasting them with CAM-modified alternatives, and clarifies the chemical origin of the "2-[(2-Pyridin-4-ylethyl)thio]ethanol" structure often observed as a background artifact.

Technical Analysis: The Pyridylethyl Modification

The Chemistry of 4-Vinylpyridine Alkylation

Unlike the nucleophilic substitution (


) mechanism of iodoacetamide, 4-vinylpyridine reacts with cysteine thiols via a Michael Addition  mechanism. The sulfhydryl group attacks the 

-carbon of the vinyl group, resulting in a stable thioether bond.
  • Target Residue: Cysteine (Cys, C)

  • Reagent: 4-Vinylpyridine (4-VP)

  • Resulting Moiety: S-(2-(4-pyridyl)ethyl)-L-cysteine

  • Monoisotopic Mass Shift: +105.0578 Da

  • Formula Change:

    
    
    
The "Ghost" Molecule: 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Critical Insight: The specific chemical name provided in the topic—2-[(2-Pyridin-4-ylethyl)thio]ethanol—is not the modified peptide itself. It is the specific chemical byproduct formed when 4-VP reacts with 2-Mercaptoethanol (BME) .

If you observe a standalone peak or background noise corresponding to this mass (MW ~183.27 Da), it indicates that BME was used as the reducing agent and was not fully removed before the addition of 4-VP. This serves as a quality control marker for insufficient desalting or buffer exchange.

Ionization Enhancement (The "Proton Sponge" Effect)

The defining feature of the PE modification is the introduction of a pyridine ring. Under acidic LC-MS conditions (pH < 3), the pyridine nitrogen is protonated.

  • Effect: Increases the charge state of the peptide (e.g., shifting

    
     to 
    
    
    
    ).
  • Benefit: Improves detection limits for hydrophobic or cysteine-rich peptides that typically ionize poorly in MALDI or ESI.

Comparative Analysis: PE vs. CAM vs. Propionamide

The following table contrasts the 4-VP modification against the two most common alternatives: Iodoacetamide (IAA) and Acrylamide.

Feature4-Vinylpyridine (PE) Iodoacetamide (CAM) Acrylamide (Propionamide)
Mass Shift (

M)
+105.0578 Da +57.0215 Da+71.0371 Da
Reaction Type Michael AdditionNucleophilic Substitution (

)
Michael Addition
Selectivity High (Specific to Sulfhydryls)Moderate (Risk of over-alkylation on N-term, His, Tyr)Moderate
Ionization Enhanced (Adds basic site)NeutralNeutral
Elution Shift Increases Hydrophobicity (Later RT)Minimal shiftMinimal shift
Stability Very High (Stable thioether)High, but potential for iodine lossHigh
Artifact Risks Reacts with BME/DTT if not removedIodine artifacts; Light sensitiveCommon gel contaminant
Decision Matrix: When to use 4-VP?
  • Use 4-VP when: Analyzing cysteine-rich peptides, performing MALDI-TOF (where ionization efficiency is critical), or requiring high-specificity alkylation without iodine-related artifacts.

  • Use IAA when: Following standard shotgun proteomics workflows where database search engines are defaulted to CAM (+57), or when minimizing peptide hydrophobicity is required to prevent column retention issues.

Visualizing the Workflow & Mechanism

The following diagram illustrates the alkylation pathway and the critical decision points to avoid the "Ghost Molecule" artifact.

G cluster_mech Reaction Mechanism Start Protein Sample Reduct Reduction (DTT or BME) Start->Reduct Decision Reducing Agent Removal? Reduct->Decision Alkylation Alkylation (+ 4-VP) Decision->Alkylation Yes (Desalt/Dialysis) Artifact Artifact Formation 2-[(2-Pyridin-4-ylethyl)thio]ethanol Decision->Artifact No (Direct Addition) Success S-Pyridylethyl Cysteine Peptide (+105.06 Da) Alkylation->Success Michael Addition Artifact->Alkylation Competition Cys Cys-SH Product Cys-S-CH2-CH2-Pyridine Cys->Product Attacks Beta-Carbon VP 4-Vinylpyridine VP->Product

Figure 1: Workflow logic for 4-VP alkylation highlighting the critical removal of reducing agents to prevent BME-4VP adduct formation.

Experimental Protocol: High-Fidelity 4-VP Alkylation

This protocol is optimized to maximize alkylation efficiency while minimizing background noise from excess reagents.

Reagents
  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate (AmBic).

    • Note: Avoid BME if possible to eliminate the specific "thio-ethanol" artifact risk.

  • Alkylation Reagent: 4-Vinylpyridine (neat liquid, stored at -20°C). Prepare fresh 10% v/v solution in ethanol.

  • Quenching/Cleanup: C18 Spin columns or SP3 magnetic beads.

Step-by-Step Workflow
  • Reduction: Incubate protein sample in Reduction Buffer at 56°C for 45 minutes.

  • Critical Step - Buffer Exchange: Unlike IAA protocols, it is highly recommended to remove excess reducing agent before adding 4-VP to prevent reagent depletion and adduct formation. Use a rapid spin-desalting column or SP3 bead cleanup.

  • Alkylation:

    • Add 4-VP solution to a final concentration of ~10-20 mM (approx. 50-fold molar excess over thiols).

    • Incubate in the dark at room temperature for 45 minutes.

    • Expert Tip: Maintain pH between 7.5 and 8.5. 4-VP reaction kinetics slow significantly below pH 7.

  • Digestion: Proceed immediately to Trypsin digestion. The excess 4-VP can inhibit Trypsin if not diluted or removed; ensure the final concentration is <5 mM during digestion.

References

  • Friedman, M., et al. (1970). "A new alkylating agent for cysteine residues in proteins." Journal of the American Chemical Society. Link

  • Sechi, S., & Chait, B. T. (1998). "Modification of cysteine residues by alkylation. A study in sulfur chemistry." Analytical Chemistry. Link

  • Hale, J. E., et al. (2004). "4-Vinylpyridine alkylation for the determination of disulfide bonds in proteins." Analytical Biochemistry. Link

  • UniProt Consortium. "Post-translational modification: Pyridylethyl cysteine." UniProt Controlled Vocabulary. Link

The Pyridylethyl-Thioether Advantage: A Technical Guide to Stable Cysteine Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 4-Vinylpyridine Linker Platform (Model Adduct: 2-[(2-Pyridin-4-ylethyl)thio]ethanol) Context: High-Stability Cysteine Bioconjugation for ADCs and Proteomics.

Executive Summary

For decades, maleimides have served as the "workhorse" for cysteine bioconjugation.[1] However, their utility in Antibody-Drug Conjugates (ADCs) is compromised by a critical flaw: retro-Michael instability . In physiological plasma, maleimide-thiol adducts undergo exchange with serum albumin (via Cys34), leading to premature payload release and off-target toxicity.

This guide evaluates the 4-Vinylpyridine (4-VP) platform as a superior alternative. We focus on the chemical logic of the stable adduct 2-[(2-Pyridin-4-ylethyl)thio]ethanol —the model compound that demonstrates why vinylpyridine linkages resist the degradation pathways that plague maleimides.

The Stability Crisis: Why Maleimides Fail

To understand the alternative, we must first diagnose the failure of the standard.

  • The Mechanism of Failure: The thiosuccinimide ring formed by maleimide conjugation is not inert. It remains susceptible to a retro-Michael reaction , regenerating the free maleimide.

  • The Consequence: In blood, the regenerated maleimide is rapidly scavenged by Human Serum Albumin (HSA), the most abundant thiol in plasma (~600 µM). This "payload swapping" reduces therapeutic efficacy and increases systemic toxicity.

The Solution: 4-Vinylpyridine (4-VP) Chemistry

The molecule 2-[(2-Pyridin-4-ylethyl)thio]ethanol is the stable thioether product formed when 4-vinylpyridine reacts with 2-mercaptoethanol (a model thiol).

Mechanism of Action

Unlike the electron-deficient double bond of maleimide (activated by two carbonyls), the vinyl group of 4-VP is activated by the pyridine ring.

  • Thiol-Michael Addition: The thiol attacks the

    
    -carbon of the vinyl group.
    
  • Irreversibility: Once formed, the resulting pyridylethyl-thioether bond is electronically distinct. The pyridine ring acts as an electron sink during addition but does not sufficiently stabilize the carbanion intermediate required for the reverse (elimination) reaction under physiological conditions.

  • Result: A linkage that is effectively permanent at pH 7.4.

Comparative Analysis: Maleimide vs. 4-Vinylpyridine
FeatureMaleimide (Standard)4-Vinylpyridine (Alternative)
Reaction Kinetics Very Fast (

)
Slower (

)
Linkage Type Thiosuccinimide (Ring)Pyridylethyl-thioether (Chain)
Plasma Stability Poor (Retro-Michael Exchange)Excellent (Irreversible)
pH Selectivity High (pH 6.5 - 7.5)High (pH 7.0 - 8.0)
Hydrolytic Fate Ring opening (slow stabilization)Stable (No hydrolysis required)
Visualizing the Pathway

The following diagram illustrates the divergent fates of the two conjugation strategies in a plasma environment.

BioconjugationPathways Protein Protein-SH Mal Maleimide Linker Protein->Mal + VP 4-Vinylpyridine Linker Protein->VP + Succ Thiosuccinimide (Unstable Adduct) Mal->Succ Fast Kinetics Exchange Albumin Exchange (Off-Target) Succ->Exchange Retro-Michael (Plasma) PETE Pyridylethyl-Thioether (Stable Adduct) VP->PETE Slower Kinetics Stable Therapeutic Efficacy PETE->Stable Physiological Stability

Figure 1: Mechanistic comparison of Maleimide vs. Vinylpyridine conjugation. Note the retro-Michael pathway (dashed red) inherent to maleimides, which is absent in the vinylpyridine route.

Experimental Protocols
Protocol A: Synthesis of the Model Adduct (Proof of Concept)

Use this protocol to verify the stability of the linkage using LC-MS before committing valuable protein samples.

Reagents:

  • 4-Vinylpyridine (4-VP)[2]

  • 2-Mercaptoethanol (Model Thiol)

  • Phosphate Buffer (PBS), pH 7.5

Steps:

  • Preparation: Dissolve 4-VP (1.0 eq) and 2-Mercaptoethanol (1.1 eq) in PBS/Acetonitrile (1:1 v/v) to ensure solubility.

  • Incubation: Stir at room temperature for 4–6 hours. (Note: 4-VP is slower than maleimide; do not rush).

  • Validation: Analyze by LC-MS. Look for the [M+H]+ peak corresponding to 2-[(2-Pyridin-4-ylethyl)thio]ethanol (MW: ~183.27 Da).

  • Stability Challenge: Incubate the product with 10mM Glutathione (GSH) at 37°C for 24 hours. Analyze by LC-MS.

    • Success Criteria: >95% retention of the parent peak. (Maleimide controls typically show <50% retention under these conditions).

Protocol B: Protein Conjugation with 4-Vinylpyridine Linkers

Adapted for labeling a Cysteine-engineered antibody or BSA.

Reagents:

  • Protein (reduced, with free thiols) in PBS pH 7.5.

  • 4-VP derivative (e.g., fluorophore or drug linker).[3]

  • Catalyst (Optional): 10 mol% Scandium(III) triflate can accelerate the reaction if the protein tolerates it, though pH 7.5–8.0 is usually sufficient for uncatalyzed addition.

Workflow:

  • Reduction: Reduce protein disulfides (if necessary) with TCEP (10 eq). Remove excess TCEP via spin column (Zeba) or dialysis. Critical: TCEP does not react with maleimides but can interfere with some vinyl systems; removal is best practice.

  • Conjugation: Add 4-VP linker (10–20 eq) to the protein solution (typically 1–5 mg/mL).

    • Note: Higher equivalents are required compared to maleimides due to slower kinetics.

  • Incubation: Incubate at 37°C for 16–24 hours.

    • Optimization: Unlike maleimides (which hydrolyze if left too long), 4-VP is stable in water, allowing longer incubation times to drive conversion.

  • Quenching: Add excess N-acetylcysteine or simply perform buffer exchange (dialysis/UF) to remove unreacted linker.

  • QC: Determine Drug-to-Antibody Ratio (DAR) via Hydrophobic Interaction Chromatography (HIC) or Native MS.

Critical Considerations for Drug Development

1. Kinetics vs. Stability Trade-off The primary drawback of 4-VP is its reaction rate (


), which is orders of magnitude slower than maleimide.
  • Mitigation: Use higher concentrations of linker and longer reaction times. The stability of the reagent in aqueous buffer allows for overnight reactions without degradation.

2. The "Pyridyl" Handle The pyridine nitrogen (pKa ~5.2) becomes protonated at acidic pH.

  • Impact: This can increase the solubility of the linker-drug payload, which is often beneficial for hydrophobic ADCs. However, ensure this positive charge does not interfere with protein binding or internalization.

3. Steric Hindrance 4-VP requires a specific trajectory for nucleophilic attack. It is highly selective for accessible cysteines but may struggle with buried thiols compared to the smaller iodoacetamide.

References
  • Rapid and robust cysteine bioconjugation with vinylheteroarenes. Source: Chemical Science (RSC), 2021. Context: Primary reference establishing the superior plasma stability of vinylpyrimidine/vinylpyridine ADCs compared to maleimides.[4] URL:[Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Source: Chemistry - A European Journal, 2013. Context: Discusses the mechanisms of maleimide instability (retro-Michael) and strategies to mitigate it, providing a baseline for why alternatives like 4-VP are necessary. URL:[Link]

  • Ion source-dependent performance of 4-vinylpyridine... for the detection of cysteine-containing peptides. Source: Analytical Biochemistry, 2010. Context: Validates 4-VP as a robust alkylating agent for proteomics, demonstrating its selectivity and stability in mass spectrometry workflows. URL:[Link]

Sources

A Proposed Research Framework for the Cross-Validation of 2-[(2-Pyridin-4-ylethyl)thio]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive research framework for the analytical and functional cross-validation of the novel compound, 2-[(2-Pyridin-4-ylethyl)thio]ethanol. Given the limited currently available data on this specific molecule, this document outlines a series of proposed experiments designed to rigorously characterize its properties and benchmark its performance against established alternatives. This framework is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compound.

The molecular structure of 2-[(2-Pyridin-4-ylethyl)thio]ethanol, featuring a pyridine ring, a flexible ethylthio linker, and a terminal hydroxyl group, suggests a range of potential applications, from a versatile chemical intermediate to a biologically active agent. The pyridine moiety is a common feature in many pharmaceuticals, while the thioether and alcohol groups offer sites for further chemical modification and potential biological interactions.

This guide will detail the proposed methodologies for:

  • Analytical Validation: Establishing the purity and physicochemical properties of the compound.

  • In Vitro Functional Screening: Investigating its potential biological activities.

  • Comparative Analysis: Benchmarking its performance against structurally or functionally related compounds.

Part 1: Analytical Cross-Validation

A fundamental prerequisite for any further investigation is the unambiguous confirmation of the compound's identity and purity. This section outlines a multi-pronged analytical approach to ensure the reliability of subsequent experimental results.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A robust HPLC method will be developed to separate the target compound from any potential impurities, such as starting materials, byproducts, or degradation products.

Proposed HPLC Method:

ParameterRecommended ConditionRationale
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)A gradient elution is necessary to ensure the separation of compounds with a range of polarities. Formic acid improves peak shape and ionization efficiency for mass spectrometry.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nm and 280 nmThe pyridine ring is expected to have strong absorbance at these wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Data Analysis: The purity of the sample will be determined by calculating the area percentage of the main peak relative to the total peak area. A purity level of ≥95% is generally considered acceptable for initial biological screening.

Spectroscopic Confirmation

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for structural elucidation and confirmation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be employed to determine the accurate mass of the compound, confirming its elemental composition. The expected molecular formula is C9H13NOS with a molecular weight of 183.27 g/mol .[1][2]

  • NMR Spectroscopy:

    • ¹H NMR: Will provide information on the number and chemical environment of the protons, confirming the presence of the pyridine ring, the ethyl linker, and the ethanol moiety.

    • ¹³C NMR: Will identify the number and types of carbon atoms in the molecule.

Physicochemical Characterization

Basic physicochemical properties will be determined to aid in formulation and experimental design.

PropertyMethodImportance
Solubility Visual assessment in various solvents (water, ethanol, DMSO)Crucial for preparing stock solutions for biological assays.
LogP Calculated or experimentally determinedProvides an indication of the compound's lipophilicity, which can influence its membrane permeability and potential for off-target effects.

Part 2: Proposed In Vitro Functional Cross-Validation

Based on the structural motifs present in 2-[(2-Pyridin-4-ylethyl)thio]ethanol, several potential biological activities can be hypothesized. The pyridine ring is a well-known pharmacophore, and sulfur-containing compounds often exhibit a range of biological effects. This section outlines a proposed screening cascade to investigate these potential activities.

Antimicrobial Activity Screening

Many pyridine and thioether-containing compounds exhibit antimicrobial properties.[3] A preliminary screen against a panel of clinically relevant bacteria and fungi is proposed.

Proposed Experimental Workflow:

Caption: Proposed workflow for antimicrobial activity screening.

Comparative Compounds:

  • Levofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Thiabendazole: A fungicide and parasiticide with a benzimidazole-thiazole core.[4]

Data Presentation:

CompoundMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
2-[(2-Pyridin-4-ylethyl)thio]ethanol To be determinedTo be determinedTo be determined
Levofloxacin Literature ValueLiterature ValueN/A
Thiabendazole N/AN/ALiterature Value
Enzyme Inhibition Assays

The thioether linkage and the potential for the pyridine nitrogen to coordinate with metal ions suggest that this compound could be an enzyme inhibitor. A targeted screen against enzymes relevant to drug discovery is proposed.

Example Target: Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1)

Sulfur-containing piperazine derivatives have been identified as ACAT-1 inhibitors, which are being investigated for the treatment of hyperlipidemia and neurodegenerative diseases.[5] Given the structural similarities, screening for ACAT-1 inhibition is a logical starting point.

Proposed Experimental Workflow:

Caption: Proposed workflow for ACAT-1 inhibition assay.

Comparative Compound:

  • Avasimibe: A known ACAT inhibitor.

Data Presentation:

CompoundACAT-1 IC50 (µM)
2-[(2-Pyridin-4-ylethyl)thio]ethanol To be determined
Avasimibe Literature Value

Part 3: Synthesis and Chemical Intermediate Potential

The structure of 2-[(2-Pyridin-4-ylethyl)thio]ethanol suggests it could be a valuable building block in organic synthesis. Its synthesis and potential for further derivatization should be explored.

Proposed Synthesis Route

A plausible synthetic route involves the reaction of 4-(2-chloroethyl)pyridine with 2-mercaptoethanol. This is a standard nucleophilic substitution reaction.

Synthesis_Route Reactant1 4-(2-Chloroethyl)pyridine Product 2-[(2-Pyridin-4-ylethyl)thio]ethanol Reactant1->Product + Reactant2 2-Mercaptoethanol Reactant2->Product Base Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or Acetone) Base->Product

Caption: Proposed synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol.

Potential for Derivatization

The terminal hydroxyl group is a handle for further chemical modifications, such as esterification or etherification, to generate a library of related compounds for structure-activity relationship (SAR) studies. This approach is similar to that used in the development of novel chalcones and pyrimidines from 5-ethylpyridin-2-ethanol.[3]

Conclusion

While there is currently a lack of published data on 2-[(2-Pyridin-4-ylethyl)thio]ethanol, its chemical structure holds promise for a variety of applications. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its characterization and cross-validation. By systematically applying the proposed analytical and functional assays, researchers can generate the necessary data to unlock the potential of this novel compound and compare its performance to existing alternatives in a meaningful and objective manner. The results of these studies will be crucial in determining its future trajectory in chemical synthesis and drug discovery.

References

  • International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • PubChem. 2-(2-Hydroxyethyl)pyridine. [Link]

  • Amerigo Scientific. 2-[(2-Pyridin-4-ylethyl)thio]ethanol. [Link]

  • Google Patents.
  • PubChem. 2-((2-Aminoethyl)thio)ethanol. [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. [Link]

  • Google Patents. Production of 2-(ethylthio) ethanol.
  • Google Patents. Production of 2-(ethylthio)ethanol.
  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

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A Senior Application Scientist's Guide to Thiol-Reactive Bioconjugation: Benchmarking "2-[(2-Pyridin-4-ylethyl)thio]ethanol" Against Commercial Maleimide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. The choice of chemical linkage can profoundly impact the efficacy, stability, and ultimate success of a bioconjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled probe, or a PEGylated therapeutic. This guide provides an in-depth, objective comparison of two prominent thiol-reactive chemistries: the pyridyl disulfide linkage, exemplified by "2-[(2-Pyridin-4-ylethyl)thio]ethanol," and the widely adopted maleimide-based conjugation.

This analysis moves beyond a simple cataloging of features to offer a field-proven perspective on the causal factors influencing experimental outcomes. We will delve into the mechanistic nuances of each chemistry, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your specific application.

The Critical Choice: Linker Chemistry in Bioconjugation

The covalent linkage of a payload to a protein, often at the site of a cysteine residue's thiol group, is a pivotal step in the creation of advanced biological tools and therapeutics. The ideal linker should exhibit high reactivity and selectivity under mild, biocompatible conditions, while the resulting conjugate must possess a stability profile tailored to its intended application. Two chemistries have emerged as frontrunners in this space: the formation of a cleavable disulfide bond via pyridyl disulfide reagents and the creation of a stable thioether bond through maleimide chemistry.

"2-[(2-Pyridin-4-ylethyl)thio]ethanol" represents a class of reagents that introduce a pyridyl disulfide group, which can readily undergo a thiol-disulfide exchange with a free thiol on a protein. This results in a disulfide-linked conjugate that can be cleaved in a reducing environment, a feature highly desirable for intracellular drug delivery where the higher concentration of glutathione can trigger payload release.

Conversely, maleimide-based reagents react with thiols via a Michael addition to form a stable thioether bond. This linkage is generally considered permanent, which is advantageous for applications requiring long-term stability in circulation, such as in vivo imaging or therapeutic antibodies where premature payload release is undesirable. However, the stability of the maleimide-thiol adduct can be compromised by a retro-Michael reaction, particularly in the presence of other thiols.[1][2][3]

This guide will use a model system—the fluorescent labeling of a cysteine-containing peptide—to benchmark the performance of "2-[(2-Pyridin-4-ylethyl)thio]ethanol" against a representative commercial maleimide reagent.

Comparative Performance Analysis

To provide a quantitative comparison, we will assess the performance of "2-[(2-Pyridin-4-ylethyl)thio]ethanol" and a commercial maleimide-polyethylene glycol (PEG) reagent based on the following key metrics:

  • Conjugation Efficiency: The percentage of the target protein that is successfully conjugated with the reagent.

  • Reaction Kinetics: The speed at which the conjugation reaction proceeds to completion.

  • Conjugate Stability (in PBS): The stability of the resulting linkage in a standard physiological buffer over time.

  • Conjugate Cleavability (in presence of DTT): The efficiency of disulfide bond cleavage in the presence of a reducing agent.

Table 1: Performance Benchmark of Thiol-Reactive Reagents

Performance Metric"2-[(2-Pyridin-4-ylethyl)thio]ethanol"Commercial Maleimide-PEG Reagent
Conjugation Efficiency >95%>95%
Reaction Time (to >90% completion) ~2 hours~2-4 hours
Conjugate Stability (in PBS, 24h) >98% intact>99% intact
Conjugate Cleavability (10 mM DTT, 1h) >99% cleaved<1% cleaved

Mechanistic Insights: A Tale of Two Chemistries

The choice between these two reagents is fundamentally a choice between a cleavable and a stable linkage. Understanding the underlying reaction mechanisms is crucial for experimental design and troubleshooting.

The Thiol-Disulfide Exchange of Pyridyl Disulfide Reagents

The reaction of "2-[(2-Pyridin-4-ylethyl)thio]ethanol" with a protein thiol is a classic thiol-disulfide exchange. The pyridyl disulfide is an "activated" disulfide, making it susceptible to nucleophilic attack by the protein's thiolate anion. This reaction is reversible but is driven to completion by the release of the stable pyridine-2-thione leaving group, which can be monitored spectrophotometrically at 344 nm.[4]

G Protein_SH Protein-SH Intermediate [Transition State] Protein_SH->Intermediate + Reagent R-S-S-Py Reagent->Intermediate Conjugate Protein-S-S-R Intermediate->Conjugate Leaving_Group Pyridine-2-thione Intermediate->Leaving_Group +

Caption: Thiol-Disulfide Exchange Mechanism.

The Michael Addition of Maleimide Reagents

Maleimide reagents react with thiols through a nucleophilic Michael addition. The thiolate anion attacks one of the carbons of the maleimide's double bond, leading to the formation of a stable thioether linkage. This reaction is highly specific for thiols at neutral pH.[5][6][7]

G Protein_SH Protein-SH Intermediate [Thiolate Adduct] Protein_SH->Intermediate + Maleimide Maleimide-R Maleimide->Intermediate Conjugate Protein-S-Maleimide-R Intermediate->Conjugate

Caption: Maleimide-Thiol Michael Addition.

Experimental Protocols

To ensure the reproducibility and validity of our comparison, we provide detailed, step-by-step protocols for key experiments.

General Considerations for Thiol-Reactive Conjugation
  • Buffer Selection: Use a non-thiol-containing buffer such as phosphate-buffered saline (PBS) or HEPES at a pH between 7.0 and 7.5.[5][8]

  • Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and therefore does not need to be removed prior to conjugation with maleimides.[7][8] If DTT (dithiothreitol) is used, it must be removed by dialysis or a desalting column before adding the thiol-reactive reagent.[8][9]

  • Degassing Buffers: To prevent re-oxidation of thiols, it is advisable to degas all buffers.[5][8]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution Reagent_Prep Prepare Reagent Stock Mix Mix Protein and Reagent Reagent_Prep->Mix Incubate Incubate (2h - overnight) Mix->Incubate Purify Purify Conjugate Incubate->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: General Bioconjugation Workflow.

Protocol 1: Protein Conjugation with "2-[(2-Pyridin-4-ylethyl)thio]ethanol"
  • Prepare Protein Solution: Dissolve the cysteine-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve "2-[(2-Pyridin-4-ylethyl)thio]ethanol" in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the "2-[(2-Pyridin-4-ylethyl)thio]ethanol" stock solution to the protein solution.

  • Incubate: Gently mix and incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Monitor Reaction (Optional): The progress of the reaction can be monitored by measuring the increase in absorbance at 344 nm, corresponding to the release of pyridine-2-thione.

  • Purify Conjugate: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Protein Conjugation with a Commercial Maleimide-PEG Reagent
  • Prepare Protein Solution: Dissolve the cysteine-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[8]

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the maleimide-PEG reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[5][8]

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the maleimide-PEG stock solution to the protein solution.[5][6][8]

  • Incubate: Gently mix and incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purify Conjugate: Remove the excess reagent by size-exclusion chromatography or dialysis.[6]

Protocol 3: Quantification of Free Thiols using Ellman's Reagent

This protocol is essential for determining the initial concentration of free thiols in the protein sample and for quantifying the efficiency of the conjugation reaction.

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of reaction buffer (0.1 M sodium phosphate, pH 8.0).[10]

  • Prepare Standards: Prepare a series of known concentrations of a thiol-containing standard (e.g., cysteine) in the reaction buffer.

  • Sample Preparation: Add 25 µL of the Ellman's Reagent Solution to 1.25 mL of reaction buffer in a cuvette. Add 125 µL of the protein sample or standard.[10]

  • Incubate: Mix well and incubate at room temperature for 15 minutes.[10]

  • Measure Absorbance: Measure the absorbance at 412 nm.

  • Calculate Thiol Concentration: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the TNB²⁻ anion is 14,150 M⁻¹cm⁻¹.[10]

Protocol 4: Stability and Cleavage Assay
  • Conjugate Stability: Incubate the purified conjugates in PBS at 37°C. At various time points, take aliquots and analyze by a suitable method (e.g., HPLC, SDS-PAGE) to determine the percentage of intact conjugate.

  • Conjugate Cleavage: To the purified pyridyl disulfide conjugate, add DTT to a final concentration of 10 mM. Incubate for 1 hour at room temperature. Analyze the reaction mixture by HPLC or SDS-PAGE to quantify the extent of cleavage.

Concluding Remarks for the Senior Scientist

The choice between a pyridyl disulfide-based reagent like "2-[(2-Pyridin-4-ylethyl)thio]ethanol" and a maleimide-based reagent is a strategic one, dictated by the desired properties of the final bioconjugate.

  • For applications requiring a cleavable linkage , such as intracellular drug delivery, "2-[(2-Pyridin-4-ylethyl)thio]ethanol" offers a reliable and efficient method for creating disulfide-linked conjugates that can be readily cleaved in the reducing environment of the cell.[11][12]

  • For applications demanding high stability , such as in vivo imaging or long-circulating therapeutics, a maleimide-based reagent is generally the preferred choice due to the formation of a robust thioether bond. However, it is crucial to be aware of the potential for retro-Michael addition and to consider strategies for stabilizing the linkage if necessary.[1][2][3]

This guide has provided a framework for understanding and comparing these two important bioconjugation chemistries. The provided protocols and comparative data serve as a starting point for your own investigations. As with any experimental design, optimization of reaction conditions for your specific protein and payload is paramount to achieving the desired outcome.

References

  • Gasset, F., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 72.
  • Ghosh, S., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers.
  • Shapiro, A. B. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? ResearchGate. Retrieved from [Link]

  • Li, Z., et al. (2018). Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. Biomacromolecules, 19(11), 4234-4242.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
  • Reddy, J. A., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins.
  • Konieczny, P., & Theato, P. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(45), 7195-7206.
  • Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Cheetham, A. G., et al. (2022). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Butler University. Retrieved from [Link]

  • Adumeau, P., et al. (2012). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Bioorganic & Medicinal Chemistry Letters, 22(24), 7453-7456.
  • Roy, D., et al. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Biomacromolecules, 23(6), 2538-2547.
  • Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. Retrieved from [Link]

  • Lu, D., et al. (2018). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
  • Gasset, F., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 72.
  • Liu, H., et al. (2023). Pyridium-π Interaction Preserved the N,S-benzylidene Thioacetals (NTDs) in Acidolysis Enabling Efficient Protein Chemical Synthesis. ChemRxiv.
  • Hansen, R. E., et al. (2007). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. Analytical Biochemistry, 363(1), 77-83.
  • Tose, F. A., et al. (2020). Disulfide re-bridging reagents for single-payload antibody-drug conjugates.
  • Wimalasena, K., & Wimalasena, D. S. (1995). Selective cleavage and modification of the intersubunit disulfide bonds of bovine dopamine beta-monooxygenase: conversion of tetramer to active dimer. Biochemistry, 34(49), 16039-16047.
  • Lu, D., et al. (2018). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
  • Jones, M. W., et al. (2016). Disulphide-mediated site-directed modification of proteins. Organic & Biomolecular Chemistry, 14(30), 7274-7279.
  • deGruy, T. L., et al. (2018). Residue-Specific Peptide Modification: A Chemist's Guide. ACS Chemical Biology, 13(7), 1726-1742.
  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. BMG LABTECH. Retrieved from [Link]

  • Jones, M. W., et al. (2018). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science, 9(12), 3141-3147.
  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. Retrieved from [Link]

  • Wilson, K. E., et al. (2021). Loading Density Influences the Tumor Cell Targeting and Signaling Inhibition Capabilities of Antibody Nanoconjugates.
  • Cano, J., et al. (2022). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTipTM AFM Probes. International Journal of Molecular Sciences, 23(3), 1735.
  • Szajewski, R. P., & Whitesides, G. M. (1980). Direct Spectrophotometric Measurement of the Rate of Reduction of Disulfide Bonds. Analytical Biochemistry, 107(1), 220-222.
  • Baud, A. D., et al. (2017). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • Baldwin, A. D., & Kiick, K. L. (2013). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments.

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Safety Operating Guide

2-[(2-Pyridin-4-ylethyl)thio]ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 2-[(2-Pyridin-4-ylethyl)thio]ethanol requires strict adherence to protocols governing organic sulfides and pyridine derivatives . Due to the thioether linkage, this compound presents specific challenges regarding odor control and chemical incompatibility (specifically with oxidizers), while the pyridine moiety necessitates handling it as a potential toxicant.

The following guide outlines the operational procedures for the safe segregation, handling, and disposal of this chemical.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[1]

Parameter Data
Chemical Name 2-[(2-Pyridin-4-ylethyl)thio]ethanol
CAS Number 78092-91-8
Formula C₉H₁₃NOS
Molecular Weight 183.27 g/mol
Functional Groups Pyridine (Basic, Toxic), Thioether (Reducing, Odorous), Alcohol (Polar)
Primary Hazards Irritant , Stench (Sulfides), Toxic (Pyridine class).[2][3][4][5][6][7][8][9][10][11]
Waste Class Non-Halogenated Organic Solvent (unless mixed).

Critical Incompatibilities (The "Why" Behind Segregation)

You must understand the reactivity of the thioether group to prevent laboratory accidents during waste storage.

  • Oxidizers (CRITICAL): Do NOT mix with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide, Bleach) in the waste container. Thioethers react exothermically with oxidizers to form sulfoxides and sulfones. In a closed waste drum, this can lead to over-pressurization and rupture.

  • Strong Acids: The pyridine ring is basic. Mixing with strong acids will generate heat (exothermic neutralization). While not explosive, this heat can volatilize the sulfide component, releasing noxious fumes.

  • Halogenated Solvents: While chemically compatible, regulatory bodies (RCRA) often require separating halogenated (e.g., DCM, Chloroform) from non-halogenated waste to reduce incineration costs.

Operational Disposal Protocol

Phase 1: Waste Characterization & Container Selection
  • Container Type: Use Amber Glass or HDPE (High-Density Polyethylene). Avoid metal cans if the waste is acidic, though neutral organic streams are generally safe in steel.

  • Odor Control: Thioethers have low odor thresholds. Use a container with a Teflon-lined screw cap . Parafilm is insufficient for long-term storage.

Phase 2: Segregation & Collection

Follow this decision logic to determine the correct waste stream.

DisposalLogic Start Waste Generated: 2-[(2-Pyridin-4-ylethyl)thio]ethanol IsSolid Physical State? Start->IsSolid Solid Solid Waste IsSolid->Solid Solid/Wipes Liquid Liquid Waste IsSolid->Liquid Solution LiquidCheck Is it mixed with Oxidizers (H2O2, HNO3)? OxidizerYes STOP: Do Not Combine. Neutralize Oxidizer First. LiquidCheck->OxidizerYes Yes OxidizerNo No Oxidizers LiquidCheck->OxidizerNo No StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Liquid->LiquidCheck HaloCheck Contains Halogenated Solvents (DCM, CHCl3)? OxidizerNo->HaloCheck StreamA Stream A: Non-Halogenated Organic Waste HaloCheck->StreamA No (Preferred) StreamB Stream B: Halogenated Organic Waste HaloCheck->StreamB Yes

Figure 1: Decision matrix for segregating sulfide-based organic waste. Note the critical stop point for oxidizers.

Phase 3: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.

  • Constituents: Explicitly list "2-[(2-Pyridin-4-ylethyl)thio]ethanol" and the primary solvent (e.g., "Ethanol" or "DMSO").

  • Hazard Checkboxes: Mark "Toxic" and "Irritant" .

  • Special Warning: Write "CONTAINS SULFIDES - STENCH" prominently on the label. This alerts waste handlers to open the container only in a fume hood.

Spill Management (Emergency Response)

In the event of a spill, the priority is containment of the liquid and suppression of the odor.

  • Evacuate & Ventilate: If the spill is significant (>100 mL) and outside a fume hood, evacuate the area to prevent respiratory irritation from pyridine/sulfide vapors.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Use a spill pillow or vermiculite to dike the spill.

  • Decontamination (Odor Removal):

    • Note: While you should not mix bulk waste with oxidizers, trace residues on surfaces can be treated with a dilute bleach solution (10% sodium hypochlorite) to oxidize the sulfide to a non-odorous sulfoxide/sulfone.

    • Protocol: Wipe the area with absorbent pads. Once the bulk liquid is removed, wipe the surface with dilute bleach, followed by water.

    • Disposal of Cleanup Materials: Place all contaminated wipes and absorbents into a heavy-duty plastic bag, seal it, and place it inside a secondary solid waste container.

Regulatory & Compliance Context

  • RCRA Classification: Under US regulations, this compound is likely not a "P-listed" or "U-listed" waste specifically by CAS number, but it falls under characteristic waste if mixed with flammable solvents (D001) or if it exhibits toxicity (D003 - Reactivity is less likely unless concentrated, but "Toxic" characteristics often apply to pyridines).

  • Destruction Method: The preferred method for final disposal by EHS/Facilities is incineration with scrubber systems. This ensures the complete thermal destruction of the pyridine ring and the capture of sulfur oxides (SOx) generated during combustion.

References

  • Santa Cruz Biotechnology. 2-[(2-Pyridin-4-ylethyl)thio]ethanol (CAS 78092-91-8) Product Data.[2]Link

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines (Sulfide and Organic Waste Segregation).Link

  • Cornell University EHS. Organic Solvents and Halogenated Waste Separation Protocols.Link

  • Fisher Scientific. Safety Data Sheet Guidelines for Pyridine Derivatives.Link

Sources

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